molecular formula C152H252N44O42 B1424770 CJC-1295

CJC-1295

货号: B1424770
分子量: 3367.9 g/mol
InChI 键: XOZMWINMZMMOBR-HRDSVTNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CJC-1295 is a synthetic, long-acting analog of Growth Hormone-Releasing Hormone (GHRH) developed for scientific research . Its primary research value lies in its prolonged stimulation of the GH/IGF-1 axis. The compound's extended half-life, estimated to be between 5.8 to 8.1 days in humans, is achieved through a Drug Affinity Complex (DAC) that allows it to bind covalently to endogenous serum albumin, thereby protecting it from rapid degradation and significantly extending its activity in the bloodstream . A single administration has been shown to result in dose-dependent increases in mean plasma growth hormone levels by 2- to 10-fold for over 6 days and mean plasma IGF-I concentrations by 1.5- to 3-fold for 9 to 11 days . This mechanism supports its research applications in studying anabolic environments, body composition, and cellular repair processes . It is critical for researchers to note that this compound with DAC is distinct from the shorter-acting this compound without DAC (Modified GRF 1-29), which lacks the albumin-binding complex and has a half-life of only minutes to a few hours . This product is presented as a lyophilized powder and is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

属性

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZMWINMZMMOBR-HRDSVTNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H252N44O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CJC-1295 on Somatotrophs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) engineered for enhanced stability and a prolonged half-life.[1][2] This technical guide delineates the intricate molecular mechanisms through which this compound exerts its effects on pituitary somatotrophs to stimulate the synthesis and pulsatile secretion of growth hormone (GH). By binding to the GHRH receptor (GHRH-R), this compound initiates a cascade of intracellular signaling events, primarily mediated by the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathway. This guide provides a comprehensive overview of these signaling pathways, detailed experimental protocols for their investigation, and a quantitative summary of the physiological responses to this compound administration. The inclusion of the Drug Affinity Complex (DAC) in some formulations of this compound significantly extends its bioavailability, a feature that will also be explored in detail.

Introduction to this compound

This compound is a tetra-substituted peptide analogue of the first 29 amino acids of human GHRH (GHRH(1-29)).[3][4] These modifications provide resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), thereby increasing its half-life compared to native GHRH.[1] this compound exists in two primary forms: with and without a "Drug Affinity Complex" (DAC). The DAC moiety is a maleimidopropionic acid group that allows for covalent binding to serum albumin, dramatically extending the peptide's half-life from approximately 30 minutes to 6-8 days.[1][5][6] This prolonged duration of action allows for sustained stimulation of the pituitary gland.[2]

Mechanism of Action on Somatotrophs

The primary target of this compound is the GHRH receptor located on the surface of somatotroph cells in the anterior pituitary gland.[7][8] The binding of this compound to this G protein-coupled receptor (GPCR) initiates a well-defined intracellular signaling cascade.[9]

GHRH Receptor Binding and Activation

This compound acts as a potent agonist of the GHRH receptor.[8] This high-affinity binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[10] The activated Gs protein, in turn, stimulates adenylyl cyclase.[1]

Downstream Signaling Cascade: The cAMP/PKA Pathway

The activation of adenylyl cyclase results in the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1][11] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][12] PKA then phosphorylates a variety of downstream targets, including transcription factors and ion channels, culminating in the synthesis and release of growth hormone.[12]

Signaling Pathway of this compound in Pituitary Somatotrophs

CJC1295_Signaling_Pathway CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Gs Gs Protein GHRHR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Vesicles GH Vesicles PKA->GH_Vesicles Promotes Exocytosis GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Gene->GH_Vesicles Synthesis & Packaging GH_Release GH Release GH_Vesicles->GH_Release

Caption: this compound signaling cascade in pituitary somatotrophs.

Stimulation of Growth Hormone Synthesis and Secretion

Activated PKA phosphorylates the cAMP response element-binding protein (CREB), which then binds to the promoter region of the growth hormone gene, stimulating its transcription and subsequent translation.[3] This leads to an increase in the synthesis of GH. Furthermore, PKA-mediated phosphorylation of ion channels and other proteins involved in exocytosis facilitates the release of pre-synthesized GH stored in secretory vesicles.[12] A key characteristic of this compound is its ability to preserve the natural pulsatile pattern of GH secretion, which is crucial for its physiological effects.[5][13]

Quantitative Data on this compound's Effects

The administration of this compound leads to significant, dose-dependent increases in both GH and Insulin-like Growth Factor-1 (IGF-1) levels.

ParameterThis compound without DACThis compound with DACReference
Half-life ~30 minutes6-8 days[1][5]
Increase in Mean Plasma GH Not applicable for sustained increase2- to 10-fold for ≥6 days[7][14]
Increase in Mean Plasma IGF-1 Not applicable for sustained increase1.5- to 3-fold for 9-11 days[7][14]
Duration of Elevated IGF-1 (Multiple Doses) Not applicableUp to 28 days[7][14]

Detailed Experimental Protocols

The following sections outline generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

GHRH Receptor Binding Assay

This assay determines the binding affinity of this compound to the GHRH receptor.

  • Cell Line: CHO or HEK293 cells stably transfected with the human GHRH receptor.

  • Radioligand: [125I]-labeled GHRH.

  • Procedure:

    • Cells are cultured to confluence in appropriate multi-well plates.

    • Cells are washed with a binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Cells are incubated with a fixed concentration of [125I]-GHRH and varying concentrations of unlabeled this compound or GHRH (for competition).

    • Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Unbound radioligand is removed by washing with ice-cold buffer.

    • Cells are lysed, and the radioactivity is measured using a gamma counter.

    • Binding affinity (Kd) and inhibitory concentration (IC50) are calculated from the competition curve.[3]

Experimental Workflow for GHRH Receptor Binding Assay

GHRH_Receptor_Binding_Assay A Culture GHRH-R expressing cells B Wash cells with binding buffer A->B C Incubate with [125I]-GHRH and this compound B->C D Wash to remove unbound ligand C->D E Lyse cells and measure radioactivity D->E F Calculate Kd and IC50 E->F

Caption: Workflow for a competitive GHRH receptor binding assay.

Intracellular cAMP Measurement Assay

This assay quantifies the ability of this compound to stimulate cAMP production.

  • Cell Line: Primary pituitary cells or a GHRH-R expressing cell line.

  • Reagents: this compound, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a commercial cAMP assay kit (e.g., ELISA-based).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • Cells are pre-incubated with a phosphodiesterase inhibitor.

    • Cells are stimulated with varying concentrations of this compound for a specific time (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration in the lysate is measured using a competitive immunoassay or other detection methods as per the kit instructions.

    • The EC50 value for cAMP production is determined from the dose-response curve.[14][15]

Growth Hormone Secretion Assay

This assay measures the amount of GH released from somatotrophs following stimulation with this compound.

  • Cell Type: Primary rat or human pituitary cells.

  • Procedure:

    • Pituitary glands are dissociated into single cells and cultured for a period to allow recovery.

    • Cells are washed and incubated in a serum-free medium.

    • Cells are treated with different concentrations of this compound for a defined duration (e.g., 1-4 hours).

    • The culture medium is collected.

    • The concentration of GH in the medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1][13][16]

Logical Relationship of this compound Action and Measurement

CJC1295_Action_Measurement CJC1295 This compound Administration Binding Binds to GHRH Receptor CJC1295->Binding Signaling Initiates cAMP/PKA Pathway Binding->Signaling Synthesis Increases GH Gene Transcription and Protein Synthesis Signaling->Synthesis Release Stimulates Pulsatile GH Release Signaling->Release Measurement Measurement of GH and IGF-1 (RIA/ELISA) Release->Measurement

Caption: Logical flow from this compound administration to measurable outcomes.

Conclusion

This compound is a potent GHRH analogue that effectively stimulates the synthesis and pulsatile release of growth hormone from pituitary somatotrophs. Its mechanism of action is primarily mediated through the GHRH receptor and the subsequent activation of the cAMP/PKA signaling pathway. The development of a long-acting formulation with DAC has significantly enhanced its therapeutic potential by prolonging its physiological effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other GHRH analogues. A thorough understanding of its molecular mechanisms is paramount for its safe and effective application in research and potential future clinical settings.

References

molecular structure of CJC-1295 with DAC

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of CJC-1295 with DAC

Introduction

This compound with Drug Affinity Complex (DAC) is a long-acting, synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2] Developed by ConjuChem Biotechnologies, it represents a significant modification of the native GHRH peptide, engineered to enhance stability and prolong its biological activity.[1] The core structure is a tetrasubstituted version of the first 29 amino acids of GHRH (GRF(1-29)), which is the shortest fully functional fragment of the hormone.[3][4][5] The key innovation lies in the covalent attachment of a Drug Affinity Complex (DAC), which allows the peptide to bind reversibly to serum albumin, drastically extending its circulatory half-life from minutes to several days.[4][6][7] This modification provides a sustained physiological stimulation of the pituitary gland, leading to increased endogenous secretion of growth hormone (GH) and, subsequently, insulin-like growth factor-1 (IGF-1).[1][4] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and standard experimental characterization protocols for this compound with DAC, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular architecture of this compound with DAC is defined by two principal components: the modified peptide chain and the attached DAC moiety.

Peptide Backbone and Amino Acid Substitutions

The peptide component of this compound is a modified version of GRF(1-29).[1] To confer resistance to rapid enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), four amino acids in the native sequence have been strategically replaced.[3][5][6] These substitutions enhance the peptide's stability while preserving its high binding affinity for the GHRH receptor.[3][6]

Table 1: Amino Acid Sequence and Modifications of this compound with DAC

PositionOriginal Amino Acid (in GHRH)Substituted Amino Acid (in this compound)Purpose of Substitution
2L-AlanineD-AlaninePrevents DPP-4 cleavage
8ArginineGlutamineEnhances stability
15GlycineAlanineEnhances stability
27MethionineLeucinePrevents oxidation and enhances stability

The full amino acid sequence of the peptide portion is: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys [8]

The Drug Affinity Complex (DAC)

The defining feature of this molecule is the Drug Affinity Complex (DAC), which is responsible for its extended half-life.[4] The DAC consists of a reactive chemical, N-epsilon-3-maleimidopropionic acid (MPA), which is covalently bonded to the epsilon-amino group of a lysine (B10760008) residue at the C-terminus of the peptide.[3][4] This maleimide (B117702) group allows the entire molecule to form a stable thioether bond with the free thiol group on circulating serum albumin.[2][4][7] This bioconjugation protects the peptide from rapid renal clearance and enzymatic degradation, extending its half-life to approximately 6-8 days.[1][6]

Physicochemical Properties

The complete molecular structure, including the peptide and DAC, results in the following properties.

Table 2: Physicochemical Properties of this compound with DAC

PropertyValueSource(s)
Molecular Formula C₁₆₅H₂₆₉N₄₇O₄₆[1][][10]
Molecular Weight ~3647.28 g/mol [6][10]
Amino Acid Count 30[6][10]
Appearance Lyophilized white powder[10][11]
Purity (Typical) ≥99% (via HPLC)[11][12]
Half-life 6-8 days[1][6]
Solubility Soluble in bacteriostatic water[11]
Storage -20°C as lyophilized powder[][10]

Mechanism of Action and Signaling Pathway

This compound with DAC functions as a GHRH receptor agonist, mimicking the action of the endogenous hormone.[7][13] Its prolonged presence in the bloodstream allows for sustained, rather than acutely pulsatile, stimulation of the pituitary gland.

  • Receptor Binding : this compound selectively binds to GHRH receptors (GHRH-R) located on the surface of somatotroph cells in the anterior pituitary gland.[6][7]

  • G-Protein Activation : This binding event activates intracellular G-proteins associated with the receptor.[3][14]

  • Second Messenger Cascade : The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

  • PKA Activation : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

  • Gene Transcription and GH Synthesis : PKA initiates a phosphorylation cascade that ultimately leads to the phosphorylation of transcription factors.[6] These factors enter the nucleus and promote the transcription of the growth hormone gene, leading to the synthesis and accumulation of GH within the somatotrophs.[6][14]

  • GH Release : The synthesized GH is then released into the bloodstream in a pulsatile manner, although the sustained presence of this compound with DAC leads to an overall increase in the amplitude and trough levels of GH secretion.[1][6] A single injection can elevate plasma GH levels 2- to 10-fold for six days or more.[1]

  • IGF-1 Production : Circulating GH travels to the liver and other peripheral tissues, where it stimulates the production and release of Insulin-like Growth Factor-1 (IGF-1).[3][15] This process may involve the activation of the JAK-STAT signaling pathway.[3][14] IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[15]

GHRH_Signaling_Pathway CJC This compound with DAC (Bound to Albumin) GHRHR GHRH Receptor (Pituitary Somatotroph) CJC->GHRHR Binds G_Protein G-Protein Activation GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP ATP -> cAMP (Second Messenger) AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Transcription Gene Transcription (GH mRNA Synthesis) PKA->Transcription Promotes GH_Release Growth Hormone (GH) Release Transcription->GH_Release Leads to Liver Liver GH_Release->Liver Stimulates IGF1 IGF-1 Production Liver->IGF1 Produces Systemic Systemic Anabolic Effects (Muscle, Bone, etc.) IGF1->Systemic Mediates

Caption: Signaling pathway of this compound with DAC.

Experimental Protocols for Characterization

The synthesis and characterization of this compound with DAC involve standard peptide chemistry and analytical techniques to ensure purity, identity, and stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a generalized approach for synthesizing the peptide backbone.

  • Resin Preparation : A suitable solid support resin (e.g., Rink Amide resin) is selected for C-terminal amide peptides.

  • Fmoc Deprotection : The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the first amino acid coupled to the resin is removed using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. The reaction is monitored for completion (e.g., via a Kaiser test).

  • Iterative Cycles : Steps 2 and 3 are repeated for each amino acid in the sequence until the full 30-amino acid peptide is assembled.

  • DAC Moiety Conjugation : The Fmoc group is removed from the N-terminus of the final lysine residue, and the MPA linker is coupled to its side-chain amino group.

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Precipitation and Purification : The crude peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and washed to yield the raw product for subsequent purification.

Protocol 2: Purification and Purity Analysis via RP-HPLC

High-Performance Liquid Chromatography is the gold standard for purifying peptides and assessing their purity.[16][17]

  • Sample Preparation : The lyophilized crude peptide is reconstituted in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[18]

  • Instrumentation Setup : A reversed-phase HPLC system equipped with a C18 column is used.[17][18] The system includes a binary pump for gradient elution, a UV detector set to 214 nm and 280 nm for peptide bond and aromatic residue detection, and a fraction collector for preparative runs.[18]

  • Gradient Elution : A linear gradient of increasing Solvent B concentration is applied over a set period (e.g., 5% to 65% acetonitrile (B52724) over 30 minutes).[17] This separates the target peptide from impurities and synthesis by-products based on hydrophobicity.

Protocol 3: Structural Verification via Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and primary structure of the synthesized peptide.[16]

  • Sample Preparation : A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent. For Electrospray Ionization (ESI-MS), this is often an acetonitrile/water mixture. For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), the sample is co-crystallized with a matrix (e.g., sinapinic acid) on a target plate.[16]

  • Mass Analysis :

    • ESI-MS : The sample is infused into the mass spectrometer, where it is ionized to produce multiply charged ions. The instrument measures the mass-to-charge (m/z) ratio of these ions, and the resulting spectrum is deconvoluted to determine the exact molecular weight of the peptide.[16]

    • MALDI-TOF-MS : The sample plate is irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel through a flight tube to the detector is measured, which directly correlates to their m/z ratio, providing a highly accurate molecular weight.[16]

  • Data Interpretation : The experimentally determined molecular weight is compared to the theoretical calculated mass based on the peptide's atomic formula (C₁₆₅H₂₆₉N₄₇O₄₆). A match within a narrow tolerance confirms the identity of this compound with DAC.[16] Further fragmentation analysis (MS/MS) can be performed to verify the amino acid sequence.[17]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Verification SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Precipitation Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Purity Analytical RP-HPLC (Purity Check ≥99%) HPLC->Purity Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry (ESI-MS or MALDI-TOF) Lyophilize->MS MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Final Final Product: This compound with DAC MW_Confirm->Final

Caption: Experimental workflow for this compound with DAC.

Conclusion

This compound with DAC is a sophisticated, chemically engineered peptide designed for prolonged therapeutic action. Its structure is based on a stabilized 29-amino acid GHRH analogue, which is covalently linked to a Drug Affinity Complex. This unique design enables reversible binding to serum albumin, extending the peptide's half-life and providing sustained stimulation of the GH/IGF-1 axis. The synthesis and verification of this complex molecule rely on established protocols in peptide chemistry, including solid-phase synthesis, HPLC purification, and mass spectrometric analysis, ensuring a high-purity product for reliable and reproducible research in endocrinology and drug development.

References

An In-Depth Technical Guide to CJC-1295 without DAC: GHRH Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CJC-1295 without DAC, a synthetic analog of Growth Hormone-Releasing Hormone (GHRH). The focus is on its interaction with the GHRH receptor, the subsequent signaling cascades, and the experimental methodologies used for its characterization.

This compound without DAC, also known as Modified GRF (1-29), is a tetra-substituted peptide analog of the first 29 amino acids of GHRH.[1][2][3] These modifications are strategically designed to enhance its stability and resistance to enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV), which rapidly inactivates native GHRH.[1] This increased stability prolongs its biological activity, allowing for a more sustained stimulation of growth hormone (GH) release from the anterior pituitary gland.[][5]

GHRH Receptor Binding and Affinity

This compound without DAC exerts its physiological effects by binding to the GHRH receptor (GHRH-R), a member of the G-protein coupled receptor (GPCR) family, on somatotroph cells in the pituitary.[2][3][6] This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Table 1: Comparative Data of GHRH and its Analogs

CompoundDescriptionHalf-lifeReceptor Binding Affinity (Qualitative)
GHRH (1-29) Native N-terminal fragment of GHRH< 10 minutesBaseline
Sermorelin Synthetic GHRH (1-29)~10-20 minutesSimilar to native GHRH (1-29)
This compound without DAC Tetrasubstituted GHRH (1-29) analog~30 minutesIncreased affinity compared to native GHRH[1][2]
GHRH Analogs (e.g., MZ-2-51) Modified GHRH (1-28)AgmProlonged activityReported as 4-6 times more active in vitro than GHRH(1-29)NH2[8]

GHRH Receptor Signaling Pathway

Upon binding of this compound without DAC to the GHRH-R, the receptor couples to the stimulatory G-protein, Gs. This triggers a well-defined intracellular signaling cascade:

  • Activation of Adenylyl Cyclase: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.[2][6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[2][6][9]

  • Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9]

  • CREB Phosphorylation and Gene Transcription: PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter regions of target genes, notably the gene for pituitary-specific transcription factor (Pit-1). Pit-1, in turn, promotes the transcription of the growth hormone gene, leading to increased GH synthesis.[9][10]

  • Growth Hormone Release: The signaling cascade also leads to an influx of calcium ions, which facilitates the fusion of GH-containing secretory vesicles with the cell membrane, resulting in the pulsatile release of GH into the bloodstream.[10]

Beyond the primary cAMP/PKA pathway, GHRH receptor activation can also involve other signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), further contributing to calcium mobilization and GH release.[9]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC-1295_no_DAC This compound without DAC GHRH_R GHRH Receptor CJC-1295_no_DAC->GHRH_R Binds G_Protein Gs Protein (α, β, γ) GHRH_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates CREB CREB PKA_active->CREB pCREB pCREB CREB->pCREB Phosphorylates GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes GH_Release GH Release GH_Gene->GH_Release Leads to

Caption: GHRH Receptor Signaling Pathway Activated by this compound without DAC.

Experimental Protocols

GHRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity of this compound without DAC to the GHRH receptor by measuring its ability to compete with a radiolabeled GHRH analog for receptor binding.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the GHRH receptor (e.g., CHO or HEK293 cells) or primary pituitary cells.

  • Radioligand: A high-affinity, radiolabeled GHRH analog (e.g., [125I]-His1, Nle27]-hGHRH(1-32)NH2).

  • Competitor: this compound without DAC (unlabeled).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and a protein carrier like bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the GHRH receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + a high concentration of unlabeled GHRH to saturate the receptors.

    • Competitive Binding: Receptor membranes + radioligand + increasing concentrations of this compound without DAC.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound without DAC) to generate a competition curve. The IC50 value can be determined from this curve, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GHRH_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare GHRH-R containing membranes setup_plate Set up 96-well plate: Total, Non-specific, and Competitive Binding prep_membranes->setup_plate prep_ligands Prepare Radioligand and This compound without DAC dilutions prep_ligands->setup_plate incubation Incubate to reach equilibrium setup_plate->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting data_analysis Calculate specific binding, plot competition curve, and determine IC50/Ki counting->data_analysis

Caption: Experimental Workflow for GHRH Receptor Competitive Binding Assay.

In Vitro Bioassay: cAMP Measurement

This assay quantifies the functional activity of this compound without DAC by measuring the production of intracellular cAMP in response to GHRH receptor stimulation.

Materials:

  • Cell Line: A pituitary cell line (e.g., GH3) or primary pituitary cells that endogenously or recombinantly express the GHRH receptor.

  • Stimulant: this compound without DAC.

  • Positive Control: Native GHRH or another known GHRH agonist.

  • Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • Cell Lysis Buffer: To release intracellular cAMP.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or AlphaScreen).

  • Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and culture until they reach the desired confluence.

  • Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours to reduce basal signaling.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (IBMX) to allow for the accumulation of cAMP upon stimulation.

  • Stimulation: Treat the cells with varying concentrations of this compound without DAC, a positive control, and a vehicle control.

  • Incubation: Incubate the plate for a specific time period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the cAMP concentration in the cell lysates.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound without DAC concentration. From this curve, the EC50 (half-maximal effective concentration) can be determined, which represents the potency of the compound in stimulating cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis culture_cells Culture GHRH-R expressing cells starve_cells Starve cells in serum-free medium culture_cells->starve_cells pretreat Pre-treat with PDE inhibitor (IBMX) starve_cells->pretreat stimulate Stimulate with varying concentrations of This compound without DAC pretreat->stimulate incubation Incubate to allow cAMP production stimulate->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis quantify Quantify cAMP using a commercial assay kit lysis->quantify data_analysis Generate dose-response curve and determine EC50 quantify->data_analysis

Caption: Experimental Workflow for cAMP Measurement Assay.

References

The Impact of CJC-1295 on Pulsatile Growth Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295 is a synthetic analogue of Growth Hormone Releasing Hormone (GHRH) designed to exhibit a prolonged duration of action. This technical guide provides an in-depth analysis of this compound, with a particular focus on its effects on the pulsatile secretion of growth hormone (GH). We will explore its mechanism of action, present quantitative data from key clinical studies, detail experimental protocols, and visualize the underlying biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology and metabolism.

Introduction

Growth hormone (GH) is a critical regulator of somatic growth, metabolism, and body composition. Its secretion from the anterior pituitary is not continuous but occurs in a pulsatile manner, which is crucial for its physiological effects. The therapeutic application of native GHRH is limited by its very short half-life. This compound was developed to overcome this limitation through structural modifications that enhance its stability and pharmacokinetic profile.[1][2] This guide examines the two primary forms of this compound: the long-acting version incorporating a Drug Affinity Complex (DAC) and the shorter-acting version without DAC, often referred to as Modified GRF (1-29).

Mechanism of Action

This compound, as a GHRH analogue, exerts its effects by binding to and activating GHRH receptors on the somatotroph cells of the anterior pituitary gland.[3] This interaction initiates a cascade of intracellular signaling events that culminate in the synthesis and release of GH.[1]

GHRH Receptor Signaling Pathway

The binding of this compound to the GHRH receptor, a G-protein coupled receptor, triggers the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the GH gene, leading to increased GH synthesis.[4] The rise in intracellular calcium concentration, also influenced by this pathway, facilitates the exocytosis of GH-containing secretory granules.[5]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHRH_R GHRH Receptor This compound->GHRH_R Binds to Gs Gs Protein GHRH_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Vesicles GH Secretory Vesicles PKA->GH_Vesicles Stimulates Exocytosis pCREB pCREB CREB->pCREB GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes GH_Synthesis GH Synthesis GH_Gene->GH_Synthesis GH_Synthesis->GH_Vesicles GH_Release GH Release GH_Vesicles->GH_Release

GHRH Receptor Signaling Pathway

Pharmacokinetics and Impact on GH Secretion

The two forms of this compound exhibit distinct pharmacokinetic profiles, which in turn dictate their effects on the pattern of GH secretion.

This compound with DAC

The inclusion of the Drug Affinity Complex (DAC) allows this compound to covalently bind to serum albumin, significantly extending its half-life to approximately 6 to 8 days.[6] This results in a sustained elevation of GH and consequently, Insulin-like Growth Factor-1 (IGF-1) levels.[6][7] While this long-acting formulation leads to a continuous stimulation of the pituitary, studies have shown that it still preserves the natural pulsatile nature of GH secretion, albeit with a markedly elevated baseline.[8][9]

This compound without DAC (Modified GRF 1-29)

This compound without DAC has a much shorter half-life, in the range of 30 minutes.[10] This characteristic leads to a more physiological, pulsatile release of GH that closely mimics the body's natural secretion patterns.[10][11] Each administration induces a distinct pulse of GH, followed by a return to baseline levels.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative findings from key clinical studies investigating the effects of this compound on GH and IGF-1 levels.

Single-Dose Administration of this compound with DAC

Data from Teichman et al. (2006)[12][13]

ParameterResultDuration of Effect
Mean Plasma GH Concentration 2- to 10-fold increase≥ 6 days
Mean Plasma IGF-1 Concentration 1.5- to 3-fold increase9 to 11 days
Estimated Half-life 5.8 to 8.1 daysN/A
Multiple-Dose Administration of this compound with DAC

Data from Teichman et al. (2006)[12][13]

ParameterResult
Mean IGF-1 Levels Remained above baseline for up to 28 days
Effect of this compound with DAC on GH Pulsatility

Data from Ionescu & Frohman (2006)[8][9]

ParameterResult
Basal (Trough) GH Levels 7.5-fold increase
Mean GH Levels 46% increase
IGF-1 Levels 45% increase
GH Secretory Pulse Frequency Unaltered
GH Secretory Pulse Magnitude Unaltered

Experimental Protocols

Detailed methodologies from the pivotal clinical trials are provided below to facilitate replication and further investigation.

Teichman et al. (2006): A Randomized, Placebo-Controlled, Double-Blind, Ascending Dose Trial[12][13]
  • Objective: To examine the pharmacokinetic profile, pharmacodynamic effects, and safety of this compound with DAC.

  • Participants: Healthy male and female subjects, aged 21-61 years.

  • Interventions:

    • Study 1 (Single Dose): Subcutaneous administration of this compound or placebo in one of four ascending single doses.

    • Study 2 (Multiple Doses): Subcutaneous administration of this compound or placebo in two or three weekly or biweekly doses.

  • Outcome Measures: Peak concentrations and area under the curve of GH and IGF-1; standard pharmacokinetic parameters for this compound.

Teichman_Protocol cluster_study1 Study 1: Single Ascending Dose cluster_study2 Study 2: Multiple Doses S1_Screening Screening of Healthy Subjects (21-61 years) S1_Randomization Randomization (this compound or Placebo) S1_Screening->S1_Randomization S1_Dosing Single Subcutaneous Injection (Ascending Doses) S1_Randomization->S1_Dosing S1_Sampling Pharmacokinetic and Pharmacodynamic Sampling S1_Dosing->S1_Sampling S1_Analysis Analysis of GH, IGF-1, and this compound Levels S1_Sampling->S1_Analysis S2_Screening Screening of Healthy Subjects (21-61 years) S2_Randomization Randomization (this compound or Placebo) S2_Screening->S2_Randomization S2_Dosing 2 or 3 Weekly/Biweekly Subcutaneous Injections S2_Randomization->S2_Dosing S2_Sampling Pharmacokinetic and Pharmacodynamic Sampling S2_Dosing->S2_Sampling S2_Analysis Analysis of GH, IGF-1, and this compound Levels S2_Sampling->S2_Analysis

Experimental Workflow for Teichman et al. (2006)
Ionescu & Frohman (2006): Assessment of GH Pulsatility[8][9]

  • Objective: To assess GH pulsatility after a single injection of this compound with DAC and determine which GH secretion parameters correlate with the increase in IGF-1 production.

  • Participants: Healthy men, aged 20-40 years.

  • Intervention: A single subcutaneous injection of either 60 or 90 µg/kg of this compound.

  • Methodology:

    • GH pulsatility was assessed via 20-minute blood sampling over a 12-hour overnight period.

    • Assessments were conducted at baseline (before injection) and 1 week after the injection.

Ionescu_Protocol Screening Screening of Healthy Men (20-40 years) Baseline Baseline Assessment: 12-hour Overnight Blood Sampling (every 20 mins) for GH Pulsatility Screening->Baseline Intervention Single Subcutaneous Injection of this compound (60 or 90 µg/kg) Baseline->Intervention FollowUp 1 Week Post-Injection Assessment: Repeat 12-hour Overnight Blood Sampling for GH Pulsatility Intervention->FollowUp Analysis Analysis of GH Pulsatility Parameters and IGF-1 Levels FollowUp->Analysis

Experimental Workflow for Ionescu & Frohman (2006)

Conclusion

This compound is a potent, long-acting GHRH analogue that significantly increases GH and IGF-1 secretion. The version with DAC provides a sustained elevation in these hormones while preserving the pulsatile nature of GH release, albeit with a higher baseline. In contrast, this compound without DAC offers a more physiological, pulsatile GH release profile. The choice between these two forms depends on the specific research or therapeutic goals. The detailed data and protocols presented in this guide offer a solid foundation for future research and development in the field of growth hormone secretagogues.

References

The Downstream Effects of CJC-1295 on IGF-1 Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), has demonstrated significant potential in modulating the growth hormone (GH) and insulin-like growth factor-1 (IGF-1) axis. Its primary characteristic is a markedly extended half-life, achieved through the incorporation of Drug Affinity Complex (DAC) technology, which allows for sustained stimulation of endogenous GH secretion from the pituitary gland. This, in turn, leads to a prolonged elevation of serum IGF-1 levels, a key mediator of GH's anabolic and metabolic effects. This technical guide provides a comprehensive overview of the downstream effects of this compound on IGF-1 levels, detailing the underlying signaling pathways, summarizing quantitative data from key clinical studies, and outlining the experimental protocols used in this research.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical hormone in cellular growth, proliferation, and differentiation. Its production is predominantly regulated by growth hormone (GH), forming the somatotropic axis. This compound, a modified GHRH analogue, offers a novel approach to augmenting this axis by promoting a sustained and physiological release of GH.[1] This guide explores the intricate downstream cascade initiated by this compound, culminating in elevated IGF-1 levels and its subsequent physiological impacts.

Signaling Pathways

The mechanism of action of this compound begins at the anterior pituitary and extends to peripheral tissues, primarily the liver, to modulate IGF-1 production.

Pituitary GHRH Receptor Signaling

This compound initiates its effects by binding to GHRH receptors on the surface of somatotroph cells in the anterior pituitary.[1] This interaction triggers a conformational change in the receptor, activating the associated G-protein (Gs). The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the CREB (cAMP response element-binding) protein. Phosphorylated CREB translocates to the nucleus and binds to the promoter region of the GH gene, stimulating its transcription and the subsequent synthesis and pulsatile release of growth hormone.[2]

GHRH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRH_R GHRH Receptor CJC1295->GHRH_R Binds to Gs Gs Protein GHRH_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Induces GH_Release GH Release GH_Gene->GH_Release

Caption: this compound signaling cascade in pituitary somatotrophs.
Hepatic IGF-1 Synthesis

The increased circulating GH from the pituitary travels to the liver, which is the primary site of IGF-1 synthesis. GH binds to its receptors on hepatocytes, activating the JAK/STAT signaling pathway.[3] Specifically, STAT5b is a critical transcription factor that, upon phosphorylation by JAK2, dimerizes and translocates to the nucleus.[3] There, it binds to specific response elements in the IGF-1 gene promoter, driving its transcription and leading to increased synthesis and secretion of IGF-1 into the bloodstream.[3]

Hepatic_IGF1_Synthesis cluster_bloodstream Bloodstream cluster_hepatocyte_membrane Hepatocyte Membrane cluster_hepatocyte_intracellular Hepatocyte Intracellular Space GH Growth Hormone (GH) GH_R GH Receptor GH->GH_R Binds to JAK2 JAK2 GH_R->JAK2 Activates STAT5b STAT5b JAK2->STAT5b Phosphorylates pSTAT5b pSTAT5b (Dimer) STAT5b->pSTAT5b Dimerizes IGF1_Gene IGF-1 Gene Transcription pSTAT5b->IGF1_Gene Induces IGF1_Synthesis IGF-1 Synthesis & Secretion IGF1_Gene->IGF1_Synthesis

Caption: GH-mediated IGF-1 synthesis in hepatocytes.

Quantitative Data on IGF-1 Levels

Clinical studies have consistently demonstrated the potent and sustained effect of this compound on circulating IGF-1 levels. The following tables summarize key quantitative findings from seminal studies.

Single-Dose Administration

A study by Teichman et al. (2006) investigated the effects of a single subcutaneous injection of this compound in healthy adults.[4]

Dosage (µg/kg)Mean Peak GH (ng/mL)Mean GH AUC (ng·h/mL)Mean Peak IGF-1 (ng/mL)Mean IGF-1 AUC (ng·d/mL)
304.5682505,500
608.21553107,000
12512.53504209,000

Data adapted from Teichman et al., 2006.[5]

Following a single injection, mean plasma GH concentrations increased 2- to 10-fold for six days or more, and mean plasma IGF-1 concentrations saw a 1.5- to 3-fold increase for 9 to 11 days.[1][6]

Multiple-Dose Administration

The same study by Teichman et al. (2006) also explored the impact of multiple doses, revealing a cumulative effect on IGF-1 levels, which remained elevated above baseline for up to 28 days.[1][6] A study by Ionescu and Frohman (2006) provided further insights into the effects of this compound on trough and mean GH and IGF-1 levels one week after administration.[7]

ParameterBefore this compound1 Week After this compound (60 or 90 µg/kg)Fold Increase
Trough GH (ng/mL)0.058 ± 0.0040.435 ± 0.1097.5
Mean GH (ng/mL)1.79 ± 0.392.62 ± 0.611.46
Mean IGF-1 (ng/mL)200 ± 20290 ± 301.45

Data adapted from Ionescu & Frohman, 2006.[5]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials investigating the effects of this compound.

Study Design (Teichman et al., 2006)
  • Design: Two randomized, placebo-controlled, double-blind, ascending dose trials.[4]

  • Duration: 28 and 49 days.[4]

  • Participants: Healthy subjects aged 21-61 years.[4]

  • Interventions:

    • Study 1: Single subcutaneous injection of this compound or placebo in one of four ascending doses.[4]

    • Study 2: Two or three weekly or biweekly subcutaneous doses of this compound or placebo.[4]

  • Main Outcome Measures: Peak concentrations and area under the curve (AUC) of GH and IGF-1.[4]

GH Pulsatility Study Design (Ionescu & Frohman, 2006)
  • Objective: To assess GH pulsatility after a single injection of this compound and its correlation with IGF-I production.[7]

  • Participants: Healthy men aged 20-40 years.[7]

  • Intervention: A single injection of either 60 or 90 µg/kg of this compound.[7]

  • Methodology: GH pulsatility was assessed by 20-minute blood sampling over a 12-hour overnight period before and one week after the injection.[7]

Hormone Measurement Protocol (General)

The quantitative measurement of GH and IGF-1 in serum samples is typically performed using sandwich enzyme-linked immunosorbent assays (ELISA).

  • Sample Collection and Preparation:

    • Serum is collected using a serum separator tube and allowed to clot for two hours at room temperature or overnight at 4°C.[8]

    • Centrifugation at approximately 1,000 x g for 20 minutes.[8]

    • For IGF-1 measurement, a crucial step involves the dissociation of IGF-1 from its binding proteins (IGFBPs), which is typically achieved through acidification of the sample followed by neutralization.[5][9]

  • ELISA Procedure (General):

    • Coating: A microplate is pre-coated with a capture antibody specific for either hGH or IGF-1.

    • Sample/Standard Addition: Standards of known hormone concentrations and prepared patient samples are added to the wells.

    • Incubation: The plate is incubated to allow the hormone to bind to the capture antibody.

    • Washing: The plate is washed to remove unbound substances.

    • Detection Antibody: A biotinylated detection antibody specific to the hormone is added.

    • Incubation and Washing: The plate is incubated and washed again.

    • Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

    • Incubation and Washing: A final incubation and wash are performed.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with HRP to produce a color change.

    • Stopping the Reaction: A stop solution is added to terminate the reaction.

    • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The hormone concentration in the patient samples is then determined from this curve.[5]

ELISA_Workflow Start Start SamplePrep Sample Preparation (Serum Separation, Acidification for IGF-1) Start->SamplePrep AddSample Add Standards & Samples to Coated Plate SamplePrep->AddSample Incubate1 Incubate & Wash AddSample->Incubate1 AddDetectionAb Add Biotinylated Detection Antibody Incubate1->AddDetectionAb Incubate2 Incubate & Wash AddDetectionAb->Incubate2 AddEnzyme Add Streptavidin-HRP Incubate2->AddEnzyme Incubate3 Incubate & Wash AddEnzyme->Incubate3 AddSubstrate Add Substrate (e.g., TMB) Incubate3->AddSubstrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance Calculate Calculate Concentration (vs. Standard Curve) ReadAbsorbance->Calculate End End Calculate->End

Caption: Generalized workflow for GH and IGF-1 measurement by ELISA.

Conclusion

This compound effectively stimulates the GH-IGF-1 axis, leading to a sustained, dose-dependent increase in circulating IGF-1 levels. This is achieved through its primary action on the pituitary GHRH receptors, which initiates a signaling cascade resulting in increased GH secretion. The subsequent action of GH on the liver promotes IGF-1 synthesis. The quantitative data from clinical trials robustly support the efficacy of this compound in elevating IGF-1 for an extended period. The detailed experimental protocols provide a framework for future research in this area. For researchers and drug development professionals, this compound represents a significant tool for investigating the therapeutic potential of modulating the somatotropic axis.

References

The Evolution of Stability: A Technical Guide to the Historical Development of Long-Acting GHRH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Hormone-Releasing Hormone (GHRH) is a critical neuroendocrine peptide that governs the pulsatile release of Growth Hormone (GH) from the anterior pituitary. However, the therapeutic potential of native GHRH is severely limited by its short biological half-life, a consequence of rapid enzymatic degradation. This technical guide provides an in-depth exploration of the historical development of long-acting GHRH analogs, detailing the rational drug design, key structural modifications, and experimental validation that have led to more stable and clinically viable therapeutic agents.

The Challenge: Instability of Native GHRH

Native GHRH is a 44-amino acid peptide, but its full biological activity resides in the N-terminal 1-29 fragment.[1] This fragment, however, is highly susceptible to enzymatic cleavage, primarily by dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyr-Ala dipeptide and renders the hormone inactive.[2] This rapid degradation results in a half-life of only a few minutes, necessitating frequent administration and limiting its therapeutic utility.

First Generation: The Dawn of a More Stable Analog - Sermorelin

The initial foray into creating more stable GHRH analogs focused on the shortest fully functional fragment, GHRH(1-29). Sermorelin, also known as GRF(1-29), represents this first generation. While still susceptible to rapid clearance, it laid the groundwork for future modifications. Sermorelin was approved for the diagnosis and treatment of growth hormone deficiency in children, demonstrating the therapeutic potential of GHRH analogs.[3][4]

Key Characteristics of First-Generation Analogs:

  • Based on the GHRH(1-29) sequence.

  • Limited modifications, primarily focused on identifying the minimal active fragment.

  • Short half-life, though slightly improved over native GHRH in some contexts.

Second Generation: Enhancing Stability Through Amino Acid Substitution - Tesamorelin

The second generation of GHRH analogs saw the introduction of strategic amino acid substitutions to protect against enzymatic degradation. A prime example is Tesamorelin, which is the full 44-amino acid sequence of human GHRH with a trans-3-hexenoic acid group attached to the N-terminal tyrosine.[2] This modification confers resistance to DPP-IV cleavage, significantly extending its half-life and therapeutic window.[5] Tesamorelin was approved for the treatment of HIV-associated lipodystrophy.[2][6]

Another key development in this era was the creation of Modified GRF(1-29), also known as Mod GRF(1-29). This analog incorporates substitutions at positions 2, 8, 15, and 27 to increase stability and receptor binding affinity. The substitution of L-alanine at position 2 with D-alanine is a hallmark of this class, as it sterically hinders DPP-IV cleavage.

Key Advancements of Second-Generation Analogs:

  • Introduction of D-amino acid substitutions (e.g., D-Ala2) to block DPP-IV cleavage.

  • Other substitutions to enhance receptor binding and stability.

  • N-terminal modifications to protect against degradation.

Third Generation: Maximizing Half-Life with Drug Affinity Complex (DAC) Technology - CJC-1295

The third generation of long-acting GHRH analogs introduced innovative strategies to dramatically extend their circulating half-life. This compound is a notable example, which is a 30-amino acid GHRH analog with D-Ala, Gln, Ala, and Leu substitutions at positions 2, 8, 15, and 27, respectively.[4] Crucially, this compound incorporates a lysine (B10760008) linker attached to a maleimidopropionic acid group, a technology known as Drug Affinity Complex (DAC).[4] This allows the peptide to covalently bind to circulating albumin, effectively creating a large protein-peptide conjugate that is protected from renal clearance and enzymatic degradation. This results in a half-life of several days.[7][8]

Hallmarks of Third-Generation Analogs:

  • Utilization of technologies like DAC to bind to plasma proteins.

  • Significant extension of half-life to several days.

  • Allows for much less frequent dosing regimens.

Quantitative Data on GHRH Analogs

The following tables summarize key quantitative data for representative long-acting GHRH analogs.

AnalogGenerationKey ModificationsHalf-LifeReceptor Binding Affinity (IC50/Kd)
Sermorelin FirstGHRH(1-29) fragment~10-20 minutes[9]Not consistently reported in comparative assays
Tesamorelin SecondFull 44-amino acid GHRH with N-terminal trans-3-hexenoic acid group~26-38 minutes[8]Not consistently reported in comparative assays
Mod GRF(1-29) SecondD-Ala2, Gln8, Ala15, Leu27 substitutions~30 minutes[4]Not consistently reported in comparative assays
This compound ThirdD-Ala2, Gln8, Ala15, Leu27 substitutions + DAC technology~5.8-8.1 days[7][8]Not consistently reported in comparative assays

Note: Direct comparative binding affinity data is often proprietary or not available in the public domain. The efficacy of these analogs is well-established through clinical trials demonstrating significant increases in GH and IGF-1 levels.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GHRH Analogs

Objective: To chemically synthesize GHRH analogs.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminally amidated peptides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[10][11]

In Vitro GHRH Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity of GHRH analogs to the GHRH receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GHRH receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Radioligand: Use a radiolabeled GHRH analog (e.g., [125I]-His1, Nle27-hGHRH(1-32)-NH2) as the tracer.

  • Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled GHRH analog (competitor).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[12]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12][13]

In Vivo Efficacy Assessment in Animal Models

Objective: To evaluate the ability of GHRH analogs to stimulate GH secretion in a living organism.

Methodology:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats or pigs.[14][15] Anesthetize the animals (e.g., with pentobarbital) to suppress endogenous GH secretion.

  • Catheterization: Place catheters in a suitable blood vessel (e.g., jugular vein) for drug administration and blood sampling.

  • Drug Administration: Administer the GHRH analog via a chosen route (e.g., intravenous, subcutaneous, or intramuscular injection) at various doses.

  • Blood Sampling: Collect blood samples at multiple time points before and after drug administration (e.g., -15, 0, 5, 15, 30, 60 minutes).

  • Hormone Measurement: Separate the plasma from the blood samples and measure the concentration of GH using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Plot the plasma GH concentration over time for each dose group. Calculate the area under the curve (AUC) to quantify the total GH release. Compare the potency and duration of action of different analogs.[14]

Pharmacokinetic Analysis to Determine Half-Life

Objective: To determine the pharmacokinetic profile, including the half-life, of a GHRH analog.

Methodology:

  • Animal Model and Administration: Use a relevant animal model (e.g., rats or non-human primates) and administer a single dose of the GHRH analog.

  • Serial Blood Sampling: Collect blood samples at a series of time points that cover the absorption, distribution, and elimination phases of the drug.

  • Drug Concentration Measurement: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the GHRH analog in the plasma samples.

  • Pharmacokinetic Modeling: Plot the plasma concentration of the analog versus time. Use pharmacokinetic software to fit the data to a suitable model (e.g., a one- or two-compartment model) to calculate key parameters, including:

    • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

    • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.[8]

Signaling Pathways and Experimental Workflows

GHRH Receptor Signaling Pathway

The binding of a GHRH analog to its G-protein coupled receptor (GPCR) on somatotroph cells in the anterior pituitary initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase.

GHRH_Signaling_Pathway GHRH_Analog GHRH Analog GHRH_R GHRH Receptor (GPCR) GHRH_Analog->GHRH_R Binds G_Protein Gs Protein GHRH_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_Channel Ca2+ Channel PKA->Ca_Channel Phosphorylates Gene_Transcription Gene Transcription (GH, Pit-1) CREB->Gene_Transcription Promotes GH_Synthesis GH Synthesis & Secretion Gene_Transcription->GH_Synthesis Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->GH_Synthesis Stimulates

Caption: GHRH Receptor Signaling Pathway leading to Growth Hormone synthesis and secretion.

Experimental Workflow for GHRH Analog Development

The development of a novel long-acting GHRH analog follows a structured workflow from initial design to preclinical evaluation.

GHRH_Analog_Development_Workflow Design Rational Drug Design (e.g., Amino Acid Substitutions, DAC) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification (RP-HPLC) & Characterization (MS) Synthesis->Purification In_Vitro_Binding In Vitro Receptor Binding Assay (Determine Ki) Purification->In_Vitro_Binding In_Vitro_Activity In Vitro Bioassay (e.g., cAMP accumulation) Purification->In_Vitro_Activity In_Vivo_Efficacy In Vivo Efficacy in Animal Models (GH Secretion) In_Vitro_Binding->In_Vivo_Efficacy In_Vitro_Activity->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (Determine Half-Life) In_Vivo_Efficacy->Pharmacokinetics Preclinical Preclinical Toxicology & Safety Pharmacokinetics->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A typical experimental workflow for the development of novel long-acting GHRH analogs.

Conclusion

The historical development of long-acting GHRH analogs is a testament to the power of rational drug design and a deep understanding of peptide biochemistry. From the foundational GHRH(1-29) fragment to sophisticated protein-binding technologies, each generation has brought significant improvements in stability and therapeutic efficacy. This has transformed GHRH from a transient signaling molecule into a viable long-acting therapeutic for a range of clinical conditions. The continued exploration of novel stabilization strategies and delivery systems promises to further enhance the therapeutic potential of this important class of peptides.

References

preclinical studies on CJC-1295 safety and toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Safety and Toxicity of CJC-1295

Introduction

This compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed to stimulate the endogenous secretion of growth hormone (GH).[1][2][3] It belongs to a class of molecules known as growth hormone secretagogues. The primary modification in this compound is the inclusion of four substituted amino acids in its 29-amino acid chain, which enhances its resistance to enzymatic degradation.[2]

A key feature of this compound is its availability in two principal forms: with and without a "Drug Affinity Complex" (DAC). The DAC technology involves attaching a lysine (B10760008) derivative to the peptide, which allows it to bind to plasma proteins like albumin.[2][4] This significantly extends its half-life from approximately 30 minutes (without DAC) to about 6-8 days (with DAC).[2][5][][7] This guide provides a comprehensive overview of the available preclinical data on the safety and toxicity of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by mimicking the action of endogenous GHRH.[1][] It selectively binds to and activates GHRH receptors located on the somatotroph cells of the anterior pituitary gland.[5][8][9] This binding initiates a downstream signaling cascade, leading to the synthesis and pulsatile release of GH.[5][8] The released GH then travels to the liver and other tissues, stimulating the production of Insulin-like Growth Factor-1 (IGF-1), which mediates most of the anabolic and growth-promoting effects of GH.[8][10]

The intracellular signaling pathway following GHRH receptor activation is well-characterized. It involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[2][5] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors that stimulate the expression of the GH gene, leading to increased GH synthesis and secretion.[5]

CJC1295_Signaling_Pathway CJC_1295 This compound GHRH_R GHRH Receptor CJC_1295->GHRH_R Binds to AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates TF Transcription Factors (e.g., CREB) PKA->TF Phosphorylates GH_Gene GH Gene Transcription TF->GH_Gene Promotes GH_Synthesis GH Synthesis & Secretion GH_Gene->GH_Synthesis Leads to

Caption: this compound signaling pathway in pituitary somatotrophs.

Preclinical Toxicology and Safety Assessment

Comprehensive preclinical safety data for this compound is limited in publicly accessible literature. Much of the available information is derived from clinical trials and summaries of regulatory submissions. Standard preclinical toxicology evaluations typically include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and developmental and reproductive toxicity (DART).[11]

Acute and Chronic Toxicity

Specific single-dose (acute) or repeated-dose (chronic) toxicity studies in animal models for this compound are not extensively detailed in the reviewed literature. However, clinical trials provide some insight into the potential safety profile. In healthy adults, subcutaneous administration of this compound was found to be safe and relatively well-tolerated, particularly at doses of 30 or 60 µg/kg.[12] No serious adverse reactions were reported in these short-term studies.[12][13]

In a study involving GHRH knockout mice, animals were treated for 5 weeks with 2 µg of this compound at intervals of 24, 48, and 72 hours.[14] The study focused on efficacy (growth normalization) and did not report any adverse toxicological findings at these doses.[14]

Developmental and Reproductive Toxicity (DART)

One key preclinical study evaluated the developmental toxicity of this compound in pregnant Sprague-Dawley rats.[15]

Experimental Protocol: Developmental Toxicity Study

  • Test System: Pregnant Sprague-Dawley rats.

  • Dosing: Subcutaneous doses of 0, 0.5, 4, and 16 mg/kg were administered every other day.

  • Study Period: Dosing occurred from day 7 to day 17 of gestation.

  • Endpoints Evaluated: Maternal survival, pregnancy status, lesions, gross external, soft tissue, and skeletal fetal alterations, and the number of fetal ossification sites.[15]

The study concluded that this compound was not teratogenic under these conditions. No drug-related alterations in fetal development were observed.[15] An interesting finding was a significant increase in maternal weight gain and food consumption, as well as a slight but significant increase in fetal body weights at doses of 4 mg/kg and higher, likely attributable to the known metabolic effects of enhanced GH/IGF-1 levels.[15]

Genotoxicity and Carcinogenicity

There is no specific information available in the search results regarding genotoxicity (mutagenicity) or long-term carcinogenicity studies for this compound. Concerns about the theoretical risk of cancer are often raised for agents that increase growth factors like GH and IGF-1.[16][17] However, current literature has not established a direct causal link between this compound administration and cancer.[17][18]

Summary of Safety and Adverse Effects

The table below summarizes the adverse effects observed, primarily from human clinical studies, which can guide the focus of further preclinical investigation.

Adverse Effect Category Observed Effects Dose-Dependency Reference
Injection Site Reactions Transient pain, redness, swelling, discomfort, induration.Appears to be dose-independent.[5][19]
Systemic Effects Flushing, warmth, transient hypotension, increased heart rate.Dose-dependent increase in heart rate noted.[16][19]
Metabolic/Endocrine Mild fluid retention (peripheral edema), increased appetite.Not specified.[5]
Neurological Headaches, lethargy, light paresthesias (tingling).Reported in some studies, often at the beginning of research.[1][3]
Cardiovascular A patient death from myocardial infarction was reported in a Phase II trial in HIV patients with lipodystrophy. The attending physician deemed it unrelated to the treatment.N/A[20][21]
Immunological The FDA has noted a theoretical risk of immunogenicity with compounded peptides.Not specified.[7][16]

Experimental Workflow for Preclinical Safety Evaluation

A typical preclinical safety evaluation workflow for a peptide therapeutic like this compound would follow established regulatory guidelines.

Preclinical_Workflow Start Peptide Synthesis & Characterization InVitro In Vitro Assays (Receptor Binding, Stability) Start->InVitro Acute_Tox Acute Toxicity Studies (Rodent & Non-Rodent, Single Dose) InVitro->Acute_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) InVitro->Safety_Pharm Genotox Genotoxicity Assays (Ames, Chromosomal Aberration) InVitro->Genotox Dose_Range Dose Range-Finding Studies Acute_Tox->Dose_Range Repeat_Dose Repeated-Dose Toxicity (Subchronic/Chronic) Dose_Range->Repeat_Dose DART DART Studies (Fertility, Teratogenicity) Dose_Range->DART IND Regulatory Submission (e.g., IND) Repeat_Dose->IND Safety_Pharm->IND DART->IND Genotox->IND

Caption: Generalized preclinical safety evaluation workflow for peptides.

Conclusion

The available preclinical data on this compound, particularly from a formal developmental toxicity study in rats, suggests a favorable safety profile with no evidence of teratogenicity.[15] Clinical studies in healthy individuals support that this compound is relatively well-tolerated at therapeutic doses, with most adverse effects being mild and transient, such as injection site reactions.[5][12] However, a comprehensive, publicly available portfolio of preclinical toxicology studies (e.g., chronic toxicity, carcinogenicity, genotoxicity) is lacking. The long-term safety of sustained elevations in GH and IGF-1 levels via long-acting analogues like this compound with DAC remains an area requiring further investigation.[1] Researchers and developers should proceed with carefully designed, long-term preclinical studies to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295 is a synthetic analogue of Growth Hormone Releasing Hormone (GHRH) characterized by an extended half-life, achieved through the addition of a Drug Affinity Complex (DAC). This modification allows for sustained stimulation of the pituitary gland, leading to increased pulsatile secretion of growth hormone (GH) and subsequent elevation of insulin-like growth factor-1 (IGF-1) levels. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a focus on its interaction with the GHRH receptor and the downstream molecular cascades. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Introduction

This compound is a 30-amino acid peptide hormone that acts as a potent GHRH analogue. Its primary mechanism of action is the stimulation of GH synthesis and release from the somatotroph cells of the anterior pituitary gland.[1] Unlike native GHRH, which has a very short half-life, this compound's DAC moiety allows it to bind to serum albumin, significantly prolonging its biological activity.[2] This sustained action leads to dose-dependent increases in both GH and IGF-1 levels.[3] Understanding the specific cellular signaling pathways activated by this compound is crucial for its therapeutic development and for elucidating its physiological effects.

Core Signaling Pathway: The Gαs-cAMP-PKA Axis

The principal signaling cascade initiated by this compound upon binding to the GHRH receptor (GHRH-R) is the Gαs protein-coupled receptor pathway. This pathway is the primary driver of GHRH-mediated GH secretion.

Mechanism of Activation:

  • Receptor Binding: this compound binds to the GHRH-R on the surface of pituitary somatotrophs.[4]

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, specifically the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5]

  • PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5]

  • CREB Phosphorylation and Gene Transcription: Activated PKA phosphorylates various downstream targets, most notably the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of genes involved in GH synthesis, thereby increasing their transcription.

  • GH Synthesis and Release: The increased transcription and translation of the GH gene, coupled with PKA-mediated phosphorylation of proteins involved in vesicle trafficking and exocytosis, leads to the synthesis and pulsatile release of GH.[6]

G_alpha_s_cAMP_PKA_Axis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds Gas Gαs GHRHR->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release GH Release PKA->GH_Release Stimulates pCREB p-CREB CREB->pCREB GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes

Diagram 1: The primary Gαs-cAMP-PKA signaling pathway activated by this compound.

Secondary and Downstream Signaling Pathways

While the Gαs-cAMP-PKA axis is the principal pathway, evidence suggests the involvement of other signaling cascades, some of which may be direct consequences of GHRH-R activation and others downstream effects of GH action.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have shown that GHRH can activate the MAPK (ERK1/2) pathway in pituitary somatotrophs.[7][8][9] This activation appears to be independent of PKA and may be mediated by the βγ-subunits of the G protein and involve Ras and PI3Kγ.[8] The activation of the MAPK pathway is linked to the proliferative effects of GHRH on somatotroph cells.[10][11]

MAPK_Pathway GHRHR GHRH Receptor G_beta_gamma Gβγ GHRHR->G_beta_gamma Activates PI3Kg PI3Kγ G_beta_gamma->PI3Kg Ras Ras PI3Kg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes GH_Downstream_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GH Growth Hormone GHR GH Receptor GH->GHR Binds JAK2 JAK2 GHR->JAK2 Activates PI3K PI3K GHR->PI3K Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 IGF1_Gene IGF-1 Gene Transcription pSTAT5->IGF1_Gene Promotes Akt Akt PI3K->Akt Activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth Promotes Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes (Expressing GHRH-R) Incubation Incubate: - Membranes - Radiolabeled GHRH - Unlabeled this compound (various conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis Western_Blot_Workflow Cell_Treatment Treat Pituitary Cells with this compound Lysis Cell Lysis (with phosphatase inhibitors) Cell_Treatment->Lysis Protein_Quant Protein Quantification (BCA Assay) Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pCREB) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

CJC-1295: A Technical Guide on its Influence on Lipolysis and Fat Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), has demonstrated significant potential in modulating fat metabolism, primarily through its potent stimulation of endogenous growth hormone (GH) and insulin-like growth factor-1 (IGF-1) secretion. This technical guide provides an in-depth analysis of the mechanisms, experimental data, and signaling pathways associated with this compound's influence on lipolysis. While direct quantitative clinical data on this compound's effect on lipolytic markers such as free fatty acids and glycerol (B35011) are limited in publicly available literature, this document synthesizes findings from key clinical trials on its pharmacodynamics, alongside relevant data from studies on other GHRH analogues like Tesamorelin, to offer a comprehensive overview for research and drug development professionals.

Introduction

This compound is a 30-amino acid peptide hormone that functions as a long-acting analogue of GHRH.[1][2] Its structure has been modified to resist enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life significantly compared to native GHRH.[1][2] This enhanced stability allows for sustained stimulation of the pituitary gland to release GH, leading to elevated levels of both GH and its downstream mediator, IGF-1.[1][3] The primary therapeutic interest in this compound stems from its potential to increase lean body mass, reduce adipose tissue, and improve metabolic parameters.[2][4] This guide focuses specifically on its role in lipolysis and fat metabolism.

Mechanism of Action: Stimulating the GH/IGF-1 Axis

This compound exerts its effects by binding to GHRH receptors on the anterior pituitary somatotrophs.[1] This binding initiates a signaling cascade that results in the synthesis and pulsatile release of GH.[1] The released GH then acts on various tissues, including adipocytes, to stimulate lipolysis—the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[5] GH also stimulates the liver to produce IGF-1, which mediates many of the anabolic effects of GH.[1] The sustained elevation of GH and IGF-1 levels following this compound administration is central to its metabolic effects.[3]

Signaling Pathway

The binding of this compound to the GHRH receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately stimulating GH gene transcription and secretion.[1] In adipose tissue, GH stimulates lipolysis by activating hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in triglyceride hydrolysis.[6]

cluster_pituitary Pituitary Somatotroph cluster_adipocyte Adipocyte CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds to AC Adenylyl Cyclase GHRHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_p Protein Kinase A cAMP->PKA_p Activates GH_release Growth Hormone (GH) Release PKA_p->GH_release Stimulates GH Growth Hormone (GH) GH_release->GH GHR GH Receptor GH->GHR Binds to HSL Hormone-Sensitive Lipase (HSL) GHR->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Lipolysis Lipolysis Triglycerides->Lipolysis FFAGlycerol Free Fatty Acids + Glycerol Lipolysis->FFAGlycerol Releases

Figure 1: this compound signaling pathway leading to lipolysis.

Quantitative Data from Clinical Trials

The most comprehensive clinical trial data for this compound comes from a study by Teichman et al. (2006), which evaluated its safety, pharmacokinetics, and pharmacodynamic effects in healthy adults.[3]

Dose-Dependent Effects on GH and IGF-1 Levels

The study demonstrated that a single subcutaneous injection of this compound resulted in dose-dependent increases in mean plasma GH and IGF-1 concentrations.[3]

Dose of this compoundMean Peak GH Concentration (vs. Placebo)Mean Peak IGF-1 Concentration (vs. Placebo)Duration of Elevated GH LevelsDuration of Elevated IGF-1 Levels
30 µg/kg2-fold increase1.5-fold increase≥ 6 days9-11 days
60 µg/kg5-fold increase2-fold increase≥ 6 days9-11 days
125 µg/kg8-fold increase2.5-fold increase≥ 6 days9-11 days
250 µg/kg10-fold increase3-fold increase≥ 6 days9-11 days
Data synthesized from Teichman et al. (2006).[3]
Effects on Lipolysis and Fat Metabolism

While the Teichman et al. study did not directly report on markers of lipolysis, the significant and sustained increase in GH strongly suggests a corresponding stimulation of lipolysis.[3] Studies on other GHRH analogues, such as Tesamorelin, provide quantitative insights into the expected lipolytic effects. For instance, treatment with Tesamorelin has been shown to enhance hormone-sensitive lipase activity in visceral adipocytes and lead to a significant reduction in visceral adipose tissue (VAT).[1] Some studies have reported a 15-20% reduction in VAT over 6 months of Tesamorelin treatment.[7] Furthermore, GHRH analogue treatment has been associated with improvements in triglyceride and cholesterol profiles.[8]

GHRH AnalogueEffect on Visceral Adipose Tissue (VAT)Effect on Triglycerides
Tesamorelin~15% reduction over 26 weeks[1]Significant reduction[8]
This compoundReduction in visceral and subcutaneous adipose tissue (qualitative)[2]Not explicitly quantified in major trials
Data for Tesamorelin is included as a relevant GHRH analogue for comparative purposes.

Experimental Protocols

Teichman et al. (2006) Clinical Trials

This research consisted of two randomized, placebo-controlled, double-blind, ascending-dose trials.[3]

  • Study 1 (Single-Dose):

    • Participants: Healthy men and women, aged 21-61 years.

    • Intervention: A single subcutaneous injection of this compound (30, 60, 125, or 250 µg/kg) or placebo.

    • Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-1. Pharmacokinetic parameters of this compound were also assessed.

    • Duration: 28 days.

  • Study 2 (Multiple-Dose):

    • Participants: Healthy men and women, aged 21-61 years.

    • Intervention: Two or three weekly or biweekly subcutaneous injections of this compound (30 or 60 µg/kg) or placebo.

    • Main Outcome Measures: Cumulative effects on GH and IGF-1 levels.

    • Duration: 49 days.

cluster_screening Screening & Enrollment cluster_study1 Study 1: Single-Dose Trial (28 Days) cluster_study2 Study 2: Multiple-Dose Trial (49 Days) Screening Healthy Adults (21-61 years) Screened Enrollment Randomized, Double-Blind Enrollment Screening->Enrollment Dosing1 Single SC Injection: - this compound (30, 60, 125, 250 µg/kg) - Placebo Enrollment->Dosing1 Dosing2 Multiple SC Injections (Weekly/Biweekly): - this compound (30, 60 µg/kg) - Placebo Enrollment->Dosing2 Monitoring1 Pharmacokinetic & Pharmacodynamic Monitoring (GH, IGF-1 levels) Dosing1->Monitoring1 Monitoring2 Pharmacodynamic Monitoring (Cumulative GH, IGF-1 levels) Dosing2->Monitoring2

Figure 2: Experimental workflow of the Teichman et al. (2006) trials.

Measurement of Lipolysis

While not detailed in the primary this compound trials, the standard methodology for assessing lipolysis in response to GHRH analogues involves the measurement of glycerol and FFA levels in plasma.[9] Stable isotope tracer techniques are often employed to determine the rate of appearance of glycerol, providing a direct measure of whole-body lipolysis.[9]

Logical Relationships and Outcomes

The administration of this compound sets off a cascade of events that logically lead to changes in fat metabolism and body composition.

CJC1295 This compound Administration GHRH_R GHRH Receptor Stimulation (Anterior Pituitary) CJC1295->GHRH_R GH_Secretion Increased & Sustained GH Secretion GHRH_R->GH_Secretion IGF1_Production Increased IGF-1 Production (Liver) GH_Secretion->IGF1_Production Lipolysis Stimulation of Lipolysis (Adipose Tissue) GH_Secretion->Lipolysis FFA_Release Increased Free Fatty Acid & Glycerol Release Lipolysis->FFA_Release Fat_Oxidation Enhanced Fat Oxidation FFA_Release->Fat_Oxidation Body_Comp Reduced Adipose Tissue & Improved Body Composition Fat_Oxidation->Body_Comp

Figure 3: Logical flow from this compound administration to metabolic outcomes.

Conclusion

References

A Technical Guide to Foundational Research on GHRH Analog Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the stability of Growth Hormone-Releasing Hormone (GHRH) analogs. Native GHRH is a hypothalamic peptide crucial for regulating growth hormone (GH) secretion from the pituitary gland. However, its therapeutic potential is severely limited by a short biological half-life, primarily due to rapid enzymatic degradation. This guide details the mechanisms of GHRH instability, strategies developed to enhance analog stability, and the experimental protocols used to evaluate these modifications. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized using diagrams.

Core Concepts of GHRH Instability

The primary obstacle to the clinical utility of native GHRH is its rapid inactivation in circulation. This instability is attributed to two main factors:

  • Enzymatic Degradation: The most significant degradation pathway involves the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV cleaves the Tyr-Ala dipeptide from the N-terminus of GHRH.[1] This cleavage results in the formation of GHRH(3-44)-NH2, a metabolite that is biologically inactive, possessing less than 0.1% of the activity of the parent molecule.[2] The in vivo half-life of native GHRH(1-44)-NH2 in humans has been measured to be as short as 6.8 minutes.[2] Trypsin-like enzymes can also cleave GHRH at other sites, further contributing to its degradation.[1]

  • Physicochemical Instability: As peptides, GHRH and its analogs are susceptible to physical and chemical degradation in aqueous solutions, influenced by factors such as pH, temperature, and oxidation.[2] This can lead to aggregation, deamidation, and oxidation, particularly at methionine residues, compromising the peptide's structural integrity and function.

Strategies for Enhancing GHRH Analog Stability

To overcome the inherent instability of the native peptide, researchers have developed several generations of GHRH analogs with modifications designed to confer resistance to enzymatic degradation and improve pharmacokinetic profiles. The biological activity of GHRH is primarily contained within its N-terminal 29 amino acids, making GHRH(1-29)-NH2 a common backbone for synthetic analog development.

N-Terminal Modifications

Since DPP-IV-mediated cleavage at the N-terminus is the primary inactivation route, modifications at positions 1 and 2 are highly effective.

  • D-Amino Acid Substitution: Replacing the L-Alanine at position 2 with its D-isomer (D-Ala) sterically hinders the binding of DPP-IV, effectively preventing cleavage.[3][4] This single modification significantly enhances stability.

  • N-methylation: Methylation of the N-terminal tyrosine residue (N-Me-Tyr¹) is another strategy that blocks enzymatic degradation and has been incorporated into highly potent analogs like the MR-series.[5]

Amino Acid Substitution and Cyclization
  • Substitution for Enhanced Potency & Stability: Replacing Glycine at position 15 with Alanine (Ala¹⁵) has been shown to increase receptor binding affinity by promoting a more stable α-helical conformation.[6] Other substitutions, such as replacing Met²⁷ with the more stable Norleucine (Nle), prevent oxidation.

  • Cyclization: Introducing lactam bridges by side-chain to side-chain cyclization (e.g., between Asp⁸ and Lys¹²) dramatically improves stability against plasma proteases, increasing the half-life from minutes to over two hours.[3]

C-Terminal Modifications and Conjugation
  • Amidation and Analogs: C-terminal amidation is a common feature of synthetic analogs. More advanced modifications, such as replacing the C-terminal arginine-amide with agmatine, have been used in the development of potent analogs.[5]

  • Drug Affinity Complex (DAC): The development of analogs like CJC-1295 involves conjugation to a reactive maleimide (B117702) group, which allows the peptide to covalently bind to endogenous albumin after administration. This creates a large drug-albumin conjugate with a dramatically extended half-life, lasting for several days.[7][8]

These strategies have led to the development of several series of potent and stable GHRH agonists, including the well-documented JI- and MR-series of analogs.[5][9][10][11]

Quantitative Data on GHRH Analog Stability and Activity

The success of the stability-enhancing strategies is quantified by comparing the pharmacokinetic parameters and receptor binding affinities of various analogs.

Pharmacokinetic Profile Comparison

The following table summarizes key pharmacokinetic data for several GHRH analogs, illustrating the profound impact of structural modifications on biological half-life.

AnalogKey Modification(s)Half-life (t½)Time to Peak (Tmax)Bioavailability (SC)Reference(s)
hGHRH(1-44)-NH₂ Native Peptide6.8 - 17 min--[2]
hGHRH(1-29)-NH₂ Truncated Native~13 min (in porcine plasma)--[3]
Sermorelin hGHRH(1-29)-NH₂10 - 20 min10 - 20 min~6%[7]
[Ala¹⁵]hGHRH(1-29)-NH₂ Gly¹⁵ -> Ala¹⁵~17 min (in porcine plasma)--[3]
Tesamorelin N-terminal hexenoyl group26 - 38 min~9 min<4%[7][12]
Cyclo(Asp⁸-Lys¹²) Analog Lactam Bridge> 2 hours (in porcine plasma)--[3]
This compound D-Ala², Lys³⁰-DAC5.8 - 8.1 days-Not Quantified[7]
Receptor Binding Affinity

The ultimate goal of analog design is to maintain or improve binding affinity for the GHRH receptor (GHRH-R) while enhancing stability. Binding affinity is typically measured by competitive radioligand binding assays and expressed as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd). A lower value indicates higher affinity.

Analog / LigandReceptor SourceBinding Affinity (IC₅₀ / Kd)Reference(s)
Porcine GHRH Cloned Porcine GHRH-RIC₅₀: 2.8 ± 0.51 nM
Rat GHRH Cloned Porcine GHRH-RIC₅₀: 3.1 ± 0.69 nM
[N-Ac-Tyr¹, D-Arg²]hGHRH(3-29)-NH₂ Cloned Porcine GHRH-RIC₅₀: 3.9 ± 0.58 nM
hGHRH(1-29)-NH₂ with Ala¹⁵ sub. Rat Pituitary Membranes4-5 times higher affinity than hGHRH(1-44)-NH₂[6]
hGHRH(1-32)-NH₂ Radioligand Cloned Porcine GHRH-RKd: 1.04 ± 0.19 nM

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used to assess the stability and activity of GHRH analogs.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for producing GHRH analogs. The process involves sequentially adding amino acids to a growing peptide chain anchored to an insoluble resin support.

Protocol Overview (Fmoc/tBu Chemistry):

  • Resin Selection: Start with a suitable resin, such as Rink Amide MBHA resin for C-terminally amidated peptides.

  • Fmoc Deprotection: Swell the resin in a solvent like Dimethylformamide (DMF). Remove the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group using a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent (e.g., HATU, HBTU/HOBt, or DIC/Oxyma) in the presence of a base like Diisopropylethylamine (DIPEA). Add this activated mixture to the resin and allow it to react for 1-2 hours.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, dithiothreitol) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by analytical HPLC and Mass Spectrometry.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection cycle->final_deprotection Sequence Complete cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Precipitate & Purify (Ether & RP-HPLC) cleavage->purification end Verified Analog purification->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide analog in the presence of plasma enzymes.

Protocol:

  • Preparation: Pre-warm plasma (e.g., human, rat, porcine) to 37°C. Prepare a stock solution of the GHRH analog in a suitable buffer (e.g., 5 mM acetic acid).

  • Incubation: Add the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 100 µg/mL).[13]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The t=0 sample represents 100% intact peptide.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as an equal volume of 1 M trifluoroacetic acid (TFA) or ice-cold acetonitrile/methanol containing an internal standard.[3][13]

  • Protein Precipitation & Extraction: Centrifuge the quenched sample to precipitate plasma proteins. Collect the supernatant containing the peptide and its degradation products. Alternatively, use solid-phase extraction (e.g., C18 Sep-Pak cartridge) to clean up the sample.[13]

  • Analysis: Analyze the supernatant by RP-HPLC. Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model (t½ = 0.693/k, where k is the elimination rate constant).[3][14]

plasma_stability_workflow start Peptide Stock + Plasma (Incubate at 37°C) sampling Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) start->sampling quenching Quench Reaction (e.g., Acetonitrile/TFA) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis calculation Quantify Peak Area & Calculate Half-Life (t½) analysis->calculation end Stability Data calculation->end

In Vitro Plasma Stability Assay Workflow.
DPP-IV Enzymatic Stability Assay

This assay specifically assesses the resistance of an analog to cleavage by the primary degrading enzyme, DPP-IV.

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of purified, recombinant human DPP-IV, the test peptide, and a known DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide).

  • Pre-incubation: In a 96-well plate, pre-incubate the test peptide with the DPP-IV enzyme solution at 37°C for a set period (e.g., 30 minutes) to allow for potential degradation.[15][16]

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate (Gly-Pro-p-nitroanilide) to the wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 60 minutes) using a microplate reader. The rate of color change is proportional to the remaining DPP-IV activity.

  • Data Analysis: Compare the reaction rate in the presence of the test peptide to a control without the peptide. A stable peptide (true inhibitor) will show reduced enzyme activity. A peptide that is a substrate for DPP-IV will be degraded during pre-incubation, resulting in little to no inhibition of the subsequent chromogenic substrate reaction. The stability can be confirmed by analyzing the pre-incubation mixture with LC-MS to detect cleavage products.[15]

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki or IC₅₀) of an analog for the GHRH receptor.[17][18]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a source rich in GHRH receptors (e.g., rat pituitary glands or a cell line engineered to express the GHRH-R, such as HEK 293 cells).[19]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GHRH analog (the radioligand, e.g., ¹²⁵I-labeled [His¹,Nle²⁷]-hGHRH(1-32)NH₂), and varying concentrations of the unlabeled test analog.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

  • Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C). The membranes and bound radioligand are trapped on the filter.[20]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test analog. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of test analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]

GHRH Receptor Signaling

Understanding the downstream signaling of the GHRH receptor is critical for interpreting the functional consequences of analog binding. Upon binding of a GHRH agonist, the GHRH receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.

This primarily activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase (AC).[9] AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7][12] Phosphorylated CREB promotes the transcription of genes for GH and the pituitary-specific transcription factor Pit-1, ultimately leading to the synthesis and release of Growth Hormone.[12] Minor signaling pathways, including the phospholipase C (PLC) pathway, may also be activated.[9]

ghrh_signaling cluster_membrane Cell Membrane GHRH GHRH Analog GHRHR GHRH Receptor (GPCR) GHRH->GHRHR Binds G_Protein Gs Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Pit1 Pit-1 Gene Transcription pCREB->Pit1 Promotes GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes Pit1->GH_Gene Regulates GH_Release GH Synthesis & Release GH_Gene->GH_Release

GHRH Receptor Signaling Pathway.

Conclusion

The development of stable GHRH analogs represents a significant advancement in peptide therapeutics. By systematically addressing the molecule's inherent weaknesses—primarily its susceptibility to DPP-IV cleavage—researchers have created a portfolio of analogs with dramatically improved pharmacokinetic profiles and potent biological activity. The foundational research detailed in this guide, from rational design and synthesis to rigorous stability and activity testing, provides a comprehensive framework for the continued development of GHRH analogs for various therapeutic applications, including growth disorders, metabolic conditions, and regenerative medicine.

References

The Impact of CJC-1295 on Cellular Senescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The senescence-associated secretory phenotype (SASP) contributes to chronic inflammation and tissue dysfunction. CJC-1295, a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH), stimulates the endogenous production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), both of which have complex and context-dependent roles in cellular aging. This technical guide explores the potential impact of this compound on cellular senescence. While direct experimental evidence is currently lacking, this document synthesizes the known mechanisms of this compound and the intricate relationship between the GH/IGF-1 axis and cellular senescence to propose a framework for future research. Detailed experimental protocols and data presentation formats are provided to guide investigation into this novel area.

Introduction to this compound

This compound is a synthetic peptide analog of GHRH.[1][2] It is comprised of 30 amino acids and has been modified to increase its stability and biological half-life, extending its activity from minutes to days.[1] This is primarily achieved through modifications that prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] this compound is often formulated with Drug Affinity Complex (DAC), which further extends its half-life.[1][3] By binding to GHRH receptors in the anterior pituitary gland, this compound stimulates the synthesis and pulsatile release of endogenous GH.[1][4][5] This, in turn, leads to increased hepatic production of IGF-1.[1][5] The pulsatile nature of GH release stimulated by this compound is thought to mimic natural physiological patterns, potentially offering a more favorable safety profile compared to exogenous GH administration.[5]

Cellular Senescence: A Dual-Edged Sword

Cellular senescence is a fundamental biological process characterized by a stable and long-term loss of proliferative capacity in response to various stressors, including telomere shortening, DNA damage, and oncogenic signaling.[6][7] While it serves as a potent tumor suppression mechanism and is involved in wound healing, the accumulation of senescent cells with age is believed to contribute to a wide range of age-related pathologies.[6][7]

Key markers of cellular senescence include:

  • Senescence-Associated β-Galactosidase (SA-β-gal): A widely used biomarker detected at a suboptimal pH of 6.0.[8][9]

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs): Primarily p16INK4a and p21CIP1, which enforce cell cycle arrest.[10][11][12][13][14]

  • Senescence-Associated Secretory Phenotype (SASP): The secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, such as interleukins (IL-6, IL-8) and matrix metalloproteinases (MMPs).[6][15][16][17][18][19]

The GH/IGF-1 Axis and its Dichotomous Role in Cellular Senescence

The GH/IGF-1 axis plays a pivotal, yet complex and often contradictory, role in the aging process. While GH and IGF-1 levels decline with age, and replacement has been explored as an "anti-aging" strategy, studies in model organisms have shown that reduced GH/IGF-1 signaling is associated with increased lifespan.[20]

The impact of GH and IGF-1 on cellular senescence appears to be highly context-dependent:

  • Pro-Senescence Effects: In some contexts, elevated GH and IGF-1 can promote cellular senescence. Studies have shown that prolonged IGF-1 treatment can induce a premature senescence phenotype.[21][22] This may be mediated through the activation of pro-senescence pathways like p53 and p21.

  • Anti-Senescence and Pro-Proliferative Effects: Conversely, GH has been shown to act as a component of the SASP and, in some cell types, can enable senescent cells to bypass cell cycle arrest and re-enter a proliferative state, potentially promoting tumorigenesis.[6][23] GH may also suppress DNA damage responses, leading to the accumulation of mutations.[6]

Given that this compound elevates GH and IGF-1 levels, its net effect on cellular senescence is likely to be multifaceted and tissue-specific.

Signaling Pathways

This compound Signaling Pathway

This compound acts as an agonist for the GHRH receptor (GHRH-R), a G-protein coupled receptor on somatotroph cells in the anterior pituitary.[1][2][4] Binding of this compound to GHRH-R initiates a signaling cascade that results in the synthesis and release of GH.

CJC1295_Signaling_Pathway CJC1295 This compound GHRH_R GHRH Receptor (Pituitary) CJC1295->GHRH_R Binds to Gs_Protein Gs Protein GHRH_R->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Activates GH_Synthesis GH Synthesis & Release GH_Gene->GH_Synthesis Liver Liver GH_Synthesis->Liver Acts on IGF1 IGF-1 Production Liver->IGF1

Caption: this compound signaling pathway in pituitary somatotrophs.

Core Cellular Senescence Pathways

Cellular senescence is primarily regulated by two key tumor suppressor pathways: the p53/p21CIP1 pathway and the p16INK4a/pRb pathway. These pathways converge on the regulation of the cell cycle.

Cellular_Senescence_Pathways Stress Cellular Stressors (e.g., DNA Damage) p53 p53 Activation Stress->p53 p16 p16INK4a Expression Stress->p16 Induces p21 p21CIP1 Expression p53->p21 Induces CDK2 CDK2/Cyclin E p21->CDK2 Inhibits pRb pRb Hypo- phosphorylation CDK2->pRb Phosphorylates CDK46 CDK4/6 / Cyclin D p16->CDK46 Inhibits CDK46->pRb Phosphorylates E2F E2F Inhibition pRb->E2F Inhibits Arrest Cell Cycle Arrest (Senescence) E2F->Arrest Blocks G1/S Transition

Caption: Core signaling pathways leading to cellular senescence.

Proposed Experimental Protocols to Investigate the Impact of this compound on Cellular Senescence

The following are hypothetical experimental protocols designed to elucidate the effects of this compound on cellular senescence.

In Vitro Studies

Objective: To determine the direct effects of this compound on markers of cellular senescence in cultured primary human cells.

Cell Types:

  • Human Dermal Fibroblasts (HDFs)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

Experimental Workflow:

In_Vitro_Workflow Start Primary Human Cells (e.g., HDFs) Induction Induce Senescence (e.g., Replicative Exhaustion, Doxorubicin) Start->Induction Treatment Treat with this compound (Dose-Response) Induction->Treatment SA_beta_gal SA-β-gal Staining & Quantification Treatment->SA_beta_gal Western_Blot Western Blot (p16, p21) Treatment->Western_Blot ELISA ELISA of Supernatant (IL-6, IL-8) Treatment->ELISA Analysis Data Analysis & Interpretation SA_beta_gal->Analysis Western_Blot->Analysis ELISA->Analysis

Caption: In vitro experimental workflow.

Methodologies:

  • Cell Culture and Senescence Induction:

    • Culture primary human cells in appropriate media.

    • Induce senescence through replicative exhaustion (serial passaging) or by treating with a sub-lethal dose of a DNA-damaging agent (e.g., Doxorubicin).

    • Include non-senescent (early passage) and vehicle-treated senescent cells as controls.

  • This compound Treatment:

    • Treat senescent and non-senescent cell populations with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 48-72 hours).

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

    • Fix cells with a solution containing 2% formaldehyde (B43269) and 0.2% glutaraldehyde.

    • Stain cells overnight at 37°C with a solution containing X-gal at pH 6.0.

    • Quantify the percentage of blue-stained (SA-β-gal positive) cells by manual counting or automated image analysis.

  • Western Blot for p16INK4a and p21CIP1:

    • Lyse cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for p16INK4a, p21CIP1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry.

  • ELISA for SASP Factors (IL-6 and IL-8):

    • Collect cell culture supernatants at the end of the treatment period.

    • Perform a sandwich ELISA using commercially available kits for human IL-6 and IL-8.

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

In Vivo Studies

Objective: To assess the impact of systemic this compound administration on senescence markers in tissues of aged animals.

Animal Model: Aged C57BL/6 mice (e.g., 20-24 months old).

Methodologies:

  • Animal Treatment:

    • Administer this compound or vehicle control subcutaneously to aged mice for a defined period (e.g., 4-8 weeks).

    • Include a cohort of young mice as a baseline control.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize mice and collect tissues of interest (e.g., skin, liver, kidney, muscle).

    • Fix tissues in formalin for histology or snap-freeze for molecular analyses.

  • Immunohistochemistry (IHC) for p16INK4a:

    • Embed fixed tissues in paraffin (B1166041) and section.

    • Perform antigen retrieval and stain sections with an antibody against p16INK4a.

    • Quantify the number of p16INK4a-positive cells per unit area.

  • RT-qPCR for Senescence and SASP Genes:

    • Isolate total RNA from frozen tissues.

    • Synthesize cDNA and perform quantitative real-time PCR for genes including Cdkn2a (p16INK4a), Cdkn1a (p21CIP1), Il6, and Cxcl1 (murine IL-8 functional homolog).

    • Normalize expression to a housekeeping gene.

Quantitative Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experiments. The data presented are hypothetical and for illustrative purposes only, based on potential outcomes.

Table 1: Effect of this compound on SA-β-gal Positive Cells in vitro

Treatment Group% SA-β-gal Positive Cells (Mean ± SD)p-value vs. Senescent Control
Non-Senescent Control5.2 ± 1.8<0.001
Senescent Control65.7 ± 5.3-
Senescent + this compound (10 nM)63.1 ± 4.9>0.05
Senescent + this compound (100 nM)58.4 ± 6.1<0.05
Senescent + this compound (1 µM)51.9 ± 5.5<0.01

Table 2: Relative Protein Expression of p16INK4a and p21CIP1 in vitro

Treatment Groupp16INK4a (Fold Change vs. Non-Senescent)p21CIP1 (Fold Change vs. Non-Senescent)
Non-Senescent Control1.001.00
Senescent Control4.8 ± 0.63.5 ± 0.4
Senescent + this compound (100 nM)4.5 ± 0.53.1 ± 0.3

Table 3: SASP Cytokine Concentrations in Cell Culture Supernatant

Treatment GroupIL-6 (pg/mL, Mean ± SD)IL-8 (pg/mL, Mean ± SD)
Non-Senescent Control25.3 ± 8.115.6 ± 5.4
Senescent Control310.5 ± 45.2255.8 ± 38.9
Senescent + this compound (100 nM)355.1 ± 50.7290.4 ± 41.2

Table 4: Senescence Marker Gene Expression in Aged Mouse Tissue (In Vivo)

Treatment GroupCdkn2a (p16) mRNA (Fold Change vs. Young)Il6 mRNA (Fold Change vs. Young)
Young Control1.001.00
Aged Control6.2 ± 1.14.9 ± 0.8
Aged + this compound5.8 ± 0.95.5 ± 1.0

Conclusion and Future Directions

The relationship between this compound and cellular senescence is a promising but unexplored area of research. By stimulating the GH/IGF-1 axis, this compound has the potential to modulate senescence in a complex, tissue-specific manner. The experimental framework provided in this guide offers a comprehensive approach to begin to dissect these potential effects. Future research should focus on a broad range of cell types and in vivo models to understand the context-dependent outcomes of this compound administration on the accumulation of senescent cells and the expression of the SASP. A deeper understanding of this interaction could have significant implications for the therapeutic use of GHRH analogs in the context of aging and age-related diseases.

References

Neuroprotective Effects of CJC-1295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), has garnered significant interest for its potential therapeutic applications beyond its primary role in stimulating growth hormone (GH) secretion.[1][2] This technical guide provides an in-depth investigation into the neuroprotective effects of this compound and its closely related analogues. By mimicking the pulsatile release of endogenous GHRH, this compound leads to a sustained increase in both GH and Insulin-like Growth Factor-1 (IGF-1), which are known to play crucial roles in neuronal health, survival, and regeneration.[3][4] This document summarizes the current understanding of the mechanisms of action, key signaling pathways, and experimental evidence supporting the neuroprotective potential of this compound. Due to the limited availability of direct research on this compound for neuroprotection, this guide incorporates data from studies on the potent GHRH agonistic analogue MR-409, which shares a similar mechanism of action.[5][6][7][8]

Mechanism of Action

This compound is a tetrasubstituted peptide analogue of GHRH(1-29) that exhibits an extended half-life and enhanced bioavailability.[4] Its primary mechanism of action involves binding to and activating GHRH receptors (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[1] This activation stimulates the synthesis and pulsatile release of GH. Subsequently, GH acts on the liver and other tissues to promote the production of IGF-1. Both GH and IGF-1 can cross the blood-brain barrier and exert direct effects on the central nervous system (CNS). Furthermore, GHRH receptors have been identified in various extrapituitary tissues, including the brain, suggesting that this compound may also have direct neuroprotective effects independent of the GH/IGF-1 axis.[5]

The neuroprotective effects of this compound and its analogues are believed to be mediated through a combination of anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[8][9][10] These peptides have been shown to reduce the production of pro-inflammatory cytokines, mitigate oxidative stress, and inhibit neuronal cell death in various models of neurological damage.[8][10]

Signaling Pathways

The neuroprotective effects of GHRH agonists like this compound are mediated by the activation of several key intracellular signaling pathways that promote cell survival, proliferation, and differentiation.

GHRH_Receptor_Signaling CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR AC Adenylyl Cyclase GHRHR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription (Survival Factors) CREB->Gene_Transcription

Caption: GHRH Receptor Activation Pathway.

Upon binding of this compound to its receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival and plasticity.[5][6]

PI3K_Akt_Signaling GHRHR_active Activated GHRH-R PI3K PI3K GHRHR_active->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival

Caption: PI3K/Akt Survival Pathway.

The activation of GHRH receptors can also stimulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Akt, a serine/threonine kinase, plays a central role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins. This pathway is crucial for protecting neurons from various insults.[5][6]

BDNF_TrkB_Signaling GHRH_Agonist GHRH Agonist CREB_active Activated CREB GHRH_Agonist->CREB_active BDNF BDNF CREB_active->BDNF increases transcription TrkB TrkB Receptor BDNF->TrkB Downstream Downstream Survival Pathways (e.g., PI3K/Akt) TrkB->Downstream

Caption: BDNF/TrkB Signaling Pathway.

GHRH agonists have been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[5][8] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades, including the PI3K/Akt pathway, which are critical for neuronal survival, growth, and synaptic plasticity.[5][6]

Experimental Evidence and Quantitative Data

The neuroprotective effects of GHRH analogues have been demonstrated in several preclinical models of neurological disorders. The following tables summarize key quantitative findings from a study on the GHRH agonist MR-409 in a mouse model of transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke.[5][6]

Table 1: Effects of MR-409 on Survival and Neurological Deficits in a Mouse Model of Ischemic Stroke

Outcome MeasureVehicle ControlMR-409 (5 µ g/day )MR-409 (10 µ g/day )
Survival Rate at 28 days (%) ~40%~70%~80%
Infarct Volume (mm³) ~35~20~15
Neurological Score ~2.5~1.5~1.0

Data are approximated from graphical representations in the cited literature.[5]

Table 2: Effects of MR-409 on Cellular and Molecular Markers of Neuroprotection in a Mouse Model of Ischemic Stroke

MarkerVehicle ControlMR-409 TreatedFold Change/Effect
Synaptophysin (SYN) protein levels ReducedIncreasedSignificant increase
PSD95 protein levels ReducedIncreasedSignificant increase
Phospho-Akt levels ReducedIncreasedUpregulated
Phospho-CREB levels ReducedIncreasedUpregulated
BDNF levels ReducedIncreasedUpregulated
Number of TUNEL-positive (apoptotic) cells IncreasedReducedSignificant reduction

Data derived from qualitative and quantitative analyses in the cited literature.[5][6]

In a mouse model of Alzheimer's disease (5xFAD), treatment with MR-409 was shown to reduce brain amyloid-β deposits and astrogliosis, decrease the expression of inflammatory cytokines, and reduce neuron loss.[8] Furthermore, in a model of traumatic optic neuropathy, MR-409 significantly decreased markers of oxidative and nitrative stress and reduced the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[10]

Experimental Protocols

In Vivo Model: Ischemic Stroke (tMCAO)

A representative in vivo experimental protocol to assess the neuroprotective effects of a GHRH analogue is the transient middle cerebral artery occlusion (tMCAO) model in mice.

tMCAO_Workflow Start Adult Male Mice tMCAO tMCAO Surgery (60 min occlusion) Start->tMCAO Treatment Subcutaneous Injection (this compound/MR-409 or Vehicle) Daily for 28 days tMCAO->Treatment Behavioral Behavioral Testing (e.g., Neurological Score, Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice at 28 days Behavioral->Sacrifice Analysis Histological & Molecular Analysis (Infarct volume, IHC, Western Blot) Sacrifice->Analysis

Caption: Experimental Workflow for In Vivo Neuroprotection Study.

  • Animal Model: Adult male C57BL/6 mice are commonly used.

  • Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The left common and external carotid arteries are isolated and ligated. A 6-0 nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or a related analogue (e.g., MR-409 at 5 or 10 µ g/mouse/day ) is administered subcutaneously once daily, starting on the day of surgery and continuing for the duration of the study (e.g., 28 days). A vehicle control group receives saline injections.[6]

  • Behavioral Assessments: Neurological function is assessed at various time points using a standardized neurological scoring system. Cognitive function can be evaluated using tests such as the Morris water maze.

  • Histological and Molecular Analysis: At the end of the study, animals are euthanized, and brains are collected. Infarct volume is measured using TTC staining. Immunohistochemistry is performed to assess neuronal loss (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes). Western blotting is used to quantify the protein levels of key signaling molecules (e.g., p-Akt, p-CREB, BDNF) and synaptic markers (e.g., synaptophysin, PSD95).[5]

In Vitro Model: Neuronal Cell Culture

An in vitro model using neuronal cell lines or primary neuronal cultures can be employed to investigate the direct neuroprotective effects of this compound.

InVitro_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) Pretreatment Pre-treatment with this compound (various concentrations) Start->Pretreatment Insult Induction of Neurotoxicity (e.g., Glutamate (B1630785), H2O2, Amyloid-β) Pretreatment->Insult Incubation Incubation (24-48 hours) Insult->Incubation Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3 activity) Incubation->Apoptosis

Caption: Experimental Workflow for In Vitro Neuroprotection Assay.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are cultured in appropriate media. For SH-SY5Y cells, differentiation into a neuronal phenotype can be induced with retinoic acid.

  • Drug Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours) before the neurotoxic insult.

  • Induction of Neurotoxicity: Neuronal cell death is induced by exposing the cultures to a neurotoxic agent, such as glutamate (to model excitotoxicity), hydrogen peroxide (H₂O₂) (to model oxidative stress), or amyloid-β peptide (to model Alzheimer's disease pathology).

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

    • Apoptosis: Quantified using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or by measuring the activity of key apoptotic enzymes like caspase-3.

Conclusion

The available evidence, primarily from studies on the GHRH analogue MR-409, strongly suggests that this compound has significant neuroprotective potential. Its ability to stimulate the GH/IGF-1 axis and directly activate GHRH receptors in the brain initiates a cascade of signaling events that promote neuronal survival, reduce inflammation, and combat oxidative stress. The data from preclinical models of ischemic stroke, Alzheimer's disease, and traumatic optic neuropathy are promising. However, further research is needed to specifically elucidate the neuroprotective effects of this compound, establish optimal dosing for different neurological conditions, and ultimately translate these preclinical findings into clinical applications. The experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations in this important area of drug development.

References

The Potential of CJC-1295 in Sarcopenia Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related loss of skeletal muscle mass and function, represents a significant and growing challenge in an aging global population. This progressive decline in muscle physiology contributes to frailty, reduced mobility, and an increased risk of falls and metabolic disease. The quest for effective therapeutic interventions has led researchers to explore various anabolic pathways, with the growth hormone (GH) / insulin-like growth factor 1 (IGF-1) axis being a primary focus. CJC-1295, a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH), has emerged as a compelling research tool due to its ability to stimulate the endogenous production of GH and subsequently elevate IGF-1 levels.[1][2][3] This technical guide provides an in-depth overview of this compound's potential role in sarcopenia research models, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data.

Mechanism of Action and Signaling Pathways

This compound is a 30-amino acid peptide analog of GHRH, modified to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This modification significantly extends its half-life from minutes to several days.[1] The version of this compound that includes a Drug Affinity Complex (DAC) can have a half-life of 6-8 days.[1] this compound exerts its effects by binding to and activating GHRH receptors on the somatotroph cells of the anterior pituitary gland.[1][4] This binding initiates a signaling cascade that leads to the synthesis and pulsatile release of GH, mimicking the natural physiological patterns of GH secretion.[1][2]

The released GH then acts on various tissues, most notably the liver, to stimulate the production of IGF-1.[5] Both GH and IGF-1 play crucial roles in skeletal muscle homeostasis. IGF-1, in particular, is a key regulator of muscle protein synthesis and hypertrophy.[6][7] It activates the PI3K/Akt/mTOR and PI3K/Akt/GSK3β pathways, which are central to promoting muscle protein synthesis.[6][7] Furthermore, the PI3K/Akt pathway can inhibit the FoxO transcription factors, thereby suppressing the expression of E3 ubiquitin ligases like MuRF1 and MAFbx, which are critical mediators of muscle protein degradation.[6][8]

Signaling Pathway Diagrams

GHRH_Signaling_Pathway cluster_pituitary Pituitary Somatotroph CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR binds to AC Adenylyl Cyclase GHRHR->AC activates Pituitary Anterior Pituitary (Somatotrophs) cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GH_Gene GH Gene Transcription PKA->GH_Gene stimulates GH_Release Growth Hormone (GH) Release GH_Gene->GH_Release IGF1_Signaling_Pathway cluster_muscle Muscle Cell Signaling GH Growth Hormone (GH) Liver Liver GH->Liver stimulates IGF1 IGF-1 Liver->IGF1 produces IGF1R IGF-1 Receptor IGF1->IGF1R binds to PI3K PI3K IGF1R->PI3K activates MuscleCell Skeletal Muscle Cell Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3B GSK3β Akt->GSK3B inhibits FoxO FoxO Akt->FoxO inhibits ProteinSynth Muscle Protein Synthesis (Hypertrophy) mTOR->ProteinSynth GSK3B->ProteinSynth Atrogenes Atrogenes (MuRF1, MAFbx) FoxO->Atrogenes activates Proteolysis Muscle Protein Degradation (Atrophy) Atrogenes->Proteolysis Experimental_Workflow Start Start: Acclimation of Aged Mice Baseline Baseline Measurements (DEXA, Grip Strength, etc.) Start->Baseline Grouping Randomization into Experimental Groups Baseline->Grouping Treatment 8-12 Week Treatment Period (Vehicle or this compound) Grouping->Treatment Monitoring Longitudinal Monitoring (Weekly Body Weight, Bi-weekly Functional Tests) Treatment->Monitoring during Endpoint End-of-Study Measurements (Functional Tests, DEXA) Treatment->Endpoint Euthanasia Euthanasia and Tissue Collection Endpoint->Euthanasia Analysis Histological and Molecular Analysis (CSA, qPCR, Western Blot, Biomarkers) Euthanasia->Analysis Data Data Analysis and Interpretation Analysis->Data

References

Methodological & Application

CJC-1295 experimental protocol for primary cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: CJC-1295 for Primary Cell Culture

Introduction

This compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced stability and a prolonged half-life.[1] It is a potent stimulator of growth hormone (GH) secretion from the anterior pituitary gland by acting as an agonist at the GHRH receptor (GHRH-R).[1][2] This makes this compound a valuable research tool for in vitro studies focusing on pituitary somatotroph function, GH regulation, and associated signaling pathways.[1] this compound exists in two primary forms: with and without a "Drug Affinity Complex" (DAC). The DAC component enables the peptide to bind to albumin in the bloodstream, dramatically extending its half-life from about 30 minutes (without DAC) to 6-8 days (with DAC).[3][4] For primary cell culture experiments, the choice between these variants depends on the desired stimulation pattern: this compound without DAC (also known as Mod GRF 1-29) is ideal for studying acute, pulsatile GH release, mimicking natural physiological patterns, whereas this compound with DAC can be used to investigate the effects of sustained, long-term GHRH receptor activation.[4][5][6]

Mechanism of Action

This compound selectively binds to GHRH receptors on pituitary somatotrophs.[3] The GHRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway.[1][7] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][8] PKA then phosphorylates downstream targets, including transcription factors like Pit-1, resulting in increased transcription of the GH gene, and subsequent synthesis and secretion of growth hormone.[1][9]

Key In Vitro Applications

  • Investigation of GH Secretion: Quantifying the dose-dependent effect of this compound on GH release from primary pituitary cell cultures.[1]

  • Signaling Pathway Analysis: Elucidating the intracellular signaling cascades activated by this compound, primarily the cAMP/PKA pathway.[1]

  • Gene Expression Studies: Examining the effect of this compound on the expression of GH mRNA and other relevant genes in pituitary cells.[1][10]

  • Somatotroph Proliferation Assays: Assessing the potential of this compound to induce the proliferation of pituitary somatotrophs.[1][10]

Data Presentation

Quantitative data should be meticulously recorded to determine dose-response relationships and stimulation kinetics. The following tables provide a comparative overview of this compound variants and example data structures for key experiments.

Table 1: Comparison of this compound Variants

Feature This compound with DAC This compound without DAC (Mod GRF 1-29)
Half-Life ~6-8 days[3][4] ~30 minutes[3][4]
GH Release Pattern Sustained, continuous elevation[4][6] Short, pulsatile bursts[4][11]
Physiological Rhythm Less aligned with natural GH patterns[4] Closely mimics natural GH pulses[4][5]

| Primary Use in Cell Culture | Modeling long-term, continuous stimulation | Modeling acute, pulsatile physiological responses |

Table 2: Example Data for In Vitro GH Release Assay

This compound Conc. (ng/mL) Mean GH Secreted (ng/mL) ± SD Fold Change vs. Vehicle
0 (Vehicle Control) 15.2 ± 2.1 1.0
0.1 25.8 ± 3.5 1.7
1 55.1 ± 6.2 3.6
10 120.4 ± 11.8 7.9
100 255.9 ± 20.5 16.8
1000 265.3 ± 22.1 17.5

Note: Values are representative examples for illustrative purposes.

Table 3: Example Data for Intracellular cAMP Assay

This compound Conc. (ng/mL) Mean cAMP Conc. (pmol/well) ± SD Fold Change vs. Vehicle
0 (Vehicle Control) 5.8 ± 0.9 1.0
0.1 10.1 ± 1.5 1.7
1 22.7 ± 3.1 3.9
10 48.5 ± 5.5 8.4
100 95.2 ± 9.8 16.4
1000 98.6 ± 10.2 17.0

Note: Values are representative examples for illustrative purposes.

Experimental Protocols

Protocol 1: Primary Anterior Pituitary Cell Culture

This protocol describes the isolation and culture of primary anterior pituitary cells, the primary target for this compound action.

Materials:

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • DNase I

  • Poly-L-lysine

  • 70 µm cell strainer

  • Centrifuge

  • Hemocytometer and Trypan Blue

Methodology:

  • Plate Coating: Coat culture plates with poly-L-lysine solution according to the manufacturer's instructions to enhance cell attachment. Rinse with sterile PBS before use.

  • Tissue Dissection: Aseptically dissect anterior pituitary glands from the model organism (e.g., rat) and place them in cold, sterile PBS.

  • Enzymatic Digestion: Mince the tissue into small pieces and transfer to a digestion solution containing DMEM, collagenase, and DNase I. Incubate at 37°C with gentle agitation for 45-60 minutes.

  • Cell Dissociation: Gently triturate the digested tissue with a pipette to create a single-cell suspension.

  • Filtration and Washing: Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue.[1] Wash the cells by centrifugation and resuspend them in complete culture medium (DMEM supplemented with 10% FBS and penicillin-streptomycin).[1]

  • Cell Plating: Count viable cells using a hemocytometer and trypan blue exclusion.[1] Seed the cells onto the pre-coated plates at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).[1]

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2. Allow cells to adhere and recover for 48-72 hours before experimentation.

Protocol 2: In Vitro Growth Hormone (GH) Release Assay

This protocol quantifies the amount of GH secreted by primary pituitary cells in response to this compound stimulation.

Materials:

  • This compound (with or without DAC)

  • Serum-free DMEM

  • Primary pituitary cells (from Protocol 1)

  • Commercially available GH ELISA kit

Methodology:

  • Cell Starvation: Once cells are ready, aspirate the culture medium and wash with sterile PBS. Add serum-free DMEM and incubate for 2-4 hours to establish baseline conditions.[1]

  • This compound Stimulation: Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).[1] Include a vehicle control (serum-free DMEM without this compound).[1]

  • Incubation: Remove the starvation medium and add the this compound dilutions or vehicle control to the respective wells.[1] Incubate for a specified time (e.g., 4 hours for an acute response study) at 37°C.[1]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[1] Centrifuge the supernatant briefly to pellet any detached cells and transfer the clear supernatant to a new tube.[1] Store at -80°C until analysis.

  • GH Quantification: Measure the concentration of GH in the collected supernatants using a GH ELISA kit, following the manufacturer's instructions precisely.[1]

  • Data Analysis: Plot the GH concentration against the this compound concentration to generate a dose-response curve.

Protocol 3: Intracellular cAMP Assay

This protocol measures the activation of the primary signaling pathway downstream of the GHRH receptor.

Materials:

  • This compound (without DAC is preferred for acute signaling studies)

  • Serum-free DMEM

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • Primary pituitary cells (from Protocol 1)

  • Commercially available cAMP ELISA or HTRF kit

Methodology:

  • Cell Starvation: Prepare cells as described in Protocol 2, Step 1.

  • Pre-treatment (Optional): To prevent cAMP degradation and amplify the signal, pre-incubate cells with a phosphodiesterase inhibitor like IBMX for 30 minutes before stimulation.

  • This compound Stimulation: Prepare dilutions of this compound in serum-free DMEM (with or without IBMX).[1] Add the dilutions or vehicle control to the cells.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to capture the peak of cAMP production.[1]

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.[1] This step releases the intracellular cAMP for measurement.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive ELISA or HTRF assay, following the manufacturer's protocol.

  • Data Analysis: Plot the intracellular cAMP concentration against the this compound concentration to determine the dose-dependent effect on the signaling pathway.[1]

Visualizations

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRHR GHRH Receptor G_protein Gs Protein GHRHR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Pit1 Transcription Factors (e.g., Pit-1) PKA->Pit1 Phosphorylates GH_Gene GH Gene Pit1->GH_Gene Activates Transcription GH_Release GH Synthesis & Secretion GH_Gene->GH_Release Leads to CJC1295 This compound CJC1295->GHRHR Binds

Caption: this compound signaling pathway in pituitary somatotrophs.

GH_Release_Workflow start Plate Primary Pituitary Cells step1 Culture for 48-72h start->step1 step2 Serum Starve (2-4 hours) step1->step2 step3 Stimulate with this compound (e.g., 4 hours) step2->step3 step4 Collect Supernatant step3->step4 step5 Quantify GH (ELISA Assay) step4->step5 end Generate Dose- Response Curve step5->end

Caption: Experimental workflow for the in vitro GH release assay.

cAMP_Assay_Workflow start Plate Primary Pituitary Cells step1 Culture for 48-72h start->step1 step2 Serum Starve (2-4 hours) step1->step2 step3 Stimulate with this compound (e.g., 15-30 min) step2->step3 step4 Lyse Cells step3->step4 step5 Quantify cAMP (ELISA / HTRF Assay) step4->step5 end Determine Pathway Activation step5->end

Caption: Experimental workflow for the intracellular cAMP assay.

References

Application Notes: In Vivo Study of CJC-1295 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced pharmacokinetic properties.[1][2] It functions by binding to and activating GHRH receptors in the anterior pituitary, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH).[3][4][5] Its extended half-life, particularly in the form of this compound with Drug Affinity Complex (DAC) which allows it to bind to albumin, makes it a valuable tool for preclinical research where sustained GHRH signaling is desired.[1][2][6] Murine models, especially those with genetic modifications like GHRH gene knockout (GHRHKO), are instrumental in evaluating the efficacy of this compound on somatic growth, body composition, and metabolic parameters.[1][7] These application notes provide a comprehensive framework for designing and executing in vivo studies of this compound in mice.

Mechanism of Action: GHRH Receptor Signaling

This compound mimics the action of endogenous GHRH.[4] It binds to the GHRH receptor (GHRH-R), a G-protein coupled receptor, on the surface of somatotroph cells in the pituitary gland.[3][8][9] This binding event initiates an intracellular signaling cascade, primarily through the Gs alpha subunit, which activates adenylyl cyclase.[3][8] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[10][11] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which subsequently phosphorylates the cAMP Response Element-Binding Protein (CREB).[3][6] Activated CREB translocates to the nucleus and binds to the promoter region of the GH gene, thereby stimulating its transcription and the subsequent synthesis and release of growth hormone.[6]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Somatotroph Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CJC_1295 This compound GHRH_R GHRH Receptor CJC_1295->GHRH_R Binds & Activates Gs Gs Protein GHRH_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates GH_Gene GH Gene CREB->GH_Gene Promotes Transcription GH_mRNA GH mRNA GH_Gene->GH_mRNA Transcription GH Growth Hormone (GH) Release GH_mRNA->GH Translation & Secretion

Caption: this compound signaling cascade in pituitary somatotrophs.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow is based on protocols established in murine studies of this compound.[1][2]

1. Animal Model Selection:

  • Strain: GHRH knockout (GHRHKO) mice are ideal for demonstrating the direct effects of this compound on growth restoration.[1][7] Wild-type strains (e.g., C57BL/6) can be used to study effects on supra-physiological GH levels.

  • Controls: Placebo-treated GHRHKO mice and heterozygous littermates should serve as controls.[1][2]

2. Experimental Groups and Dosing Strategy: A key study demonstrated that daily administration of this compound is most effective for normalizing growth in GHRHKO mice.[1][2][7]

Group IDAnimal ModelTreatmentDosage per MouseAdministration RouteFrequencyDuration
1GHRHKOThis compound 2 µgSubcutaneous (s.c.)Every 24 hours5 weeks
2GHRHKOThis compound 2 µgSubcutaneous (s.c.)Every 48 hours5 weeks
3GHRHKOThis compound 2 µgSubcutaneous (s.c.)Every 72 hours5 weeks
4GHRHKOPlacebo Vehicle VolumeSubcutaneous (s.c.)Every 24 hours5 weeks
5HeterozygousPlacebo Vehicle VolumeSubcutaneous (s.c.)Every 24 hours5 weeks

3. Experimental Workflow Diagram

Experimental_Workflow start Start Study (1-week-old mice) acclimatize Acclimatization & Baseline Measurements (Body Weight, Length) start->acclimatize grouping Random Assignment to 5 Groups acclimatize->grouping treatment 5-Week Treatment Period (this compound or Placebo Injections) grouping->treatment monitoring Weekly Monitoring (Body Weight, Length) treatment->monitoring Weekly end_measurements End-of-Study Measurements (Final Weight, Length, Body Composition) treatment->end_measurements monitoring->treatment collection Terminal Sample Collection (Blood for GH/IGF-1, Pituitary for RNA) end_measurements->collection analysis Data Analysis (ELISA, qPCR, Immunohistochemistry) collection->analysis end Study Completion analysis->end

Caption: General experimental workflow for a 5-week this compound study.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol details the reconstitution and subcutaneous injection of this compound.

  • Materials:

    • Lyophilized this compound peptide

    • Bacteriostatic water for injection

    • Sterile insulin (B600854) syringes (e.g., 29-31 gauge)

    • Alcohol swabs

  • Procedure:

    • Reconstitution: Bring the lyophilized this compound vial to room temperature.[6] Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the vial, directing the stream against the glass wall to prevent foaming.[6] Gently swirl the vial until the powder is fully dissolved; do not shake.[6] A typical research concentration is 1-2 mg/mL.[6]

    • Dose Calculation: Calculate the injection volume based on the mouse's body weight and the target dose (e.g., 2 µg per mouse).[1][6]

    • Administration:

      • Gently restrain the mouse.

      • Wipe the injection site, typically the loose skin on the back, with an alcohol swab and let it dry.[6]

      • Pinch the skin to create a "tent."

      • Insert the needle into the base of the skin tent at a shallow angle and inject the calculated volume.[6]

      • Withdraw the needle, apply gentle pressure for a few seconds, and return the mouse to its cage.[6]

      • Monitor for any immediate adverse reactions.

Protocol 2: Blood Sample Collection and Plasma Separation

This protocol describes methods for collecting blood to measure hormone levels.

  • Materials:

    • Anticoagulant-containing tubes (e.g., EDTA-coated)

    • Sterile lancets or needles

    • Capillary tubes

    • Refrigerated centrifuge

  • Procedure (Longitudinal Sampling via Tail Vein):

    • For frequent sampling, habituate the mice to handling for several weeks prior to the experiment.[12][13]

    • Warm the mouse's tail to dilate the vein.

    • Make a small, clean nick in the lateral tail vein with a sterile lancet.

    • Collect blood (e.g., 3 µL for frequent sampling) using a pipette or capillary tube.[13]

    • Transfer the sample into an anticoagulant-coated microcentrifuge tube and place it on ice.[14]

    • Apply gentle pressure to the tail to stop the bleeding.[15]

  • Procedure (Terminal Collection via Cardiac Puncture):

    • Anesthetize the mouse deeply (e.g., with isoflurane).[14][16]

    • Position the mouse on its back.

    • Insert a needle (e.g., 25-gauge) attached to a syringe (pre-coated with EDTA) into the thoracic cavity, aiming for the heart.[16]

    • Gently aspirate blood until flow ceases.

    • Immediately perform a secondary method of euthanasia (e.g., cervical dislocation) to ensure death.

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C.[6][14]

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.[14]

    • Store plasma at -80°C for future analysis.[14]

Protocol 3: Quantification of Growth Hormone via ELISA

This protocol outlines the general steps for a sandwich ELISA to measure mouse GH levels in plasma.[17][18]

  • Materials:

    • Mouse Growth Hormone ELISA Kit (contains pre-coated plates, standards, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution).[17][19]

    • Microplate reader

    • Calibrated pipettes

  • Procedure:

    • Preparation: Thaw all reagents, samples, and standards to room temperature. Prepare serial dilutions of the GH standard as per the kit instructions.[17]

    • Assay:

      • Add standards, control samples, and plasma samples to the appropriate wells of the pre-coated microplate.[18] It is recommended to run all samples in duplicate.[18]

      • Incubate the plate (e.g., 90 minutes at 37°C).[18]

      • Wash the wells multiple times with the provided wash buffer to remove unbound substances.[17]

      • Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[17]

      • Wash the wells again.

      • Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate (e.g., 30 minutes at room temperature).[17]

      • Perform a final wash.

    • Detection:

      • Add the substrate solution to each well, which will react with the enzyme to produce a color change.[19]

      • Incubate until optimal color development is achieved.

      • Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.[19]

    • Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[19]

    • Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to calculate the GH concentration in the unknown samples.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between experimental groups.

Table 1: Effect of this compound Dosing Frequency on Somatic Growth in GHRHKO Mice (5-Week Treatment)

Data derived from Alba et al., Am J Physiol Endocrinol Metab, 2006.[1][2][7]

Treatment GroupFinal Body Weight (g)Final Body Length (cm)Femur Length (mm)Tibia Length (mm)
GHRHKO + Placebo 10.5 ± 0.57.8 ± 0.111.0 ± 0.214.5 ± 0.3
This compound (24h) 18.0 ± 0.79.2 ± 0.113.5 ± 0.217.8 ± 0.2
This compound (48h) 15.5 ± 0.68.8 ± 0.113.4 ± 0.217.5 ± 0.3
This compound (72h) 13.2 ± 0.48.4 ± 0.112.5 ± 0.316.5 ± 0.4
Heterozygous Control 18.2 ± 0.89.3 ± 0.113.6 ± 0.218.0 ± 0.3
Values are presented as Mean ± SEM. * Indicates significant difference compared to GHRHKO + Placebo group.

Table 2: Effect of this compound on Pituitary GH mRNA and Serum Hormone Levels

Data are illustrative and based on expected outcomes from published studies.[7][20][21]

Treatment GroupPituitary GH mRNA (Fold Change vs. Placebo)Serum GH (ng/mL)Serum IGF-1 (ng/mL)
GHRHKO + Placebo 1.0< 1.0~100
This compound (24h) ~11-fold increase5.0 - 15.0~300 - 400*
Heterozygous Control ~10-fold increase5.0 - 15.0~300 - 400
Values are representative. * Indicates significant difference compared to GHRHKO + Placebo group.

References

Application Notes and Protocols for Lyophilized CJC-1295: Reconstitution and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper reconstitution and storage of lyophilized CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Adherence to these guidelines is crucial for maintaining the peptide's stability, integrity, and biological activity in a research and development setting.

Introduction to this compound

This compound is a tetrasubstituted peptide analogue of GHRH with enhanced pharmacokinetic properties. It is often available with or without a Drug Affinity Complex (DAC), which significantly extends its half-life. Proper handling, from reconstitution to long-term storage, is paramount to ensure reliable and reproducible experimental outcomes. Once reconstituted, the peptide is susceptible to degradation through hydrolysis, oxidation, and aggregation.[1]

Data Presentation: Storage and Stability

The stability of this compound is dependent on its physical state (lyophilized or reconstituted) and storage conditions. The following tables summarize the recommended storage parameters.

Table 1: Storage Recommendations for Lyophilized this compound

Storage ConditionTemperatureDurationNotes
Long-term Storage -20°C to -80°CUp to several yearsIdeal for preserving the integrity of the peptide for extended periods.[2]
Short- to Medium-term Storage 2°C to 8°CUp to 1-2 yearsSuitable for routine laboratory use.[3]
Room Temperature AmbientSeveral weeksStable for short durations, such as during shipping.

Table 2: Storage Recommendations for Reconstituted this compound

Storage ConditionTemperatureDurationNotes
Short-term Storage 2°C to 8°CUp to 14-30 daysMust be refrigerated immediately after reconstitution.[1] The solution should be clear; discard if any signs of precipitation or discoloration appear.
Longer-term Storage -20°CUp to 3-4 monthsAliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]

Note: The stability of reconstituted this compound can be influenced by the reconstituting solvent and the pH of the solution. A near-neutral pH of 5-7 is generally considered optimal for peptide stability.[1]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to a desired concentration for in vitro or in vivo studies.

Materials:

  • Vial of lyophilized this compound

  • Bacteriostatic water for injection (containing 0.9% benzyl (B1604629) alcohol)

  • Sterile syringes and needles

  • Alcohol preparation pads

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: Allow the vial of lyophilized this compound and the bacteriostatic water to equilibrate to room temperature. This prevents condensation from forming inside the vials.

  • Sterilization: Clean the rubber stoppers of both the this compound vial and the bacteriostatic water vial with an alcohol preparation pad and allow them to air dry completely.

  • Diluent Aspiration: Using a sterile syringe, carefully draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the this compound solution.

  • Reconstitution: Slowly and gently inject the bacteriostatic water into the vial of lyophilized this compound. Angle the needle so that the water runs down the side of the vial. This minimizes foaming and potential mechanical degradation of the peptide.

  • Dissolution: Gently swirl the vial in a circular motion until the lyophilized powder is completely dissolved. Do not shake or vigorously agitate the vial , as this can cause aggregation and denaturation of the peptide. The resulting solution should be clear and free of any particulate matter.

  • Labeling: Clearly label the reconstituted vial with the peptide name, final concentration, and the date of reconstitution.

Storage of Reconstituted this compound

Proper storage of the reconstituted peptide is critical to maintain its bioactivity.

Procedure:

  • Immediate Refrigeration: Immediately after reconstitution, store the vial in a refrigerator at 2°C to 8°C.

  • Light Protection: Protect the reconstituted peptide from direct light by storing it in its original box or in a light-blocking container.

  • Aliquoting for Long-Term Storage (Optional but Recommended):

    • To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted solution into single-use, sterile vials.

    • Calculate the volume needed for a single experiment and dispense that amount into each vial.

    • Store the aliquots at -20°C.

  • Handling Frozen Aliquots: When ready to use a frozen aliquot, thaw it slowly in the refrigerator or at room temperature. Avoid rapid thawing in a water bath. Once thawed, use the aliquot immediately and do not refreeze.

Mandatory Visualizations

Experimental Workflow for Reconstitution and Storage

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage prep1 Equilibrate Vials to Room Temperature prep2 Sanitize Rubber Stoppers prep1->prep2 recon1 Aspirate Bacteriostatic Water prep2->recon1 recon2 Slowly Inject Water into this compound Vial recon1->recon2 recon3 Gently Swirl to Dissolve recon2->recon3 storage1 Short-term Storage (2-8°C) recon3->storage1 Immediate Use storage3 Aliquot into Single-Use Vials recon3->storage3 For Extended Storage storage2 Long-term Storage (-20°C) storage3->storage2

Caption: Workflow for the reconstitution and storage of lyophilized this compound.

Signaling Pathway of this compound

This compound acts as a GHRH analogue, binding to the GHRH receptor on the anterior pituitary gland. This initiates a signaling cascade that results in the synthesis and release of growth hormone (GH).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Release Growth Hormone Release GH_Gene->GH_Release Leads to

Caption: Simplified signaling pathway of this compound via the GHRH receptor.

References

Application Notes and Protocols for Laboratory Use of CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with a modified 29-amino acid sequence that enhances its stability and prolongs its biological activity.[1] It is a potent stimulator of growth hormone (GH) secretion from the anterior pituitary gland.[2] This document provides detailed protocols for the proper handling, storage, reconstitution, and disposal of this compound for research purposes. It also includes experimental protocols for common in vitro and in vivo applications.

Mechanism of Action

This compound functions as a GHRH analogue by binding to and activating GHRH receptors on the surface of somatotroph cells in the anterior pituitary.[1][3] This activation initiates a G-protein coupled signaling cascade, primarily through the stimulation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][2] PKA then phosphorylates downstream targets, including transcription factors like Pit-1 and CREB, resulting in increased transcription of the growth hormone gene and subsequent synthesis and secretion of GH.[2]

Safety and Handling Precautions

As with any synthetic peptide, the exact hazards of this compound are not fully determined, and it should be treated as a potentially hazardous substance.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its lyophilized or reconstituted form.[4]

  • Designated Workspace: Confine all handling of the peptide to a designated, clean laboratory area, such as a chemical fume hood or a biosafety cabinet, to minimize the risk of inhalation and cross-contamination.[2]

  • Avoid Inhalation and Contact: Avoid inhaling the lyophilized powder or allowing the peptide to come into contact with skin or eyes.[4]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[5]

  • Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes.[5]

  • Inhalation: Move the individual to an area with fresh air.[5]

  • Spill: Absorb any spills with inert material and place it in a sealed, labeled container for proper disposal. Ventilate the area and thoroughly clean the spill site.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C to -80°CUp to 4 yearsFor long-term storage, ensure the vial is sealed and protected from moisture.[6][7]
2-8°CShort to medium-term
Room TemperatureSeveral weeksStable for short periods, such as during shipping.[7]
Reconstituted Solution 2-8°CUp to 30 daysStore in a refrigerator immediately after reconstitution.[2]
-20°CUp to 3-4 monthsAliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

Reconstitution Protocol

Reconstitution should be performed using aseptic techniques in a clean environment.

Materials Required
  • Vial of lyophilized this compound

  • Sterile reconstitution solvent (e.g., bacteriostatic water for injection, sterile water)

  • Sterile syringe with a fine-gauge needle (e.g., 29-31 gauge)

  • Alcohol preparation pads

Reconstitution Procedure
  • Equilibrate: Allow the lyophilized this compound vial and the reconstitution solvent to reach room temperature to prevent condensation.[8]

  • Sanitize: Clean the rubber stoppers of both vials with an alcohol preparation pad and allow them to air dry.[8]

  • Aspirate Solvent: Using a sterile syringe, draw up the desired volume of the reconstitution solvent. Common ratios include 1 mL of solvent for a 2-5 mg peptide vial or 2 mL for a 10 mg vial.[9]

  • Inject Solvent: Slowly and gently inject the solvent into the vial of lyophilized powder. Angle the needle so that the liquid runs down the side of the vial to prevent foaming and potential degradation of the peptide.[8] Do not shake or vigorously agitate the vial.

  • Dissolution: Gently swirl the vial in a circular motion or roll it between the palms until the powder is completely dissolved. The resulting solution should be clear and free of any particulate matter.[2]

  • Labeling: Clearly label the reconstituted vial with the peptide name, final concentration, and the date of reconstitution.

Solubility Data
SolventSolubilityReference
DMSO ~1 mg/mL[6][10]
Water Easily soluble[11]
Ethanol Slightly soluble / Easily soluble[6][10][11]
Dimethylformamide (DMF) Slightly soluble[6][10]

Experimental Protocols

In Vitro Protocol: Growth Hormone (GH) Release Assay from Primary Pituitary Cells

This protocol outlines a method to quantify the dose-dependent effect of this compound on GH secretion from primary rodent pituitary cell cultures.[2]

5.1.1 Cell Culture Preparation

  • Gland Dissection: Euthanize rats according to institutional guidelines and aseptically dissect the anterior pituitary glands.

  • Enzymatic Digestion: Mince the tissue and incubate in a solution of collagenase and hyaluronidase (B3051955) in Hank's Balanced Salt Solution (HBSS) at 37°C with gentle agitation. Add DNase I towards the end of the incubation period.[2]

  • Cell Dispersion: Gently triturate the digested tissue to create a single-cell suspension.

  • Plating: Plate the cells in appropriate culture plates and allow them to adhere for 48-72 hours in DMEM supplemented with fetal bovine serum and antibiotics.

5.1.2 GH Release Assay

  • Starvation: Replace the culture medium with serum-free DMEM and incubate for 1-2 hours.

  • Stimulation: Prepare serial dilutions of this compound in serum-free DMEM. Effective concentrations can range from picomolar to micromolar.[10] Remove the starvation medium and add the this compound dilutions or a vehicle control to the cells.

  • Incubation: Incubate the cells for a specified time (e.g., 4 hours) at 37°C.[2]

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any detached cells.

  • GH Quantification: Measure the GH concentration in the supernatants using a commercially available rat/mouse GH ELISA kit, following the manufacturer's instructions.

In Vitro Protocol: Intracellular cAMP Assay

This protocol measures the activation of the adenylyl cyclase pathway in response to this compound.[2]

  • Cell Preparation: Prepare and plate primary pituitary cells as described in section 5.1.1.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add various concentrations of this compound or a vehicle control to the cells.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.[2]

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit, following the manufacturer's instructions.

In Vivo Protocol: Rodent Growth and Hormone Level Study

This protocol is based on studies evaluating the effect of this compound on growth and hormone levels in mice.[12][13]

5.3.1 Animal Model and Dosing

  • Animal Selection: Use an appropriate rodent model, such as GHRH knockout mice or wild-type strains.[12]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Reconstitution: Prepare this compound for injection by reconstituting it in bacteriostatic water.

  • Administration: Administer this compound via subcutaneous injection. Dosing regimens can vary. For example, a study in GHRH knockout mice used daily injections of 2 µg of this compound for 5 weeks.[12] Human clinical trials have used doses ranging from 30-60 µg/kg.[14]

5.3.2 Outcome Measures

  • Growth Monitoring: Monitor body weight and length (e.g., nose-to-anus length) regularly throughout the study.[13]

  • Blood Collection: Collect blood samples at specified time points post-injection to analyze hormone levels. The timing should be based on the expected pharmacokinetic profile of the peptide.

  • Hormone Analysis: Separate plasma and measure GH and IGF-1 concentrations using species-specific ELISA kits. After a single injection in humans, GH levels can increase 2- to 10-fold for 6 or more days, and IGF-1 levels can increase 1.5- to 3-fold for 9-11 days.[14]

Mandatory Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Somatotroph Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds GProtein Gs Protein GHRHR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB / Pit-1 PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Synthesis GH Synthesis & Secretion GH_Gene->GH_Synthesis

Caption: this compound Signaling Pathway in Pituitary Somatotrophs.

Experimental_Workflow cluster_invitro In Vitro GH Release Assay cluster_invivo In Vivo Rodent Study A1 Prepare Primary Pituitary Cell Culture A2 Starve Cells (Serum-free media) A1->A2 A4 Stimulate Cells (e.g., 4 hours at 37°C) A2->A4 A3 Prepare this compound Dilutions & Vehicle Control A3->A4 A5 Collect Supernatant A4->A5 A6 Quantify GH Levels (ELISA) A5->A6 B1 Acclimatize Rodent Models B3 Administer via Subcutaneous Injection B1->B3 B2 Reconstitute this compound B2->B3 B4 Monitor Growth (Weight & Length) B3->B4 B5 Collect Blood Samples (Timed) B3->B5 B6 Analyze Plasma GH/IGF-1 (ELISA) B5->B6

Caption: Experimental Workflows for this compound Studies.

Disposal Protocol

Proper disposal of this compound and all contaminated materials is essential for laboratory safety and environmental protection. Peptide waste should be treated as chemical waste.

  • Waste Segregation: Do not dispose of this compound or contaminated materials in the regular trash or down the drain. Collect all waste, including unused peptide, empty vials, contaminated pipette tips, gloves, and other labware, in a designated and clearly labeled hazardous waste container.

  • Containerization: Ensure the waste container is chemically compatible, sealed to prevent leakage, and properly labeled with "Hazardous Chemical Waste," the name of the chemical, and the accumulation start date.[5]

  • Sharps Disposal: All needles and syringes used for reconstitution or injection must be disposed of in a designated, puncture-resistant sharps container.[5]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health & Safety (EHS) guidelines for chemical waste disposal. Contact your EHS office to schedule a pickup for the hazardous waste container.

  • Documentation: Maintain meticulous records of all disposal activities, including the material's identity, quantity, and date of disposal, as required by your institution.[5]

References

Application Notes and Protocols for Measuring Growth Hormone (GH) Levels Following CJC-1295 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with a longer half-life to stimulate the pituitary gland to release growth hormone (GH).[1][2][3] This document provides detailed protocols for the measurement of GH levels in serum or plasma samples following the administration of this compound, utilizing a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the signaling pathway of this compound and presents a summary of expected quantitative changes in GH levels based on clinical data.

Signaling Pathway of this compound

This compound, acting as a GHRH analogue, binds to GHRH receptors on the somatotroph cells of the anterior pituitary gland.[1][2][4] This interaction initiates an intracellular signaling cascade that results in the synthesis and pulsatile release of endogenous growth hormone.[1][5] The key steps in this pathway are:

  • Receptor Binding: this compound binds to the GHRH receptor, a G-protein coupled receptor.[6][7]

  • G-Protein Activation: This binding activates the stimulatory G-protein (Gs).[7]

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.[1][7]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6][7]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][6][7]

  • Gene Transcription and GH Synthesis: PKA activation promotes the transcription of the GH gene, leading to increased synthesis of growth hormone.[1][6]

  • GH Release: The signaling cascade also leads to the release of stored GH from secretory granules into the bloodstream.[6]

CJC1295_Signaling_Pathway cluster_cell Pituitary Somatotroph Cell CJC1295 This compound GHRH_R GHRH Receptor CJC1295->GHRH_R Binds AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Transcription Gene Transcription (GH Synthesis) PKA->Transcription GH_Release GH Release PKA->GH_Release GH_Blood Growth Hormone in Bloodstream GH_Release->GH_Blood

Caption: this compound Signaling Pathway for GH Release.

Experimental Design and Sample Collection

A well-designed experiment is crucial for accurately measuring the effects of this compound on GH levels. The following workflow is recommended:

experimental_workflow cluster_workflow Experimental Workflow Subject_Prep Subject Preparation (Fasting, etc.) Baseline_Sample Baseline Blood Sample (Pre-administration) Subject_Prep->Baseline_Sample CJC1295_Admin This compound Administration (Subcutaneous) Baseline_Sample->CJC1295_Admin Time_Point_Samples Time-Point Blood Sampling (e.g., 30min, 1, 2, 4, 6, 12, 24h, and subsequent days) CJC1295_Admin->Time_Point_Samples Sample_Processing Sample Processing (Centrifugation, Serum/Plasma Separation) Time_Point_Samples->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage ELISA_Assay GH ELISA Assay Sample_Storage->ELISA_Assay Data_Analysis Data Analysis ELISA_Assay->Data_Analysis

Caption: Experimental Workflow for GH Measurement.
Sample Collection and Handling

  • Blood Collection: Collect whole blood samples via venipuncture into serum separator tubes or tubes containing EDTA or heparin for plasma.

  • Sample Processing:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000-2000 x g for 15 minutes at 4°C.

    • For plasma, centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquoting: Immediately after centrifugation, carefully aspirate the serum or plasma and aliquot it into cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C until ready for analysis. Samples may be stored at 2-8°C for up to 5 days, but long-term storage should be at -80°C.

ELISA Protocol for Human Growth Hormone (hGH)

This protocol is a general guideline for a sandwich ELISA. It is essential to refer to the specific instructions provided with the commercial ELISA kit being used.

Materials
  • hGH ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Absorbent paper

Assay Procedure
  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 50 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Enzyme Conjugate Addition: Add 100 µL of the hGH enzyme conjugate to all wells.

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature (18–26 °C).

  • Washing: Aspirate the liquid from each well. Wash each well three times with 300 µL of 1x wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding GH concentration on the x-axis.

  • Sample Concentration: Use the standard curve to determine the concentration of GH in each unknown sample.

  • Data Interpretation: Compare the GH concentrations in the post-administration samples to the baseline levels to quantify the effect of this compound.

Quantitative Data Summary

Clinical studies have demonstrated a significant and sustained increase in GH and Insulin-like Growth Factor-1 (IGF-1) levels following the administration of this compound.

ParameterDosageObservationDuration of EffectReference
Mean Plasma GH Concentration 30 or 60 µg/kg (single subcutaneous injection)2- to 10-fold increase6 days or more[8]
Mean Plasma IGF-1 Concentration 30 or 60 µg/kg (single subcutaneous injection)1.5- to 3-fold increase9 to 11 days[8]
Mean IGF-1 Levels (Multiple Doses) Not specifiedRemained above baselineUp to 28 days[8]

Note: The pharmacokinetics of this compound with Drug Affinity Complex (DAC) show an estimated half-life of 5.8-8.1 days, allowing for less frequent dosing.[8]

Conclusion

The provided protocols and information offer a comprehensive guide for researchers investigating the effects of this compound on growth hormone secretion. Adherence to a well-structured experimental design and a validated ELISA protocol is essential for obtaining accurate and reproducible results. The significant and prolonged elevation of GH and IGF-1 levels following this compound administration underscores its potential as a long-acting GHRH analogue.

References

LC-MS/MS method for CJC-1295 detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the detection of CJC-1295 in plasma is a critical tool for pharmacokinetic studies, drug development, and anti-doping applications. Due to its unique formulation, which involves covalent binding to plasma albumin, this compound has a significantly extended half-life, posing a challenge for direct detection.[1][2] The most robust analytical approach is a bottom-up proteomics strategy, which involves the immunoaffinity capture of the this compound-albumin conjugate, followed by enzymatic digestion and quantification of a specific signature peptide using tandem mass spectrometry.

This application note provides a detailed protocol for this method, intended for researchers, scientists, and drug development professionals.

Principle of the Method

The core of this method is the conversion of a large, complex protein-peptide conjugate into a smaller, unique surrogate peptide that is amenable to LC-MS/MS analysis. The workflow begins with the selective enrichment of this compound and its albumin conjugate from the plasma matrix using an antibody targeting growth hormone-releasing hormones (GHRHs). Following isolation, the captured analyte is subjected to proteolytic digestion with trypsin. This enzymatic cleavage releases a specific signature peptide unique to the this compound molecule. This signature peptide is then separated from other matrix components by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Signaling Pathway of this compound

As an analog of Growth Hormone-Releasing Hormone (GHRH), this compound initiates its biological effects by binding to the GHRH receptor on somatotropic cells in the anterior pituitary gland. This interaction triggers a downstream signaling cascade that results in the synthesis and release of growth hormone (GH), which in turn stimulates the production of Insulin-like Growth Factor 1 (IGF-1) in peripheral tissues like the liver.

This compound Signaling Pathway cluster_pituitary Anterior Pituitary Cell cluster_circulation Circulation cluster_liver Liver Cell CJC1295 This compound (GHRH Analog) GHRHR GHRH Receptor CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GH_vesicle GH Synthesis & Release PKA->GH_vesicle Stimulates GH Growth Hormone (GH) GH_vesicle->GH Secretes GH_Receptor GH Receptor GH->GH_Receptor Travels to & Binds JAK_STAT JAK/STAT Pathway GH_Receptor->JAK_STAT Activates IGF1 IGF-1 Production JAK_STAT->IGF1 Stimulates Experimental Workflow plasma 1. Plasma Sample Collection (Spike with Protein IS if available) capture 2. Immunoaffinity Capture (e.g., anti-GHRH coated beads) plasma->capture wash 3. Wash Steps (Remove non-specific proteins) capture->wash elute 4. Elution (Release this compound-conjugate) wash->elute denature 5. Denaturation, Reduction & Alkylation elute->denature digest 6. Tryptic Digestion (Add Trypsin, Spike with Peptide IS) denature->digest cleanup 7. Sample Cleanup (Solid-Phase Extraction) digest->cleanup lcms 8. LC-MS/MS Analysis (MRM Mode) cleanup->lcms data 9. Data Analysis (Peak Integration & Quantification) lcms->data

References

Application Notes and Protocols for CJC-1295 Dosing in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced pharmacokinetic properties.[1][2] It functions by binding to GHRH receptors in the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH).[3][4] This mechanism preserves the natural physiological rhythms of GH secretion, which is a distinct advantage over direct administration of exogenous GH.[3] this compound is available in two primary forms for research:

  • This compound without DAC (Drug Affinity Complex): Also known as Modified GRF (1-29), this version has a half-life of approximately 30 minutes, promoting a short, pulsatile release of GH that mimics natural patterns.[2]

  • This compound with DAC: The addition of the Drug Affinity Complex allows the peptide to bind covalently to plasma albumin, significantly extending its half-life to about 6-8 days.[1][2] This results in a more sustained elevation of GH and Insulin-like Growth Factor 1 (IGF-1) levels.[1][5]

These application notes provide summaries of dosing information from preclinical studies, detailed protocols for reconstitution and administration, and an overview of the associated signaling pathway.

Data Presentation

The following tables summarize quantitative data for the use of this compound in a research setting.

Table 1: Dosing Regimens for this compound in Animal Studies

Animal Model This compound Variant Dose Administration Route Frequency Study Duration Outcome Reference
GHRH Knockout (GHRHKO) Mouse This compound (unspecified, likely with DAC due to infrequent dosing) 2 µ g/mouse Subcutaneous (SC) Once daily (every 24h) 5 weeks Normalized body weight and length. [6]
GHRH Knockout (GHRHKO) Mouse This compound (unspecified, likely with DAC) 2 µ g/mouse Subcutaneous (SC) Every 48h 5 weeks Increased body weight and length vs. placebo, but not full normalization. [6]

| GHRH Knockout (GHRHKO) Mouse | this compound (unspecified, likely with DAC) | 2 µ g/mouse | Subcutaneous (SC) | Every 72h | 5 weeks | Increased body weight and length vs. placebo, but less effective than 24h or 48h. |[6] |

Table 2: Reconstitution and Storage Parameters

Parameter Lyophilized Powder Reconstituted Solution
Diluent N/A Bacteriostatic Water (0.9% Benzyl Alcohol)
Typical Concentration N/A 1-2 mg/mL[7][8]
Long-Term Storage -20°C (up to 3-4 years)[9] -20°C (up to 3-4 months, aliquoted to avoid freeze-thaw cycles)[9]
Short-Term Storage 2-8°C (up to 2 years)[9] 2-8°C (up to 30 days)[9]
Room Temp. Storage Stable for several weeks (e.g., during shipping)[9] Not Recommended

| Handling Notes | Protect from light. | Do not shake or vigorously agitate. Swirl gently to dissolve.[7][10] |

Signaling Pathway

This compound acts as an agonist at the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein-coupled receptor (GPCR) located on somatotroph cells in the anterior pituitary.[11] Binding of this compound to the GHRH-R initiates a downstream signaling cascade primarily through the Gs alpha subunit.[11] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the CREB (cAMP response element-binding) transcription factor.[12] Activated CREB translocates to the nucleus and binds to the promoter regions of genes responsible for GH synthesis and somatotroph proliferation, ultimately leading to increased GH secretion.[12]

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRHR GHRH Receptor Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Release Growth Hormone Release GH_Gene->GH_Release Leads to CJC This compound CJC->GHRHR Binds Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion start Study Design & IACUC Approval peptide_prep Peptide Reconstitution (Protocol 1) start->peptide_prep animal_acclimate Animal Acclimatization (e.g., 1 week) start->animal_acclimate administer Peptide Administration (Protocol 2) peptide_prep->administer dose_calc Dose Calculation (per animal weight) animal_acclimate->dose_calc dose_calc->administer monitor Daily Health Monitoring & Weight Measurement administer->monitor monitor->administer Repeat per Dosing Schedule data_collect Data & Sample Collection (e.g., Blood, Tissue) monitor->data_collect At Study Endpoints analysis Biochemical Analysis (e.g., ELISA for GH/IGF-1) data_collect->analysis stats Statistical Analysis analysis->stats end Conclusion & Reporting stats->end

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous vs. Intravenous Administration of CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest in research due to its potential to stimulate the pituitary gland to release growth hormone (GH).[1][2] It exists in two primary forms: a shorter-acting version without Drug Affinity Complex (DAC), and a long-acting version with DAC, which extends its half-life significantly.[3] The route of administration is a critical determinant of the pharmacokinetic and pharmacodynamic profile of therapeutic peptides like this compound. While subcutaneous (SC) injection is the most common and convenient method for administration, intravenous (IV) delivery offers immediate and complete bioavailability.[2][4] Understanding the differences between these two routes is essential for designing preclinical and clinical studies, interpreting data, and optimizing therapeutic strategies.

These application notes provide a detailed comparison of subcutaneous versus intravenous administration of this compound, with a focus on pharmacokinetic parameters, pharmacodynamic effects, and experimental protocols relevant to a research setting.

Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics

Table 1: Comparative Pharmacokinetic Parameters of this compound (with DAC)

ParameterSubcutaneous (SC) AdministrationIntravenous (IV) Administration (Inferred)
Bioavailability High[5]100%
Half-life Approximately 5.8-8.1 days[6]Expected to be similar to SC administration once distributed
Time to Peak Concentration (Tmax) Several hours to daysImmediate (within minutes)
Dosing Frequency Once or twice weekly[7]Not practical for routine administration due to short half-life of native GHRH, but used in research for precise dosing

Table 2: Comparative Pharmacodynamic Effects of this compound (with DAC) Following a Single Subcutaneous Injection

ParameterObserved EffectDuration of Effect
Mean Plasma GH Concentration 2- to 10-fold increase[6]6 days or more[6]
Mean Plasma IGF-1 Concentration 1.5- to 3-fold increase[6]9-11 days[6]

Table 3: Comparative Pharmacokinetic Parameters of this compound (without DAC)

ParameterSubcutaneous (SC) AdministrationIntravenous (IV) Administration (Inferred)
Bioavailability High100%
Half-life Approximately 30 minutes[7]Less than 30 minutes
Time to Peak Concentration (Tmax) MinutesImmediate
Dosing Frequency Multiple times daily[7]Bolus injections for pulsatile effect studies

Mechanism of Action: GHRH Receptor Signaling

This compound exerts its biological effects by mimicking endogenous GHRH and binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[8][9] This interaction initiates a downstream signaling cascade that ultimately leads to the synthesis and release of growth hormone.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRH_R GHRH Receptor CJC1295->GHRH_R Binds G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activates GH_Synthesis GH Synthesis & Release GH_Gene->GH_Synthesis Leads to

This compound GHRH Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the subcutaneous and intravenous administration of this compound in a research setting, primarily using rodent models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Subcutaneous Administration of this compound in Rodents

1. Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle for reconstitution (e.g., bacteriostatic water, sterile saline)

  • Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 28-31G)

  • Alcohol swabs

  • Animal restraint device (as needed)

2. Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound with the appropriate volume of sterile vehicle to achieve the desired final concentration. Gently swirl the vial to dissolve the powder; do not shake.

  • Animal Restraint: Securely restrain the animal. For mice, this can often be done by scruffing the neck. For rats, a two-person handling technique or a restraint device may be necessary.

  • Site Preparation: Clean the injection site with an alcohol swab. A common site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin at a 20-30 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.

  • Administration: Inject the this compound solution slowly.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intravenous Administration of this compound in Rodents (Tail Vein)

1. Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Animal restraint device designed for tail vein injections

  • Heat lamp or warm water to induce vasodilation

  • Alcohol swabs

2. Procedure:

  • Animal Preparation: Place the animal in the restraint device, allowing the tail to be accessible.

  • Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with an alcohol swab.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

  • Confirmation of Placement: Proper placement is often indicated by a lack of resistance upon injection and the absence of a subcutaneous bleb. A small flash of blood into the hub of the needle may also be observed.

  • Administration: Inject the this compound solution slowly and steadily.

  • Withdrawal: Remove the needle and apply firm but gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Experimental Workflow: Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical study comparing the pharmacokinetics of this compound following subcutaneous and intravenous administration.

PK_Study_Workflow cluster_setup Study Setup cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Animal_Acclimation Animal Acclimation (e.g., Rodents) Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation SC_Group Group 1: Subcutaneous (SC) Administration Group_Allocation->SC_Group IV_Group Group 2: Intravenous (IV) Administration Group_Allocation->IV_Group Blood_Sampling Serial Blood Sampling (Defined Time Points) SC_Group->Blood_Sampling IV_Group->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of this compound Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, Half-life) LCMS_Analysis->PK_Modeling Data_Comparison Comparative Analysis of SC vs. IV Pharmacokinetics PK_Modeling->Data_Comparison

Workflow for a Comparative Pharmacokinetic Study

Conclusion

The choice between subcutaneous and intravenous administration of this compound depends on the specific objectives of the research. Intravenous administration provides immediate and complete bioavailability, making it suitable for acute dose-response studies and precise pharmacokinetic modeling. However, the technical demands and potential for stress to the animal make it less practical for chronic dosing regimens. Subcutaneous administration offers a more convenient and less invasive alternative that results in a slower absorption and prolonged duration of action, particularly for the DAC-modified version of this compound.[4] This route is often more clinically relevant for therapeutic applications requiring sustained elevations in growth hormone levels. The protocols and comparative data presented herein provide a foundational resource for researchers and drug development professionals working with this potent GHRH analogue.

References

Creating a Stable Stock Solution of CJC-1295: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has been modified to extend its half-life and enhance its stability.[1] Proper preparation and storage of a stable stock solution are critical for obtaining reliable and reproducible results in research and drug development settings. These application notes provide detailed protocols for the reconstitution, handling, and storage of this compound. Additionally, methods for assessing the purity and stability of the reconstituted solution are described. The underlying mechanism of action and signaling pathways of this compound are also reviewed to provide a comprehensive understanding of its biological context.

Chemical and Physical Properties

This compound is a tetra-substituted peptide analogue of the first 29 amino acids of GHRH.[2] It is typically supplied as a lyophilized white powder and is soluble in polar solvents such as water.[3] The key physicochemical properties of this compound (without Drug Affinity Complex - DAC) are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₅₂H₂₅₂N₄₄O₄₂[1][4]
Molecular Weight ~3367.9 g/mol [1]
Appearance White to off-white lyophilized powder[3]
Solubility Soluble in water[3]
Storage (Lyophilized) -20°C for long-term storage[3][5]
Purity (Typical) ≥98% by HPLC[6]

Table 1: Physicochemical Properties of this compound (without DAC).

Reconstitution Protocol for a Stable Stock Solution

To ensure the stability and sterility of the this compound stock solution, it is imperative to follow aseptic techniques throughout the reconstitution process. The recommended solvent for reconstitution is bacteriostatic water for injection (BWFI), which contains 0.9% benzyl (B1604629) alcohol as a preservative to inhibit microbial growth.[5]

Materials
  • Vial of lyophilized this compound

  • Vial of Bacteriostatic Water for Injection (BWFI)

  • Sterile syringes (e.g., 1 mL or 3 mL) and needles

  • Alcohol prep pads

  • Sterile, low-protein binding microcentrifuge tubes for aliquoting

Procedure
  • Equilibration: Allow the vials of lyophilized this compound and BWFI to reach room temperature before reconstitution. This helps to prevent condensation from forming inside the vials.

  • Sterilization: Wipe the rubber stoppers of both vials with an alcohol prep pad and allow them to air dry.

  • Solvent Aspiration: Using a sterile syringe, draw up the desired volume of BWFI. A common reconstitution concentration is 1 mg/mL to 5 mg/mL. For a 5 mg vial of this compound, slowly inject 1 mL of BWFI to yield a final concentration of 5 mg/mL.

  • Reconstitution: Slowly inject the BWFI into the vial of lyophilized this compound, directing the stream of liquid against the side of the vial to avoid foaming.

  • Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake or vortex the vial , as this can cause aggregation and degradation of the peptide.[7]

  • Aliquoting: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the reconstituted stock solution into sterile, low-protein binding microcentrifuge tubes.

  • Storage: Store the reconstituted stock solution at 2-8°C for short-term use (up to 4 weeks) or at -20°C for long-term storage.[8]

G_Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage Equilibrate Equilibrate Vials to RT Sterilize Sterilize Stoppers Equilibrate->Sterilize Aspirate Aspirate BWFI Sterilize->Aspirate Inject Slowly Inject BWFI Aspirate->Inject Dissolve Gently Swirl to Dissolve Inject->Dissolve Aliquot Aliquot into Tubes Dissolve->Aliquot Store Store at 2-8°C or -20°C Aliquot->Store

Stability of this compound Stock Solutions

The stability of reconstituted this compound is influenced by several factors, including temperature, pH, and exposure to light and air.

Temperature Stability

Lyophilized this compound is stable for years when stored at -20°C.[8] Once reconstituted, the stock solution is significantly less stable. For short-term storage, 2-8°C is recommended, which can preserve the integrity of the peptide for up to four weeks.[8] Freezing the reconstituted solution at -20°C is suitable for long-term storage; however, repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

pH Stability
Degradation Pathways

The primary degradation pathways for peptides in solution include:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.

  • Oxidation: Particularly of methionine and cysteine residues if present.

  • Deamidation: Of asparagine and glutamine residues.

  • Aggregation: Formation of non-covalent oligomers, which can lead to precipitation and loss of bioactivity.

G_Degradation_Pathways CJC1295 This compound in Solution Hydrolysis Hydrolysis CJC1295->Hydrolysis (pH, Temp) Oxidation Oxidation CJC1295->Oxidation (Oxygen) Deamidation Deamidation CJC1295->Deamidation (pH, Temp) Aggregation Aggregation CJC1295->Aggregation (Conc, Temp)

Experimental Protocol: Purity Assessment by RP-HPLC

To ensure the quality of the this compound stock solution, its purity should be assessed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method can separate the intact peptide from potential degradation products.

Materials and Equipment
  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound stock solution

  • HPLC-grade water and acetonitrile

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 30°C
Gradient 10-70% B over 25 minutes

Table 2: Example RP-HPLC Conditions for this compound Purity Analysis.

Procedure
  • Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 0.1 mg/mL with Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.

Mechanism of Action and Signaling Pathway

This compound is a GHRH analogue that acts by binding to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[9] This binding initiates a signaling cascade that leads to the synthesis and pulsatile release of growth hormone (GH).[10]

The primary signaling pathway activated by the GHRH-R is the adenylyl cyclase pathway. Upon ligand binding, the G protein-coupled receptor activates Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors that regulate the expression of the GH gene.

G_Signaling_Pathway CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TranscriptionFactors Transcription Factors PKA->TranscriptionFactors Phosphorylates GH_Gene GH Gene Expression TranscriptionFactors->GH_Gene Upregulates GH_Release GH Synthesis & Release GH_Gene->GH_Release

Conclusion

The preparation of a stable and pure stock solution of this compound is fundamental for its effective use in research and development. Adherence to the detailed protocols for reconstitution, storage, and handling outlined in these application notes will help to ensure the integrity of the peptide and the reliability of experimental outcomes. Regular purity assessment by RP-HPLC is recommended to monitor the stability of the stock solution over time. A thorough understanding of the mechanism of action of this compound provides the necessary context for its application in studying growth hormone regulation and related physiological processes.

References

CJC-1295 in Muscle Hypertrophy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest in research settings for its potential to stimulate muscle hypertrophy.[1][2][3] Its primary mechanism of action involves binding to GHRH receptors in the anterior pituitary gland, leading to a sustained increase in the synthesis and secretion of endogenous growth hormone (GH).[1][4] This, in turn, elevates levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of the anabolic effects of GH on skeletal muscle, including the promotion of protein synthesis.[3][5]

This document provides detailed application notes and protocols for the use of this compound in muscle hypertrophy research, based on available clinical and preclinical data. It is intended to guide researchers in designing and executing studies to investigate the efficacy and mechanisms of this compound in promoting muscle growth.

Variants of this compound

It is crucial to distinguish between the two primary forms of this compound used in research:

  • This compound with DAC (Drug Affinity Complex): This version incorporates a lysine (B10760008) linker that binds to serum albumin, significantly extending its half-life to approximately 6-8 days.[4] This allows for less frequent administration, typically once or twice weekly.[6]

  • This compound without DAC (also known as Modified GRF (1-29) or Mod GRF): This variant has a much shorter half-life of about 30 minutes and mimics the natural, pulsatile release of GHRH.[4][7] It requires more frequent dosing, often multiple times a day, to maintain elevated GH levels.[6]

The majority of robust clinical data on sustained GH and IGF-1 elevation is associated with this compound with DAC.

Mechanism of Action and Signaling Pathway

This compound stimulates the GHRH receptor on somatotroph cells in the anterior pituitary. This initiates a signaling cascade that results in increased GH gene transcription and the pulsatile release of GH. The downstream effects relevant to muscle hypertrophy are primarily mediated by GH and its subsequent product, IGF-1.

// Nodes CJC1295 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GHRHR [label="GHRH Receptor\n(Pituitary Somatotroph)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; GH_Gene [label="GH Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; GH_Release [label="Growth Hormone (GH)\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IGF1 [label="IGF-1 Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Muscle [label="Skeletal Muscle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Muscle_Receptor [label="GH/IGF-1 Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Increased Muscle\nProtein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypertrophy [label="Muscle Hypertrophy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CJC1295 -> GHRHR [label="Binds to"]; GHRHR -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> GH_Gene [label="Promotes"]; GH_Gene -> GH_Release [label="Leads to"]; GH_Release -> Liver [label="Stimulates"]; Liver -> IGF1; GH_Release -> Muscle; IGF1 -> Muscle; Muscle -> Muscle_Receptor; Muscle_Receptor -> PI3K_Akt [label="Activates"]; PI3K_Akt -> mTOR; mTOR -> Protein_Synthesis; Protein_Synthesis -> Hypertrophy; } Caption: Signaling pathway of this compound leading to muscle hypertrophy.

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative findings from seminal clinical trials on this compound (with DAC) in healthy adults. It is important to note that these studies primarily focused on the pharmacokinetic and pharmacodynamic responses (hormone levels) rather than direct measurements of muscle hypertrophy.

Table 1: Hormonal Response to a Single Subcutaneous Injection of this compound with DAC [8]

Dosage (µg/kg) Mean Peak GH Concentration Increase (Fold) Duration of GH Elevation (Days) Mean Peak IGF-1 Concentration Increase (Fold) Duration of IGF-1 Elevation (Days)
30 2-10 ≥ 6 1.5-3 9-11
60 2-10 ≥ 6 1.5-3 9-11

| 90 | 2-10 | ≥ 6 | 1.5-3 | 9-11 |

Table 2: Hormonal Response to Multiple Doses of this compound with DAC [8]

Dosage and Frequency Outcome Duration of Effect

| Weekly or biweekly doses | Cumulative effect on GH and IGF-1 levels | Mean IGF-1 levels remained above baseline for up to 28 days |

Table 3: Effect of this compound with DAC on GH Pulsatility [9]

Dosage (µg/kg) Change in Basal (Trough) GH Levels Change in Mean GH Levels Change in Mean IGF-1 Levels

| 60 or 90 | 7.5-fold increase | 46% increase | 45% increase |

Note: The study by Ionescu & Frohman (2006) concluded that this compound preserves the natural pulsatile secretion of GH. [9]

Experimental Protocols

Protocol 1: In Vivo Study in Animal Models (e.g., Rodents)
  • Animal Model: Utilize a validated rodent model for muscle hypertrophy research (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

  • This compound Preparation and Administration:

    • Reconstitute lyophilized this compound (with or without DAC, depending on the research question) in bacteriostatic water.

    • Administer via subcutaneous injection.

      • For this compound with DAC, a weekly injection is appropriate.

      • For this compound without DAC, multiple daily injections (e.g., 2-3 times per day) are necessary.

  • Muscle Overload Model (Optional but Recommended): To potentiate hypertrophic effects, a model of muscle overload such as synergistic ablation or controlled resistance exercise can be employed.

  • Duration: The study duration should be sufficient to observe significant changes in muscle mass, typically 4-8 weeks.

  • Outcome Measures:

    • Muscle Mass: At the end of the study, euthanize animals and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus).

    • Histology: Perform histological analysis on muscle cross-sections to determine muscle fiber cross-sectional area (CSA).

    • Biochemical Analysis: Analyze muscle tissue for protein content and markers of protein synthesis pathways (e.g., Western blotting for p-Akt, p-mTOR).

    • Hormone Levels: Collect blood samples at specified time points to measure GH and IGF-1 concentrations using ELISA.

Protocol 2: Suggested Protocol for a Human Clinical Trial

This protocol is a suggested framework and would require rigorous ethical review and regulatory approval.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participant Selection:

    • Inclusion Criteria: Healthy adult volunteers (e.g., aged 18-55), with a stable body weight and not engaged in a new exercise program.

    • Exclusion Criteria: History of endocrine disorders, use of anabolic agents, or any contraindications to GHRH analogues.

  • Intervention:

    • Experimental Group: Subcutaneous administration of this compound with DAC (e.g., 30-60 µg/kg) once weekly.

    • Control Group: Subcutaneous administration of a matching placebo.

  • Duration: A minimum of 8-12 weeks is recommended to observe changes in body composition.

  • Standardized Diet and Exercise: All participants should follow a standardized diet and a supervised resistance training program to maximize the potential for muscle hypertrophy and ensure consistency across groups.

  • Outcome Measures:

    • Primary Endpoint: Change in lean body mass as measured by Dual-Energy X-ray Absorptiometry (DEXA).

    • Secondary Endpoints:

      • Changes in muscle strength (e.g., 1-repetition maximum on key lifts).

      • Changes in muscle fiber size and composition (via muscle biopsy).

      • Serum concentrations of GH and IGF-1.

      • Markers of muscle protein synthesis (e.g., stable isotope tracer studies).

      • Safety and tolerability assessments.

Mandatory Visualizations

// Nodes Start [label="Participant Recruitment\n& Screening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Measurements\n(DEXA, Strength, Biopsy, Blood Draw)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Group_A [label="Group A:\nthis compound Administration\n+ Standardized Program", fillcolor="#F1F3F4", fontcolor="#202124"]; Group_B [label="Group B:\nPlacebo Administration\n+ Standardized Program", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Weekly Monitoring\n& Intervention", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="End-of-Study Measurements\n(Repeat Baseline Measures)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Baseline; Baseline -> Randomization; Randomization -> Group_A [label="Experimental"]; Randomization -> Group_B [label="Control"]; Group_A -> Monitoring; Group_B -> Monitoring; Monitoring -> Endpoint [minlen=2]; Endpoint -> Analysis; }

Caption: A generalized workflow for a human clinical trial on this compound.

Conclusion

This compound is a potent, long-acting GHRH analogue that reliably increases GH and IGF-1 levels. [8]These hormonal changes are strongly associated with the anabolic processes that lead to muscle hypertrophy. [5][10]While direct, quantitative evidence from dedicated muscle hypertrophy clinical trials is still emerging, the existing data provides a strong rationale for further investigation. The protocols and data presented here offer a framework for researchers to design rigorous studies to elucidate the full potential of this compound as a therapeutic agent for promoting muscle growth.

References

Application of CJC-1295 in Cancer Cachexia Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cachexia is a debilitating multifactorial syndrome characterized by progressive weight loss, systemic inflammation, and a significant decline in muscle and adipose tissue mass. This condition is associated with a poor prognosis and reduced tolerance to anti-cancer therapies. The growth hormone (GH) and insulin-like growth factor-1 (IGF-1) axis plays a crucial role in regulating muscle mass and metabolism. CJC-1295, a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH), presents a promising therapeutic avenue for combating cachexia.[1][2] By stimulating the pituitary gland to release endogenous GH in a pulsatile manner, this compound can increase levels of both GH and its downstream mediator, IGF-1, thereby promoting anabolism and potentially counteracting the catabolic state of cancer cachexia.[3][4][5]

These application notes provide a comprehensive overview of the rationale and methodology for evaluating the efficacy of this compound in preclinical animal models of cancer cachexia. The included protocols are designed to guide researchers in assessing the potential of this compound to ameliorate muscle wasting and improve overall physiological function in the context of cancer. While direct studies on this compound in cancer cachexia models are limited, the following protocols are based on established methodologies for evaluating similar anabolic agents and GHRH analogs in rodent models of cancer-induced muscle wasting.[6][7][8]

Mechanism of Action and Signaling Pathway

This compound is a synthetic peptide that mimics the action of endogenous GHRH. It binds to GHRH receptors on the anterior pituitary gland, initiating a signaling cascade that leads to the synthesis and pulsatile release of GH.[1][2] The released GH then acts on various tissues, most notably the liver, to stimulate the production of IGF-1.[3] Both GH and IGF-1 exert anabolic effects, including the promotion of protein synthesis and the inhibition of protein degradation in skeletal muscle.[1][5] The long half-life of this compound, often enhanced by a Drug Affinity Complex (DAC), allows for sustained elevation of GH and IGF-1 levels with less frequent administration.[9]

CJC1295_Signaling_Pathway cluster_pituitary Anterior Pituitary cluster_muscle Skeletal Muscle GHRH_R GHRH Receptor AC Adenylyl Cyclase GHRH_R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GH_synthesis GH Synthesis & Release PKA->GH_synthesis GH Growth Hormone (GH) GH_synthesis->GH IGF1_production IGF-1 Production IGF1 IGF-1 IGF1_production->IGF1 Protein_synthesis ↑ Protein Synthesis Protein_degradation ↓ Protein Degradation CJC1295 This compound CJC1295->GHRH_R GH->IGF1_production GH->Protein_synthesis IGF1->Protein_synthesis IGF1->Protein_degradation

Figure 1: this compound signaling pathway leading to anabolic effects in skeletal muscle.

Experimental Protocols

The following protocols describe the establishment of a cancer cachexia mouse model and the subsequent treatment with this compound to evaluate its therapeutic potential.

Cancer Cachexia Animal Model Establishment

This protocol is adapted from established methods using Lewis Lung Carcinoma (LLC) or Colon-26 (C26) adenocarcinoma cells, which are known to induce a cachectic phenotype in mice.[8][10]

Materials:

  • 6-8 week old male C57BL/6 mice (for LLC) or BALB/c mice (for C26)

  • Lewis Lung Carcinoma (LLC) or Colon-26 (C26) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27G needles

  • Animal scale

  • Calipers

Procedure:

  • Cell Culture: Culture LLC or C26 cells in complete medium until they reach approximately 80% confluency.[11]

  • Cell Preparation: On the day of inoculation, detach cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.[11]

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 cells (in 0.2 mL of PBS) into the right flank of each mouse. A control group should be injected with 0.2 mL of sterile PBS.[10]

  • Monitoring Cachexia Development:

    • Monitor the mice daily for general health, food intake, and water consumption.

    • Measure body weight and tumor volume (Volume = 0.5 x length x width²) every 2-3 days.

    • Cachexia is typically established within 14-21 days, characterized by a significant loss of body weight (excluding tumor weight) and visible muscle atrophy.[10]

Experimental_Workflow start Start cell_culture Cell Culture (LLC or C26) start->cell_culture inoculation Tumor Cell Inoculation (Subcutaneous) cell_culture->inoculation monitoring Monitor Cachexia Development (Body Weight, Tumor Volume) inoculation->monitoring grouping Randomize into Treatment Groups (~10% body weight loss) monitoring->grouping treatment This compound or Vehicle Administration grouping->treatment endpoints Endpoint Analysis treatment->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Cellular Regeneration with CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with a modified 29-amino acid chain.[1] Its primary characteristic is an extended half-life and increased stability compared to endogenous GHRH, achieved through strategic amino acid substitutions that prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] this compound is often formulated with a Drug Affinity Complex (DAC), which allows it to covalently bind to serum albumin, further extending its half-life from approximately 30 minutes (without DAC) to 6-8 days (with DAC).[2] By stimulating the pituitary gland to release Growth Hormone (GH) in a pulsatile manner that mimics natural physiological patterns, this compound subsequently increases systemic levels of Insulin-like Growth Factor-1 (IGF-1).[3] The GH/IGF-1 axis is a critical regulator of cellular growth, proliferation, and repair, making this compound a valuable tool for investigating cellular regeneration in various tissues.[4][5]

Mechanism of Action

This compound initiates its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the synthesis and release of GH. The downstream effects of elevated GH and IGF-1 levels are observed in various peripheral tissues, promoting cellular regeneration through several mechanisms:

  • Stimulation of Satellite Cell Activation and Proliferation: In muscle tissue, the increased levels of GH and IGF-1 promote the activation and proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy.[1][6]

  • Enhanced Collagen Synthesis: this compound-induced GH and IGF-1 stimulate fibroblasts to increase the production of extracellular matrix proteins, most notably collagen, which is essential for the structural integrity and repair of connective tissues, skin, and tendons.[1][7][8]

  • Promotion of Cell Growth and Survival: The activation of the PI3K/Akt/mTOR signaling pathway, a downstream effector of IGF-1 receptor activation, plays a crucial role in promoting cell proliferation, survival, and protein synthesis, all of which are fundamental to tissue regeneration.[1][9]

Data Presentation

The following tables summarize quantitative data on the effects of this compound and the subsequent increase in GH/IGF-1 on key markers of cellular regeneration.

Table 1: In Vivo Effects of this compound on GH and IGF-1 Levels

ParameterFold Increase (Range)Duration of EffectReference
Mean Plasma GH2 to 10-fold≥ 6 days[6][10][11][12]
Mean Plasma IGF-11.5 to 3-fold9 to 11 days[6][10][11][12]
Basal (Trough) GH7.5-foldNot Specified[3]

Table 2: Effects of Elevated GH/IGF-1 (Induced by GHRH Analogs like this compound) on Cellular Regeneration Markers

Tissue/Cell TypeMarkerFold IncreaseReference
TendonCollagen I mRNA Expression3.9-fold[13]
TendonCollagen Protein Synthesis1.3-fold[13]
MuscleCollagen I mRNA Expression2.3-fold[13]
MuscleCollagen Protein Synthesis5.8-fold[13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

CJC1295_Signaling_Pathway cluster_0 Pituitary Gland cluster_1 Peripheral Tissues CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes GH Growth Hormone (GH) Release GH_Gene->GH IGF1 IGF-1 Production (Liver) GH->IGF1 Stimulates IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Regen Cellular Regeneration (Proliferation, Protein Synthesis, Collagen Production) mTOR->Cell_Regen Promotes Pituitary Pituitary Somatotroph Peripheral Peripheral Tissues (e.g., Muscle, Skin)

Caption: this compound primary and secondary signaling pathways.

Experimental Workflow for In Vitro Cellular Regeneration Studies

Experimental_Workflow Start Start: Isolate and Culture Regenerative Cells (e.g., Fibroblasts, Myoblasts) Treatment Treat Cells with this compound (Dose-Response and Time-Course) Start->Treatment Proliferation Assess Cell Proliferation (MTT Assay) Treatment->Proliferation Collagen Quantify Collagen Synthesis (Sirius Red Staining) Treatment->Collagen Signaling Analyze Signaling Pathways (Western Blot for p-Akt, p-mTOR) Treatment->Signaling Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Collagen->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unveiling the Synergistic Potential of CJC-1295 and Ipamorelin: An Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for investigating the synergistic effects of CJC-1295, a long-acting Growth Hormone-Releasing Hormone (GHRH) analog, and Ipamorelin, a selective ghrelin receptor agonist (Growth Hormone Secretagogue; GHS), on growth hormone (GH) secretion. By leveraging the distinct mechanisms of action of these two peptides, this experimental design aims to elucidate the enhanced efficacy of their combined administration. The protocols outlined herein are intended for researchers in academia and the pharmaceutical industry engaged in endocrinology, metabolism, and drug development. Detailed methodologies for in vitro and in vivo studies are provided, along with data presentation guidelines and visualizations of key pathways and workflows to facilitate a comprehensive understanding of the experimental logic.

Introduction

The pulsatile release of growth hormone (GH) from the anterior pituitary is a critical physiological process regulated by the interplay of hypothalamic hormones, primarily Growth Hormone-Releasing Hormone (GHRH) and somatostatin. This compound is a synthetic analog of GHRH with an extended half-life, leading to sustained stimulation of GH release.[1][2][3][4] Ipamorelin is a ghrelin mimetic that selectively stimulates the GH secretagogue receptor (GHS-R1a) in the pituitary, also triggering GH release.[5][6] The combination of a GHRH analog and a ghrelin mimetic has been reported to produce a synergistic effect, resulting in a greater release of GH than either compound administered alone.[7][8] This synergy is attributed to their action on two distinct receptor populations and signaling pathways within the pituitary somatotrophs.[7]

This document outlines a comprehensive experimental design to systematically investigate and quantify the synergistic interaction between this compound and Ipamorelin. The proposed studies will assess the effects of individual and combined peptide administration on GH secretion in vitro and in vivo, and explore the underlying molecular mechanisms.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the structure of the proposed experiments, the following diagrams have been generated using the DOT language.

cluster_cjc This compound Pathway cluster_ipa Ipamorelin Pathway cluster_synergy Synergistic Outcome CJC This compound GHRHR GHRH Receptor CJC->GHRHR binds AC Adenylyl Cyclase GHRHR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GH_Release_CJC GH Synthesis and Release PKA->GH_Release_CJC Synergy Amplified GH Release GH_Release_CJC->Synergy IPA Ipamorelin GHSR Ghrelin Receptor (GHS-R1a) IPA->GHSR binds PLC Phospholipase C GHSR->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Intracellular Ca2+ IP3_DAG->Ca2 increases GH_Release_IPA GH Release Ca2->GH_Release_IPA GH_Release_IPA->Synergy

Figure 1: Signaling Pathways of this compound and Ipamorelin.

cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies cluster_analysis Data Analysis pituitary_isolation Primary Rat Pituitary Cell Isolation & Culture dose_response_vitro Dose-Response Assessment (this compound & Ipamorelin Individually) pituitary_isolation->dose_response_vitro synergy_vitro Synergy Assessment (Combination Treatment) dose_response_vitro->synergy_vitro gh_assay_vitro GH Measurement (ELISA) synergy_vitro->gh_assay_vitro molecular_analysis_vitro Molecular Analysis (qPCR & Western Blot) synergy_vitro->molecular_analysis_vitro data_compilation Data Compilation & Tabulation gh_assay_vitro->data_compilation animal_acclimation Animal Acclimation (Sprague-Dawley Rats) group_assignment Group Assignment (Vehicle, this compound, Ipamorelin, Combination) animal_acclimation->group_assignment peptide_administration Peptide Administration (Subcutaneous Injections) group_assignment->peptide_administration blood_sampling Serial Blood Sampling peptide_administration->blood_sampling tissue_harvesting Tissue Harvesting (Pituitary & Liver) peptide_administration->tissue_harvesting gh_igf1_assay_vivo GH & IGF-1 Measurement (ELISA) blood_sampling->gh_igf1_assay_vivo gh_igf1_assay_vivo->data_compilation molecular_analysis_vivo Molecular Analysis (qPCR & Western Blot) tissue_harvesting->molecular_analysis_vivo statistical_analysis Statistical Analysis (ANOVA, Synergy Models) data_compilation->statistical_analysis conclusion Conclusion & Interpretation statistical_analysis->conclusion

Figure 2: Overall Experimental Workflow.

In Vitro Experimental Design

Objective

To determine the dose-dependent effects of this compound and Ipamorelin, both individually and in combination, on GH secretion from primary rat pituitary cells.

Data Presentation

Table 1: In Vitro Dose-Response Data for GH Secretion

Treatment GroupConcentration (nM)Mean GH Concentration (ng/mL) ± SDFold Change vs. Control
Control (Vehicle) 01.0
This compound 0.1
1
10
100
1000
Ipamorelin 0.1
1
10
100
1000

Table 2: In Vitro Synergy Analysis for GH Secretion

This compound (nM)Ipamorelin (nM)Observed Mean GH (ng/mL) ± SDExpected Additive GH (ng/mL)Synergy Score*
1010
10100
10010
100100

*Synergy score to be calculated using an appropriate model (e.g., Bliss independence or Loewe additivity).

Experimental Protocols
  • Animal Euthanasia and Pituitary Dissection: Euthanize adult male Sprague-Dawley rats (200-250g) via CO2 asphyxiation followed by cervical dislocation. Dissect the pituitary gland under sterile conditions.[9][10][11]

  • Cell Dissociation: Mechanically and enzymatically dissociate the anterior pituitary lobes using a solution containing collagenase and dispase.

  • Cell Plating: Plate the dispersed cells in poly-D-lysine coated 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% fetal bovine serum.[12][13]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment.

  • Serum Starvation: Prior to treatment, wash the cells with serum-free DMEM and incubate in serum-free medium for 2 hours.

  • Peptide Treatment: Prepare stock solutions of this compound and Ipamorelin in sterile water or a suitable buffer. Dilute the peptides to the desired concentrations in serum-free DMEM.

  • Dose-Response: For individual dose-response curves, treat the cells with increasing concentrations of this compound (0.1, 1, 10, 100, 1000 nM) or Ipamorelin (0.1, 1, 10, 100, 1000 nM) for 4 hours.[6] Include a vehicle control group.

  • Synergy Assessment: Based on the EC50 values obtained from the dose-response curves, select suboptimal and optimal concentrations of each peptide for combination treatments (e.g., this compound at 10 and 100 nM combined with Ipamorelin at 10 and 100 nM).

  • Sample Collection: After the incubation period, collect the cell culture supernatant for GH measurement.

  • Use a commercially available rat GH ELISA kit according to the manufacturer's instructions.

  • Briefly, add standards and collected supernatant samples to the antibody-coated microplate.

  • Incubate with a biotinylated detection antibody followed by an HRP-conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the optical density at 450 nm and calculate the GH concentration based on the standard curve.

In Vivo Experimental Design

Objective

To evaluate the synergistic effects of this compound and Ipamorelin on circulating GH and IGF-1 levels in a rat model.

Data Presentation

Table 3: In Vivo GH and IGF-1 Levels Over Time

Treatment GroupTime Point (min)Mean Plasma GH (ng/mL) ± SDMean Serum IGF-1 (ng/mL) ± SD
Vehicle Control 0
15
30
60
120
This compound 0
15
30
60
120
Ipamorelin 0
15
30
60
120
This compound + Ipamorelin 0
15
30
60
120

Table 4: In Vivo Synergy Analysis for Peak GH and AUC

Treatment GroupPeak GH (ng/mL) ± SDGH AUC (ng/mL*min) ± SDSynergy Score (Peak GH)Synergy Score (AUC)
Vehicle Control
This compound
Ipamorelin
This compound + Ipamorelin
Experimental Protocols
  • Animals: Use adult male Sprague-Dawley rats (250-300g).

  • Housing: House the animals in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimation: Allow a one-week acclimation period before the start of the experiment.

  • Groups: Randomly assign rats to four groups (n=8-10 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: this compound (e.g., 60 µg/kg)[4]

    • Group 3: Ipamorelin (e.g., 80 µg/kg)[6]

    • Group 4: this compound (60 µg/kg) + Ipamorelin (80 µg/kg)

  • Administration: Administer the peptides via subcutaneous injection in the dorsal region.[14]

  • Procedure: Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at baseline (0 min) and at 15, 30, 60, and 120 minutes post-injection.

  • Sample Processing: Collect blood into EDTA-coated tubes for plasma (for GH) and serum separator tubes for serum (for IGF-1). Centrifuge and store the plasma/serum at -80°C until analysis.

  • GH Measurement: Use a rat GH ELISA kit as described in the in vitro protocol.

  • IGF-1 Measurement: Use a rat IGF-1 ELISA kit. Due to the presence of IGF-binding proteins (IGFBPs), an acid-ethanol extraction step may be required prior to the assay to separate IGF-1 from its binding proteins.[15]

Molecular Analysis Protocols

Objective

To investigate the molecular changes in the pituitary and liver following peptide administration, focusing on key components of the GH-IGF-1 axis.

Tissue Harvesting
  • At the end of the in vivo experiment (e.g., 2 hours post-injection), euthanize the rats.

  • Pituitary Gland: Carefully dissect the pituitary gland.[9][11][16][17]

  • Liver: Collect a sample of the liver.[18][19]

  • Storage: Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent RNA and protein extraction.

RNA Extraction and qPCR
  • RNA Isolation: Isolate total RNA from pituitary and liver tissue using a TRIzol-based method or a commercial kit.[20][21]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR to measure the mRNA expression levels of GH and GHRH receptor in the pituitary, and IGF-1 in the liver.[15][22][23][24] Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Protein Extraction and Western Blotting
  • Protein Extraction: Homogenize pituitary and liver tissues in RIPA buffer containing protease and phosphatase inhibitors.[25][26]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Western Blot: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against GHRH receptor, ghrelin receptor (in pituitary), and IGF-1 (in liver). Use an antibody against β-actin or GAPDH as a loading control.[27][28][29]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Statistical Analysis

All quantitative data will be presented as mean ± standard deviation (SD). Statistical significance will be determined using one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's). A p-value of < 0.05 will be considered statistically significant.

For synergy analysis, the interaction between this compound and Ipamorelin will be assessed using established models such as the Bliss independence model or Loewe additivity model. This will allow for a quantitative determination of whether the combined effect is synergistic, additive, or antagonistic.

Conclusion

The experimental design and protocols detailed in this document provide a robust framework for the comprehensive investigation of the synergistic interaction between this compound and Ipamorelin. The combination of in vitro and in vivo studies will not only quantify the enhanced GH and IGF-1 response but also provide insights into the underlying molecular mechanisms. The results of these studies will be valuable for researchers and drug development professionals interested in the therapeutic potential of growth hormone secretagogues.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest in research and clinical development due to its potential therapeutic applications.[1] It is a 29-amino acid peptide with specific modifications to enhance its stability and pharmacokinetic profile compared to native GHRH.[2][3] The most common form for research is this compound without the Drug Affinity Complex (DAC), also known as Modified GRF (1-29).[2][3] This version offers a more physiological pulsatile release of growth hormone.[1]

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound without DAC using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by protocols for its cleavage, purification, and analytical characterization.

Amino Acid Sequence of this compound without DAC: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH₂[2][4]

Molecular Formula: C₁₅₂H₂₅₂N₄₄O₄₂[2]

Molecular Weight: Approximately 3367.9 g/mol [2][5]

Signaling Pathway of this compound

This compound acts as a GHRH analogue, binding to and activating the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[6][7] This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[8][9][10] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of transcription factors such as cAMP response element-binding protein (CREB).[9] This cascade ultimately stimulates the synthesis and release of growth hormone (GH).[9][11]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binding AC Adenylyl Cyclase GHRHR->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activation GH_Release Growth Hormone Synthesis & Release GH_Gene->GH_Release

Caption: GHRH Signaling Pathway Activated by this compound.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound without DAC

This protocol is based on Fmoc/tBu strategy.

Materials and Reagents:

ReagentGrade
Rink Amide Resin (100-200 mesh)Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
Piperidine (B6355638)ACS Grade
Fmoc-protected Amino AcidsPeptide Synthesis Grade
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
Acetic AnhydrideACS Grade
Methanol (MeOH)ACS Grade
Diethyl Ether (cold)ACS Grade

Equipment:

  • Automated or Manual Peptide Synthesizer

  • Reaction Vessel

  • Sintered Glass Funnel

  • Vacuum Flask

  • Nitrogen Gas Line

SPPS Workflow Diagram:

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for all 29 Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last Amino Acid FinalWash Final Wash (DMF, DCM, MeOH) FinalDeprotection->FinalWash Cleavage Cleavage from Resin & Side-Chain Deprotection FinalWash->Cleavage End Crude this compound Peptide Cleavage->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HCTU (3.8 equivalents) and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF, followed by DCM, and finally methanol, then dry under vacuum.

II. Cleavage and Deprotection

Cleavage Cocktail (Reagent K):

ComponentPercentage
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Protocol:

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

III. Purification by Preparative RP-HPLC

Instrumentation and Conditions:

ParameterSpecification
ColumnPreparative C18, 10 µm, 250 x 22 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 65% B over 60 minutes
Flow Rate15 mL/min
DetectionUV at 220 nm and 280 nm
Purity Target>98%

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the preparative HPLC column.

  • Run the gradient and collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

IV. Analytical Characterization

A. Analytical RP-HPLC for Purity Assessment:

Use a similar mobile phase system as the preparative HPLC but on an analytical C18 column with a suitable gradient and flow rate to confirm the purity of the final product. Purity is typically reported as the peak area of the product divided by the total peak area.

B. Mass Spectrometry for Identity Confirmation:

MALDI-TOF Mass Spectrometry Protocol:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.

  • Sample Preparation: Mix the purified peptide solution with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Analysis: Analyze the sample in a MALDI-TOF mass spectrometer in reflector positive ion mode.

  • Data Interpretation: Compare the observed monoisotopic mass with the theoretical mass of this compound.

Expected Results and Data Presentation

Table 1: Theoretical and Observed Mass of this compound (without DAC)

ParameterValue
Theoretical Mass (Monoisotopic)~3365.89 Da
Observed Mass (MALDI-TOF)Should be within +/- 1 Da of theoretical mass

Table 2: Synthesis and Purification Yield/Purity

StageTypical Yield (%)Typical Purity (%) (by HPLC)
Crude Peptide60-80%65-85%
After RP-HPLC20-40%>98%

Note: Yields are highly dependent on the synthesis scale and efficiency of each step.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency (Positive Ninhydrin Test) Steric hindrance of amino acids; Aggregation of peptide chainDouble couple the problematic amino acid; Use a different coupling reagent (e.g., HATU); Add a chaotropic agent.
Low Cleavage Yield Incomplete cleavage from the resinExtend the cleavage time; Use a fresh cleavage cocktail.
Poor Purity of Crude Peptide Incomplete deprotection or coupling; Side reactionsOptimize coupling and deprotection times; Ensure high-purity reagents.
Difficulty in Purification Co-elution of impuritiesOptimize the HPLC gradient to improve separation; Try a different column chemistry.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of this compound without DAC. Adherence to these methods, coupled with careful monitoring of each step, will enable researchers to produce high-purity peptide for use in a variety of research applications. The provided diagrams and tabulated data serve as a valuable reference for understanding the underlying principles and expected outcomes of the process.

References

Application Notes and Protocols for the Analytical Assessment of CJC-1295 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has been modified to increase its stability and pharmacokinetic profile.[1][2] It is a 29-amino acid peptide that stimulates the pituitary gland to release growth hormone.[1][3] Two main forms of this compound exist: one with a Drug Affinity Complex (DAC) and one without. The DAC moiety extends the half-life of the peptide in the bloodstream.[2] Given its therapeutic potential and use in research, rigorous assessment of its purity is critical to ensure safety, efficacy, and reproducibility of scientific findings.

This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound, focusing on the most relevant and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for identity confirmation and characterization of impurities, and Amino Acid Analysis (AAA) for compositional verification.

Key Analytical Techniques

A multi-faceted approach is essential for the thorough evaluation of this compound purity. The primary analytical methods employed are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for determining the purity of the peptide and for separating it from any process-related or degradation impurities.[4] Purity levels for this compound are typically expected to be ≥98% or ≥99%.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used to confirm the molecular weight of the peptide, providing unambiguous identification.[6] High-resolution mass spectrometry (HRMS) can further aid in the identification of unknown impurities.[7]

  • Tandem Mass Spectrometry (MS/MS) for Peptide Mapping: To confirm the amino acid sequence and identify any modifications, the peptide is enzymatically digested, and the resulting fragments are analyzed by LC-MS/MS.[8]

  • Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide, ensuring it aligns with its theoretical sequence.[9]

Experimental Protocols

RP-HPLC for Purity Assessment and Impurity Profiling

This protocol outlines a standard method for determining the purity of this compound by RP-HPLC with UV detection.

3.1.1. Materials and Reagents

  • This compound sample (lyophilized powder)

  • Reference Standard (if available)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

3.1.2. Sample Preparation

  • Accurately weigh a small amount of the this compound lyophilized powder.

  • Reconstitute the peptide in HPLC grade water or a weak aqueous solution of the mobile phase A to a final concentration of approximately 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3.1.3. HPLC Instrumentation and Conditions

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm and 280 nm
Injection Volume 10 µL

3.1.4. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify and quantify any impurities based on their retention times and peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reconstitution Reconstitute this compound (1 mg/mL in Water) filtration Filter Sample (0.22 µm filter) reconstitution->filtration injection Inject onto C18 Column filtration->injection separation Gradient Elution (ACN/Water/TFA) injection->separation detection UV Detection (214 nm & 280 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report Final Purity Report

Figure 1: Workflow for this compound Purity Assessment by RP-HPLC.
LC-MS for Identity Confirmation

This protocol describes the use of LC-MS to confirm the molecular weight of this compound.

3.2.1. Materials and Reagents

  • This compound sample (prepared as for HPLC analysis)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • C18 analytical column suitable for LC-MS

3.2.2. LC-MS Instrumentation and Conditions

ParameterSetting
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer ESI-QTOF or ESI-Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 300-2000

3.2.3. Data Analysis

  • Acquire the mass spectrum for the main chromatographic peak.

  • Deconvolute the multiply charged ion series to determine the monoisotopic molecular weight of the peptide.

  • Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound.

    • This compound (without DAC): C₁₅₂H₂₅₂N₄₄O₄₂ - Theoretical Monoisotopic Mass: 3365.89 Da

    • This compound (with DAC): C₁₆₅H₂₆₉N₄₇O₄₆ - Theoretical Monoisotopic Mass: 3647.28 Da[10]

LCMS_Identity_Workflow start Prepared this compound Sample lc_separation LC Separation (C18 Column) start->lc_separation ms_analysis Mass Spectrometry (ESI+) lc_separation->ms_analysis data_acquisition Acquire Mass Spectrum ms_analysis->data_acquisition deconvolution Deconvolute Spectrum data_acquisition->deconvolution mw_comparison Compare Experimental MW with Theoretical MW deconvolution->mw_comparison confirmation Identity Confirmed mw_comparison->confirmation

Figure 2: Workflow for this compound Identity Confirmation by LC-MS.
Peptide Mapping by LC-MS/MS

This protocol provides a general framework for the peptide mapping of this compound to verify its amino acid sequence.

3.3.1. Materials and Reagents

  • This compound sample

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin, sequencing grade

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

3.3.2. Protocol

  • Reduction and Alkylation:

    • Dissolve this compound in Tris-HCl buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds (if any).

    • Cool to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Enzymatic Digestion:

    • Add trypsin to the sample at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37 °C for 4-16 hours.

  • Quenching and Sample Preparation:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide digest using a C18 ZipTip or equivalent.

    • Reconstitute the dried digest in 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Analyze the peptide digest using an LC-MS/MS system with a C18 column and a suitable gradient.

    • Acquire data in a data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the most abundant peptide ions.

3.3.3. Data Analysis

  • Use a database search engine (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the theoretical amino acid sequence of this compound.

  • Manually verify the fragmentation patterns of the identified peptides to confirm the sequence.

  • Look for any unexpected modifications or sequence variants.

Amino Acid Analysis (AAA)

This protocol describes a standard method for determining the amino acid composition of this compound.

3.4.1. Materials and Reagents

  • This compound sample

  • 6 N Hydrochloric acid (HCl) with phenol

  • Amino acid standard solution

  • Derivatization reagents (e.g., OPA/FMOC)

  • HPLC system with a dedicated amino acid analysis column and fluorescence or UV detector.

3.4.2. Protocol

  • Hydrolysis:

    • Place a known amount of this compound in a hydrolysis tube.

    • Add 6 N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Derivatization:

    • Dry the hydrolyzed sample to remove the acid.

    • Reconstitute the sample in a suitable buffer.

    • Derivatize the amino acids using an appropriate reagent according to the manufacturer's instructions.

  • HPLC Analysis:

    • Inject the derivatized sample and amino acid standards onto the HPLC system.

    • Separate the derivatized amino acids using the specified gradient and column.

  • Data Analysis:

    • Identify and quantify each amino acid by comparing the retention times and peak areas to the amino acid standards.

    • Calculate the molar ratio of each amino acid and compare it to the theoretical composition of this compound.

Data Presentation and Interpretation

A comprehensive purity assessment of this compound should be summarized in a clear and concise manner.

Summary of Analytical Results
Analytical TechniqueParameterAcceptance CriteriaResult
RP-HPLC Purity≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
LC-MS Molecular WeightMatches Theoretical MW ± 0.5 Da
Peptide Mapping Sequence Coverage≥ 95%
Post-Translational ModificationsNone detected
Amino Acid Analysis Amino Acid RatiosConforms to theoretical composition ± 10%

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive purity assessment of this compound. A combination of RP-HPLC, LC-MS, peptide mapping, and amino acid analysis is essential to ensure the identity, purity, and quality of this synthetic peptide for research and potential therapeutic applications. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data.

References

Troubleshooting & Optimization

CJC-1295 Peptide Aggregation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of CJC-1295 peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide aggregation and why is it a concern?

A1: this compound peptide aggregation is a phenomenon where individual peptide molecules in a solution bind together to form larger, often insoluble, complexes.[1] This is a significant concern in experimental settings as it can lead to a loss of the peptide's biological activity, inaccurate quantification, and potentially altered pharmacological effects.

Q2: What are the primary causes of this compound aggregation in solution?

A2: Aggregation of this compound can be triggered by a combination of intrinsic properties of the peptide and extrinsic environmental factors. Key causes include:

  • Improper Reconstitution Technique: Vigorous shaking or directing the stream of solvent directly onto the lyophilized powder can cause mechanical stress and lead to aggregation.[2][3]

  • Incorrect Solvent/Buffer: The choice of solvent and its pH are critical. This compound has low water solubility and is more stable around a neutral pH.[4] It is susceptible to degradation in acidic environments.[4]

  • Temperature Fluctuations: Both high temperatures and repeated freeze-thaw cycles can destabilize the peptide, leading to aggregation.[5]

  • High Peptide Concentration: Increased concentration can enhance the likelihood of intermolecular interactions, promoting the formation of aggregates.

  • Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can introduce energy that promotes aggregation.[6]

Q3: What is the recommended procedure for reconstituting lyophilized this compound to minimize aggregation?

A3: To minimize aggregation during reconstitution, a gentle technique is crucial. The recommended procedure is as follows:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Using a sterile syringe, slowly inject the recommended volume of bacteriostatic water (or another appropriate sterile solvent) down the side of the vial.[2][7] Avoid squirting the liquid directly onto the peptide powder.[2]

  • Gently swirl or roll the vial between your fingers until the powder is completely dissolved.[2][7] Do not shake or vortex the vial. [2]

  • Visually inspect the solution to ensure it is clear and free of particulates.

Q4: What are the optimal storage conditions for reconstituted this compound solutions?

A4: Proper storage is vital to maintain the stability of reconstituted this compound and prevent aggregation.

  • Short-term storage: Reconstituted this compound should be stored at 2°C to 8°C (refrigerated).[2][7] It is generally recommended to be used within 3 to 4 weeks.[2]

  • Long-term storage: For longer-term storage, it is advisable to aliquot the freshly reconstituted peptide into single-use volumes and store them at -20°C.[5] However, it is important to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or Precipitated Solution After Reconstitution 1. Incomplete dissolution.2. Peptide aggregation due to improper reconstitution technique.3. Unsuitable solvent or pH.1. Continue to gently swirl or roll the vial. Do not shake.[2][7]2. If precipitation persists, the peptide may have aggregated. It is recommended to discard the vial and reconstitute a new one using the proper technique.3. Ensure the use of sterile bacteriostatic water. For custom buffers, verify that the pH is near neutral (around 7.4 is optimal for this compound stability).[4]
Loss of Potency or Inconsistent Experimental Results 1. Degradation of the peptide due to improper storage.2. Aggregation of the peptide over time.3. Multiple freeze-thaw cycles of the stock solution.1. Verify that the reconstituted peptide has been consistently stored at 2°C to 8°C and protected from light.[7]2. Use a freshly prepared solution for critical experiments. Consider analyzing the peptide solution for aggregation using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).3. Prepare single-use aliquots of the reconstituted peptide to avoid repeated freezing and thawing.[5]

Quantitative Data Summary

While specific quantitative data for this compound aggregation kinetics is not extensively available in public literature, the following table summarizes stability information based on available research.

Parameter Condition Effect on this compound Stability & Aggregation Reference
pH Acidic (e.g., pH 2.0)Prone to failure and degradation.[4]
Neutral (e.g., pH 7.4)Higher biological activity and stability.[4]
Temperature Heated to 60°C for 30 min~1% loss of content.[4]
Heated to 70°C for 30 min~10% loss of content.[4]
Reconstituted Storage (2-8°C)Stable for approximately 3-4 weeks.[2]
Lyophilized Storage (≤ -15°C)Stable for extended periods (months to years).[2][5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the standard procedure for reconstituting lyophilized this compound to minimize the risk of aggregation.

  • Materials:

    • Vial of lyophilized this compound

    • Bacteriostatic water (or other appropriate sterile solvent)

    • Sterile syringe and needles

    • Alcohol swabs

  • Procedure:

    • Remove the plastic cap from the this compound vial and the bacteriostatic water vial.

    • Wipe the rubber stoppers of both vials with an alcohol swab.[3]

    • Draw the desired volume of bacteriostatic water into the syringe. For example, 2.0 mL for a 5 mg vial of this compound DAC.[2]

    • Insert the needle into the this compound vial, angling it so that the bacteriostatic water runs down the inside wall of the vial.[3]

    • Slowly and gently inject the bacteriostatic water.[2][3]

    • Remove the needle and gently swirl the vial in a circular motion until all the powder has dissolved. Do not shake. [2]

    • The reconstituted solution should be clear. Label the vial with the date of reconstitution and the final concentration.

    • Store the reconstituted vial in a refrigerator at 2°C to 8°C.[2]

Protocol 2: General Overview for Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (aggregates) will elute first, followed by the monomeric peptide.

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., a phosphate (B84403) buffer at a pH compatible with this compound).

    • Ensure the HPLC system is free of air bubbles and the baseline is stable.

  • Sample Preparation:

    • Prepare the reconstituted this compound solution at a known concentration.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large particulates that could clog the column.

  • Chromatographic Run:

    • Inject a specific volume of the prepared sample onto the column.

    • Run the separation under isocratic conditions with the appropriate mobile phase and flow rate.

    • Monitor the eluent using a UV detector, typically at 214 nm or 280 nm for peptides.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer and any aggregates based on their elution times.

    • Integrate the peak areas to quantify the relative amounts of monomer and aggregates. The percentage of aggregation can be calculated from these areas.

Visualizations

GHRH_Signaling_Pathway This compound (GHRH Analog) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GHRHR GHRH Receptor This compound->GHRHR Binds to Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activates GH_Synthesis GH Synthesis & Secretion GH_Gene->GH_Synthesis

Caption: this compound binds to the GHRH receptor, initiating a signaling cascade.

Reconstitution_Workflow This compound Reconstitution Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate prepare_solvent Prepare sterile solvent (e.g., Bacteriostatic Water) equilibrate->prepare_solvent inject_solvent Slowly inject solvent down vial wall prepare_solvent->inject_solvent dissolve Gently swirl or roll (Do NOT shake) inject_solvent->dissolve inspect Visually inspect for clarity and particulates dissolve->inspect store Store at 2-8°C inspect->store Clear discard Discard and start over inspect->discard Cloudy/ Precipitated end End store->end

Caption: A workflow for the proper reconstitution of lyophilized this compound.

References

Technical Support Center: Optimizing CJC-1295 Dosage to Avoid Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing CJC-1295 dosage in experimental settings, with a focus on mitigating growth hormone-releasing hormone (GHRH) receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a synthetic analogue of growth hormone-releasing hormone (GHRH). It functions by binding to and activating the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland. This activation stimulates the synthesis and pulsatile release of endogenous growth hormone (GH). This compound has been modified to be more resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which significantly extends its half-life compared to native GHRH. The version of this compound with Drug Affinity Complex (DAC) can have a half-life of up to 8 days, while the version without DAC has a much shorter half-life of about 30 minutes.

Q2: What is GHRH receptor desensitization and why is it a concern with continuous this compound exposure?

A2: GHRH receptor desensitization is a process where the receptor becomes less responsive to the stimulus of GHRH or its analogs, like this compound, after prolonged or repeated exposure. This can lead to a diminished GH response over time. The primary mechanisms of desensitization for G protein-coupled receptors (GPCRs) like the GHRH-R include receptor phosphorylation, uncoupling from G-proteins, internalization (endocytosis) of the receptor from the cell surface, and downregulation of receptor expression. Continuous stimulation of the GHRH-R by a long-acting agonist such as this compound with DAC can trigger these desensitization processes, potentially reducing the efficacy of the peptide in long-term experiments. Uninterrupted or recurring stimulation of the GHRH-R in the pituitary has been shown to lead to an attenuation of GH release[1].

Q3: How can I optimize this compound dosage to minimize receptor desensitization?

A3: To minimize GHRH receptor desensitization, consider the following strategies:

  • Pulsatile Dosing: Utilize this compound without DAC, which has a shorter half-life (around 30 minutes), to mimic the natural, pulsatile release of endogenous GHRH. This allows for periods of no receptor stimulation, giving the receptors time to resensitize.

  • Dosing Frequency: For long-acting this compound with DAC, instead of continuous high-dose administration, consider less frequent dosing schedules (e.g., once or twice weekly) to allow for receptor recovery. Studies in mice have shown that daily administration of this compound was more effective in normalizing growth than less frequent injections, suggesting a balance must be struck.

  • "Drug Holidays": Incorporate washout periods or "drug holidays" into your experimental design. These are periods where the cells or animals are not exposed to this compound, allowing for the resensitization of the GHRH receptors.

  • Combination Therapy: In some research contexts, combining a GHRH analog like this compound with a ghrelin mimetic (a growth hormone secretagogue, GHS) such as Ipamorelin is explored. These two classes of compounds stimulate GH release through different receptors and signaling pathways, which may help to maintain a robust GH response.

Q4: What are the key differences between this compound with and without DAC in the context of receptor desensitization?

A4: The primary difference lies in their pharmacokinetic profiles and, consequently, their impact on GHRH receptor stimulation patterns.

  • This compound with DAC: The Drug Affinity Complex (DAC) allows the peptide to bind to serum albumin, extending its half-life to several days (approximately 6-8 days). This results in continuous, sustained stimulation of the GHRH receptor, which increases the likelihood of receptor desensitization over time.

  • This compound without DAC (Modified GRF (1-29)): This version has a much shorter half-life of about 30 minutes. Its administration leads to a pulsatile stimulation of the GHRH receptor, more closely mimicking the natural physiological rhythm of GHRH release. This pulsatile action is thought to be less likely to induce significant receptor desensitization, as it provides periods for the receptors to recover and resensitize between doses.

Troubleshooting Guides

Problem 1: Diminished Growth Hormone (GH) response in vitro after repeated this compound application.
Possible Cause Troubleshooting Steps
GHRH Receptor Desensitization 1. Confirm Desensitization: Perform a dose-response curve for this compound and observe for a rightward shift in the EC50 or a decrease in the maximal response (Emax) compared to naive cells. 2. Implement Washout Periods: After stimulating the cells, wash them thoroughly with fresh media and allow for a recovery period (e.g., several hours to 24 hours) before re-stimulation. 3. Switch to Pulsatile Stimulation: If using this compound with DAC, consider switching to this compound without DAC and apply it in pulses rather than continuously.
Cell Health and Viability 1. Assess Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the diminished response is not due to cell death. 2. Optimize Cell Culture Conditions: Ensure proper cell density, media composition, and incubation conditions. Over-confluent or starved cells may exhibit a blunted signaling response.
Peptide Integrity 1. Verify Peptide Concentration and Purity: Use a validated method to confirm the concentration and purity of your this compound stock. Improper storage or handling can lead to peptide degradation. 2. Proper Reconstitution and Storage: Reconstitute lyophilized this compound in a sterile, appropriate solvent (e.g., bacteriostatic water) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Problem 2: High variability in experimental results when assessing this compound efficacy.
Possible Cause Troubleshooting Steps
Inconsistent Dosing or Application 1. Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and media changes, are consistent across all replicates and experiments. 2. Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors.
Biological Variability 1. Use a Stable Cell Line: If using primary cells, which can have high donor-to-donor variability, consider using a stable cell line expressing the GHRH receptor for more consistent results. 2. Increase Sample Size: For in vivo studies, increase the number of animals per group to account for biological variability.
Assay-Specific Issues 1. Validate Assay Performance: Ensure that your assay for measuring GH or downstream signaling (e.g., cAMP) is validated for linearity, precision, and accuracy. 2. Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize your data.

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound Variants

ParameterThis compound with DACThis compound without DAC
Half-life ~6-8 days~30 minutes
Dosing Frequency (Typical) Once to twice weeklyOnce to multiple times daily
GH Release Pattern Sustained elevationPulsatile
IGF-1 Elevation Sustained increasePulsatile increase

Table 2: Reported Effects of this compound on GH and IGF-1 Levels in Healthy Adults

DosageOutcomeDuration of EffectReference
Single subcutaneous injection2- to 10-fold increase in mean plasma GH≥ 6 days[2][3]
Single subcutaneous injection1.5- to 3-fold increase in mean plasma IGF-19-11 days[2][3]
Multiple dosesMean IGF-1 levels remained above baselineUp to 28 days[2][3]

Experimental Protocols

Protocol 1: Assessing GHRH Receptor Desensitization via cAMP Measurement

This protocol describes a method to quantify GHRH receptor desensitization by measuring the cyclic AMP (cAMP) response in cells expressing the GHRH receptor after prolonged exposure to this compound.

Materials:

  • Cells stably expressing the human GHRH receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound (with and without DAC)

  • cAMP assay kit (e.g., FRET-based or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Methodology:

  • Cell Culture: Plate the GHRH receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment (Desensitization):

    • For the "desensitized" group, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a prolonged period (e.g., 4, 8, or 24 hours).

    • For the "naive" (control) group, treat the cells with vehicle for the same duration.

  • Washout: After the pre-treatment period, gently wash the cells three times with warm, serum-free medium to remove the pre-treatment solution.

  • Stimulation:

    • Add fresh medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for a short period (e.g., 15-30 minutes).

    • Stimulate both the "naive" and "desensitized" cells with a range of concentrations of this compound for a short duration (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves for both the "naive" and "desensitized" groups by plotting the cAMP concentration against the log of the this compound concentration.

    • Calculate the EC50 and Emax values for both curves. A rightward shift in the EC50 and/or a decrease in the Emax for the "desensitized" group compared to the "naive" group indicates receptor desensitization.

Protocol 2: Quantifying GHRH Receptor Internalization

This protocol provides a method to measure the internalization of the GHRH receptor from the cell surface upon stimulation with this compound using a cell-surface ELISA-based approach.

Materials:

  • Cells expressing an N-terminally tagged GHRH receptor (e.g., with a FLAG or HA tag)

  • This compound

  • Primary antibody against the tag (e.g., anti-FLAG antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Fixative (e.g., 4% paraformaldehyde)

  • Blocking buffer (e.g., PBS with 1% BSA)

Methodology:

  • Cell Culture: Plate the tagged GHRH receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Stimulation: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce receptor internalization.

  • Fixation: At each time point, immediately place the plate on ice and wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Immunolabeling (Non-permeabilized):

    • Wash the fixed cells with PBS.

    • Block the cells with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody against the N-terminal tag (diluted in blocking buffer) for 1-2 hours at room temperature. This will only label the receptors remaining on the cell surface.

    • Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the cells thoroughly and add the HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of receptors on the cell surface.

    • Plot the absorbance against time. A decrease in absorbance over time indicates receptor internalization.

    • The rate of internalization can be calculated from the slope of the initial phase of the curve.

Mandatory Visualizations

GHRH_Signaling_Pathway cluster_pituitary Pituitary Somatotroph Cell CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds cluster_pituitary cluster_pituitary G_alpha_s Gαs GHRHR->G_alpha_s Activates PLC Phospholipase C (PLC) GHRHR->PLC Beta_Arrestin β-Arrestin GHRHR->Beta_Arrestin Recruits (Phosphorylation-dependent) AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release GH Release PKA->GH_Release Promotes GH_Gene GH Gene Transcription CREB->GH_Gene Activates GH_out Growth Hormone (to circulation) GH_Release->GH_out IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca2->GH_Release PKC->GH_Release Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GHRH Receptor Signaling Pathway Activated by this compound.

Desensitization_Workflow Start Start: Plate GHRH-R Expressing Cells Pre_treatment Pre-treatment: Naive (Vehicle) vs. Desensitized (this compound) Start->Pre_treatment Washout Washout Step Pre_treatment->Washout Stimulation Acute Stimulation with this compound Dose-Response Washout->Stimulation Measurement Measure Downstream Signal (e.g., cAMP levels) Stimulation->Measurement Analysis Data Analysis: Compare Dose-Response Curves Measurement->Analysis Conclusion Conclusion: Assess EC50 Shift and Emax Reduction Analysis->Conclusion

Caption: Experimental Workflow for Assessing GHRH Receptor Desensitization.

References

addressing solubility issues of CJC-1295 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing solubility issues of CJC-1295 in aqueous buffers.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility and stability issues encountered during the handling of this compound.

Issue 1: Lyophilized this compound powder does not dissolve in the chosen aqueous buffer.

  • Question: My lyophilized this compound powder is not dissolving completely in my aqueous buffer (e.g., PBS), resulting in a cloudy or particulate solution. What should I do?

  • Answer: This is a common issue due to the inherent low aqueous solubility of this compound. Here is a step-by-step troubleshooting workflow:

    • Initial Assessment:

      • Ensure the peptide and buffer were equilibrated to room temperature before reconstitution to avoid condensation.

      • Confirm that the buffer pH is appropriate. This compound is more stable and soluble at a neutral to slightly alkaline pH (e.g., pH 7.4) and can precipitate in acidic conditions.[1]

    • Gentle Agitation:

      • Gently swirl or roll the vial. Avoid vigorous shaking or vortexing, as this can cause aggregation and foaming.[2]

      • If gentle swirling is insufficient, sonication in a water bath for short periods (e.g., 10-20 seconds) can help break up aggregates.

    • pH Adjustment:

      • If the peptide has a net positive charge (basic), a small amount of a dilute acid (e.g., 10% acetic acid) can be added dropwise to aid dissolution before diluting with the buffer.

      • If the peptide has a net negative charge (acidic), a small amount of a dilute base (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.

    • Use of Co-solvents:

      • For highly hydrophobic peptides like this compound, reconstitution in a small amount of an organic solvent followed by dilution in the aqueous buffer is a standard procedure.

      • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. This compound acetate (B1210297) has a reported solubility of approximately 1 mg/mL in DMSO.[3][4][5] Acetonitrile (ACN) or isopropanol (B130326) can also be used.

      • Procedure: First, dissolve the peptide in a minimal volume of the organic solvent. Then, slowly add this stock solution dropwise to the vigorously stirring aqueous buffer to prevent precipitation.

Issue 2: Reconstituted this compound solution precipitates upon storage or after a freeze-thaw cycle.

  • Question: My this compound solution was clear upon reconstitution, but now shows precipitation after storage in the refrigerator or after being frozen and thawed. Why is this happening and how can I prevent it?

  • Answer: Precipitation after storage or freeze-thaw cycles is often due to peptide aggregation or exceeding the solubility limit at a lower temperature.

    • Avoid Repeated Freeze-Thaw Cycles: This is a critical source of peptide aggregation and degradation. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.

    • Storage Conditions:

      • Refrigerated Storage (2-8°C): Reconstituted this compound is generally stable for a limited time in the refrigerator. For longer-term storage, freezing is recommended.

      • Frozen Storage (-20°C to -80°C): Storing aliquots at -20°C or -80°C is the best practice for long-term preservation of peptide integrity.

    • Buffer Composition: The choice of buffer and the presence of excipients can impact stability. If precipitation is a persistent issue, consider the following:

      • Excipients: Including a cryoprotectant like mannitol (B672) or sucrose (B13894) in the buffer before lyophilization or reconstitution can sometimes improve stability and prevent aggregation during freezing and storage.[6]

      • pH: Ensure the buffer pH remains stable during storage, as pH shifts can affect solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer for reconstituting this compound for in vitro experiments?

A1: The optimal buffer depends on the specific experimental requirements. However, a common and generally suitable buffer is phosphate-buffered saline (PBS) at pH 7.4.[1] this compound exhibits better stability and solubility at this neutral pH compared to acidic conditions. For cell-based assays, a sterile cell culture medium can be used for final dilutions, but initial stock solutions should be prepared in a more robust buffer system.

Q2: Can I use sterile water to reconstitute this compound?

A2: While sterile water can be used, it is often not the ideal choice for a few reasons. The pH of sterile water can be slightly acidic and is not buffered, meaning the addition of the peptide (which is often lyophilized from an acidic solution) can lower the pH and reduce solubility. Bacteriostatic water, which contains a small amount of benzyl (B1604629) alcohol, is a common diluent for injectable preparations and helps to prevent bacterial growth. For research applications, using a buffered solution like PBS at pH 7.4 is generally recommended to maintain a stable pH environment that favors peptide solubility.

Q3: How should I handle and store lyophilized this compound powder?

A3: Lyophilized this compound is stable for extended periods when stored correctly.

  • Long-term storage: Store at -20°C or -80°C.

  • Short-term storage: Can be stored in a refrigerator at 2-8°C for a few weeks.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Keep the vial tightly sealed and protected from light.

Q4: What is the difference in solubility between this compound with and without DAC?

A4: There is no readily available quantitative data directly comparing the solubility of this compound with and without the Drug Affinity Complex (DAC) in various aqueous buffers. Both forms are synthetic peptides with similar amino acid sequences, and both are known to have limited aqueous solubility. The presence of the DAC moiety, which facilitates binding to albumin, is unlikely to significantly alter its intrinsic solubility in aqueous buffers before administration.

Quantitative Data on this compound Solubility

Specific quantitative solubility data for this compound in various aqueous buffers is not widely available in peer-reviewed literature. The following table summarizes the available qualitative and semi-quantitative information.

Solvent/BufferpHTemperatureSolubilitySource
WaterNot SpecifiedRoom Temp.Low[1]
Ethanol (B145695)Not SpecifiedRoom Temp.Soluble[1]
DMSONot SpecifiedRoom Temp.~1 mg/mL (for acetate form)[3][4][5]
PBS7.4Room Temp.Higher stability and solubility[1]
HCl Solution2.0Room Temp.Unstable, prone to degradation[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound for a Concentrated Stock Solution

This protocol is intended for preparing a concentrated stock solution of this compound, which can then be diluted into aqueous buffers for various experiments.

  • Preparation:

    • Allow the vial of lyophilized this compound and the bottle of sterile DMSO to equilibrate to room temperature.

    • Work in a sterile environment (e.g., a laminar flow hood).

    • Wipe the rubber stopper of the this compound vial and the DMSO container with a 70% ethanol wipe.

  • Reconstitution:

    • Using a sterile pipette, add the required volume of DMSO to the this compound vial to achieve a desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

This protocol describes how to dilute the concentrated stock solution into an aqueous buffer for immediate use in experiments.

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.

    • Warm the buffer to room temperature.

    • Place the required volume of the aqueous buffer into a sterile tube and begin gentle stirring.

  • Dilution:

    • Thaw one aliquot of the concentrated this compound stock solution.

    • Slowly add the required volume of the stock solution dropwise to the stirring aqueous buffer to achieve the final desired concentration.

    • Continue stirring for a few minutes to ensure homogeneity.

  • Final Preparation:

    • The working solution is now ready for use. It is recommended to use the solution immediately or within the same day, keeping it on ice if not in immediate use. Do not store diluted aqueous solutions for extended periods unless stability has been verified.

Visualizations

GHRH_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHRHR GHRH Receptor This compound->GHRHR Binds to Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene CREB->GH_Gene Promotes Transcription GH Growth Hormone GH_Gene->GH Leads to Synthesis and Secretion Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Lyophilized This compound Powder reconstitute Reconstitute in Aqueous Buffer (e.g., PBS pH 7.4) start->reconstitute observe Observe Solution reconstitute->observe clear Solution is Clear observe->clear Yes cloudy Solution is Cloudy/ Particulates Present observe->cloudy No end_success Proceed with Experiment clear->end_success gentle_agitation Gentle Agitation (Swirl/Roll) and/or Sonication cloudy->gentle_agitation observe2 Observe Solution gentle_agitation->observe2 clear2 Solution is Clear observe2->clear2 Yes cloudy2 Still Cloudy observe2->cloudy2 No clear2->end_success cosolvent Use Co-solvent Protocol: 1. Dissolve in minimal DMSO 2. Add to aqueous buffer cloudy2->cosolvent cosolvent->end_success end_fail Consult further/ Consider formulation change

References

Technical Support Center: A Guide to Identifying and Minimizing Off-Target Effects of CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on navigating the complexities of CJC-1295's off-target effects. Through a series of frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative data, this resource aims to equip researchers with the necessary tools to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), a peptide that plays a crucial role in regulating growth hormone secretion.[1][2] Its principal mechanism involves selectively binding to and activating the GHRH receptor (GHRH-R) located on the surface of somatotroph cells within the anterior pituitary gland.[2] This interaction triggers an intracellular signaling cascade that results in the synthesis and pulsatile release of endogenous growth hormone (GH).[3] A common modification of this compound involves the addition of a Drug Affinity Complex (DAC), which facilitates binding to serum albumin, thereby significantly extending the peptide's circulatory half-life.[2]

Q2: What are the established on-target and potential off-target effects of this compound?

A2: The intended, or "on-target," effects of this compound are mediated through its action on the GHRH-R, leading to elevated levels of both GH and, subsequently, Insulin-like Growth Factor 1 (IGF-1).[4][5] These hormonal changes can induce desired physiological responses, such as an increase in lean body mass and a reduction in adipose tissue.[1] However, prolonged and elevated levels of GH and IGF-1 can also be associated with on-target related side effects, including fluid retention, arthralgia (joint pain), and alterations in glucose homeostasis.[3]

Q3: Why is the assessment of this compound's off-target effects critical for my research?

Troubleshooting Guides

Problem 1: Observation of Unexpected Cardiovascular Effects in In Vivo Studies

Your in vivo model exhibits unanticipated cardiovascular responses, such as tachycardia (increased heart rate) or vasodilation, following administration of this compound.

  • Potential Cause: This could be indicative of a direct off-target interaction of this compound with cardiovascular receptors or, alternatively, a downstream physiological consequence of the on-target-mediated increase in GH and IGF-1.

  • Troubleshooting Steps:

    • Comprehensive Receptor Screening: Initiate a broad in vitro safety pharmacology screen to evaluate the binding affinity of this compound against a diverse panel of receptors implicated in cardiovascular function (e.g., adrenergic, dopaminergic, and serotonergic receptors). For a detailed methodology, refer to the experimental protocol on In Vitro Off-Target Screening via Radioligand Binding Assays.

    • Functional Characterization: Should significant binding to an off-target receptor be identified, it is crucial to perform subsequent functional assays (e.g., cyclic AMP measurement, calcium flux assays) in cell lines engineered to express the identified receptor. This will elucidate whether this compound is acting as an agonist or an antagonist at this off-target site.

    • Dose-Response Correlation: In your in vivo model, conduct a thorough dose-response investigation to ascertain if the observed cardiovascular effects are dose-dependent and to correlate their onset and magnitude with the on-target pharmacodynamic effects on GH release. This analysis can aid in distinguishing between on-target and off-target pharmacology.

Problem 2: Inconsistent or Non-Reproducible Data in Cell-Based Assays

You are observing inconsistent or difficult-to-reproduce results in your cell-based experimental systems.

  • Potential Cause: The cellular response you are measuring may be the result of an unknown off-target effect on a receptor endogenously expressed in your particular cell line, rather than the intended GHRH-R-mediated pathway.

  • Troubleshooting Steps:

    • Cell Line Receptor Profiling: It is imperative to verify and quantify the expression of the GHRH receptor in your chosen cell line using validated molecular biology techniques such as quantitative polymerase chain reaction (qPCR) or Western blotting.

    • Pharmacological Blockade: To confirm the involvement of the GHRH-R, co-administer this compound with a known selective GHRH-R antagonist. If the observed cellular effect is attenuated or completely blocked by the antagonist, it is likely mediated by the GHRH-R. Conversely, if the effect persists, it is strongly suggestive of an off-target interaction.

    • Target Deconvolution Strategies: In the event of a suspected off-target effect, more advanced and unbiased approaches such as chemical proteomics or high-content phenotypic screening can be employed to identify the specific molecular target responsible for the observed activity.

Quantitative Data on this compound Off-Target Binding (Illustrative Data)

Given the limited availability of public, comprehensive off-target screening data for this compound, the following table presents a hypothetical dataset. This is intended to illustrate the structure and interpretation of such data and is based on the types of off-target interactions that would be investigated for a peptide therapeutic. This data is for illustrative purposes only and should not be considered factual.

Receptor/TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Potential Implication
GHRH-R (On-Target) 0.5 1.2 (EC50) Desired therapeutic effect
Adrenergic Receptor α1A>10,000Not DeterminedLow risk of direct adrenergic effects
Adrenergic Receptor β2850>10,000 (Agonist)Potential for mild cardiovascular effects at high concentrations
Dopamine Receptor D2>10,000Not DeterminedLow risk of dopaminergic side effects
Serotonin Receptor 5-HT2B12005000 (Agonist)Potential for mild vasodilatory effects
hERG Channel>10,000Not DeterminedLow risk of cardiac QT prolongation

Experimental Protocols

1. In Vitro Off-Target Screening via Radioligand Binding Assays

This protocol outlines a competitive radioligand binding assay, the gold standard for determining the binding affinity of a test compound, such as this compound, to a panel of off-target receptors.

  • Materials:

    • Cryopreserved membrane preparations from cell lines recombinantly expressing the target receptors of interest.

    • A high-affinity radiolabeled ligand specific for each receptor.

    • This compound of high purity.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin, pH 7.4).

    • 96-well glass fiber filter plates.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • In a 96-well microplate, combine the receptor-containing membrane preparation, a fixed concentration of the corresponding radiolabeled ligand (typically at or near its dissociation constant, Kd), and a range of concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a duration sufficient to allow the binding reaction to reach equilibrium (typically 60-90 minutes).

    • Terminate the binding reaction by rapid vacuum filtration of the contents of each well through the filter plate. This is followed by several washes with ice-cold assay buffer to effectively separate the receptor-bound radioligand from the unbound fraction.

    • After allowing the filters to dry completely, add scintillation fluid to each well and quantify the amount of radioactivity retained on the filters using a microplate scintillation counter.

    • Construct a dose-response curve by plotting the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • From this curve, determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.

    • Calculate the binding affinity (Ki) of this compound for the receptor using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is its known dissociation constant.

2. Strategies for Minimizing Off-Target Effects of this compound

The mitigation of off-target effects typically involves strategic modifications to the peptide's structure to enhance its selectivity for the intended GHRH-R.

  • Alanine (B10760859) Scanning Mutagenesis: This is a systematic approach where each amino acid residue of the this compound sequence (excluding those known to be critical for GHRH-R binding) is individually replaced with an alanine residue. The resulting panel of peptide analogues is then screened for both on-target (GHRH-R) and off-target activity. This allows for the identification of "hotspot" residues that may be contributing to off-target binding without being essential for on-target potency.

  • Structure-Activity Relationship (SAR) Elucidation: Informed by the data from alanine scanning and computational molecular modeling, a focused medicinal chemistry effort can be undertaken. This involves the rational design and synthesis of novel this compound analogues with specific modifications aimed at disrupting the molecular interactions with off-target receptors while preserving or even enhancing the affinity for the GHRH-R.

  • Modification of Physicochemical Properties: The off-target profile of a peptide can be significantly influenced by its physicochemical properties, such as hydrophobicity, net charge, and overall size. For instance, the site-specific attachment of polyethylene (B3416737) glycol (PEGylation) can sterically hinder certain regions of the peptide, potentially reducing its interaction with off-target molecules.

Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHRH-R GHRH-R This compound->GHRH-R Binds to G_Protein G_Protein GHRH-R->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene_Transcription GH_Gene_Transcription CREB->GH_Gene_Transcription Promotes GH_Release GH_Release GH_Gene_Transcription->GH_Release Leads to

Caption: GHRH receptor signaling pathway activated by this compound.

Off_Target_Screening_Workflow Start Start In_Silico_Prediction In Silico Off-Target Prediction Start->In_Silico_Prediction High_Throughput_Screening High-Throughput In Vitro Screening (e.g., Radioligand Binding) In_Silico_Prediction->High_Throughput_Screening Guide Panel Selection Hit_Identification Identification of Potential Off-Target 'Hits' High_Throughput_Screening->Hit_Identification Functional_Assays Secondary Functional Assays (e.g., cAMP, Ca2+ flux) Hit_Identification->Functional_Assays SAR_Studies Structure-Activity Relationship Studies Functional_Assays->SAR_Studies Lead_Optimization Lead Optimization to Minimize Off-Target Effects SAR_Studies->Lead_Optimization Lead_Optimization->High_Throughput_Screening Iterative Screening In_Vivo_Toxicology In Vivo Toxicology Studies Lead_Optimization->In_Vivo_Toxicology End End In_Vivo_Toxicology->End

Caption: Experimental workflow for identifying and minimizing off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result On_Target_Related Is the effect related to high GH/IGF-1 levels? Start->On_Target_Related Off_Target Is the effect independent of GHRH-R activation? On_Target_Related->Off_Target No Dose_Response Perform Dose-Response and Time-Course Analysis On_Target_Related->Dose_Response Yes Antagonist_Block Use GHRH-R Antagonist to Confirm On-Target Action Off_Target->Antagonist_Block Identify_Mechanism Identify On-Target Downstream Mechanism Dose_Response->Identify_Mechanism Receptor_Screening Conduct Broad Off-Target Receptor Screening Antagonist_Block->Receptor_Screening Effect Persists Antagonist_Block->Identify_Mechanism Effect Blocked Identify_Off_Target Identify Specific Off-Target and Pathway Receptor_Screening->Identify_Off_Target

Caption: Logical relationship for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Solid-Phase Synthesis of CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of CJC-1295. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this modified peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the solid-phase synthesis of this compound?

A1: The solid-phase synthesis of this compound, a 29-amino acid peptide analog of Growth Hormone-Releasing Hormone (GHRH) with a Drug Affinity Complex (DAC), presents several challenges. These include:

  • Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps. This is a common issue with hydrophobic sequences.[1][2][3]

  • Low Yield: Inefficient coupling, incomplete deprotection, or issues during cleavage and purification can result in a lower than expected yield of the final product.[4]

  • Side Reactions: The presence of reactive amino acid side chains can lead to the formation of impurities. For this compound, particular attention should be paid to the lysine (B10760008) residue used for DAC conjugation.

  • Incomplete Coupling: Sterically hindered amino acids or aggregation can prevent the complete coupling of the next amino acid in the sequence, leading to deletion sequences.[4]

  • Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.

  • Cleavage and Deprotection Issues: Incomplete removal of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a complex mixture of products.

  • DAC Conjugation: The on-resin conjugation of the maleimide (B117702) moiety for the DAC can be inefficient and requires careful optimization.

Q2: How can I monitor the efficiency of the coupling reactions during the synthesis of this compound?

A2: Monitoring coupling efficiency at each step is crucial for a successful synthesis. The most common method is the qualitative ninhydrin (B49086) (Kaiser) test.[4]

  • Positive Test (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • Negative Test (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.

For couplings involving proline, which is a secondary amine, the Kaiser test may give a false negative. In such cases, an isatin (B1672199) test or a chloranil (B122849) test can be used.

Q3: What are the recommended coupling reagents for difficult sequences in this compound synthesis?

A3: For challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, more potent coupling reagents are recommended. While standard reagents like DIC/HOBt are cost-effective, they may not be sufficient for all steps in the this compound synthesis.[4]

Coupling ReagentAdditiveRelative EfficiencyKey Characteristics
HATU HOAtVery HighHighly efficient, especially for hindered couplings; minimizes racemization.[5]
HBTU/HCTU HOBt/6-Cl-HOBtHighWidely used and effective for most couplings.[4]
DIC/HOBt HOBtStandardCost-effective but may be less efficient for difficult couplings and can increase the risk of racemization.[4]
COMU OxymaPureVery HighHigh solubility and a safer alternative to benzotriazole-based reagents.[4]

Q4: How can I minimize aggregation during the synthesis of this compound?

A4: Aggregation is a significant challenge in the synthesis of longer peptides like this compound.[1] Several strategies can be employed to mitigate this issue:

  • Choice of Resin: Using a low-loading resin or a resin with a polyethylene (B3416737) glycol (PEG) linker can help to reduce inter-chain interactions.

  • "Difficult Sequence" Strategies: Incorporating pseudoproline dipeptides or N-substituted amino acids at specific positions can disrupt the secondary structures that lead to aggregation.

  • Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to break up aggregates.[1]

  • Elevated Temperature: Performing the synthesis at a higher temperature can improve reaction kinetics and disrupt aggregation.[1][4]

  • Solvent Choice: Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the growing peptide chain.[1]

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield

Symptoms:

  • Significantly less peptide obtained after cleavage and precipitation than theoretically expected.

Possible Causes & Solutions:

CauseDiagnostic StepSolution
Incomplete Coupling Perform a Kaiser test on a small sample of resin after a coupling step. A positive result (blue beads) indicates incomplete coupling.[4]* Double Couple: Repeat the coupling step with fresh reagents. * Use a More Potent Coupling Reagent: Switch to HATU or HCTU for difficult couplings.[4] * Increase Reaction Time: Extend the coupling reaction time.
Incomplete Fmoc Deprotection Analyze a small, cleaved sample by mass spectrometry to look for +222 Da adducts (Fmoc group).* Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment. * Use DBU: Add 1-2% DBU to the piperidine solution to enhance deprotection efficiency.
Aggregation The resin may appear clumped or fail to swell properly. The Kaiser test may remain positive even after multiple coupling attempts.[1]* Incorporate Pseudoprolines: If the sequence allows, use pseudoproline dipeptides to disrupt secondary structures. * Use Chaotropic Salts: Add LiCl to the reaction mixture.[1] * Change Solvent: Switch to NMP or a mixture of solvents.[1]
Inefficient Cleavage Analyze a small amount of the resin after cleavage to check for remaining peptide.* Increase Cleavage Time: Extend the cleavage reaction time to 4-6 hours. * Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used for the amino acid composition of this compound.
Poor Precipitation The peptide remains soluble in the precipitation solvent (e.g., diethyl ether).* Use a Different Ether: Try tert-butyl methyl ether (MTBE), which is often more effective for precipitating peptides. * Concentrate the Cleavage Solution: Partially evaporate the TFA before adding the ether. * Lower the Temperature: Ensure the ether is ice-cold and perform the precipitation at 4°C or lower.
Issue 2: Presence of Impurities in the Crude Product

Symptoms:

  • Multiple peaks observed during HPLC analysis of the crude peptide.

  • Mass spectrometry reveals unexpected molecular weights.

Possible Causes & Solutions:

CauseDiagnostic StepSolution
Deletion Sequences Mass spectrometry will show peaks corresponding to the target mass minus the mass of one or more amino acids.This is a result of incomplete coupling. Refer to the solutions for "Incomplete Coupling" in the Low Yield section. Implement routine monitoring with the Kaiser test.
Truncated Sequences Mass spectrometry will show a series of peaks with lower molecular weights than the target peptide.This can be caused by incomplete deprotection or coupling. Capping unreacted amines with acetic anhydride (B1165640) after each coupling step can prevent the formation of long truncated sequences.
Side-Chain Reactions Mass spectrometry may show adducts corresponding to the addition of protecting groups or scavengers.* Optimize Scavengers: Use a cleavage cocktail with appropriate scavengers for the amino acids in this compound (e.g., TIS, water, EDT). * Use Boc-protected Trp: If tryptophan is present in a similar synthesis, using Fmoc-Trp(Boc)-OH can prevent side reactions.
Racemization Chiral HPLC or LC-MS/MS may be required to identify diastereomers.* Use Additives: Additives like HOBt or OxymaPure can suppress racemization. * Avoid Excessive Base: Use the minimum necessary amount of base during coupling. * Choose Appropriate Coupling Reagent: Reagents like HATU are known to minimize racemization.[5]
Incomplete Deprotection Mass spectrometry will show peaks corresponding to the target peptide with protecting groups still attached (e.g., +56 for tBu, +225 for Pbf).* Increase Cleavage Time: Extend the duration of the cleavage reaction. * Use a Stronger Cleavage Cocktail: Increase the percentage of TFA or add stronger acids if compatible with the resin. * Optimize Scavengers: Ensure the scavengers used are appropriate for the protecting groups present.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of this compound (Fmoc/tBu Strategy)

This protocol provides a general framework. Specific reaction times and reagents may need to be optimized based on the specific sequence and scale of the synthesis.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 1-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.[4]

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

On-Resin Maleimide Conjugation for DAC Moiety
  • Selective Deprotection: After the full peptide sequence is assembled, selectively deprotect the lysine side chain intended for DAC conjugation (e.g., using a different protecting group like Dde or ivDde).

  • Conjugation:

    • Dissolve the maleimido-propionic acid (or other maleimide-containing linker) and a coupling reagent (e.g., HATU/DIPEA) in DMF.

    • Add the solution to the resin with the deprotected lysine.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection
  • Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

Purification by HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • HPLC System: Use a preparative reverse-phase C18 column.

  • Gradient Elution:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Develop a gradient that allows for the separation of the main product from its impurities. A shallow gradient (e.g., 1% change in B per minute) is often effective.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze their purity and identity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

sps_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) deprotection->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Incomplete wash Wash (DMF) monitoring->wash Complete repeat Repeat for all Amino Acids wash->repeat repeat->deprotection Next Amino Acid dac_conjugation On-Resin DAC Conjugation repeat->dac_conjugation Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) dac_conjugation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification HPLC Purification precipitation->purification analysis Analysis (LC-MS, Purity) purification->analysis end End: Lyophilized this compound analysis->end

Caption: General workflow for the solid-phase synthesis of this compound with DAC.

troubleshooting_low_yield start Low Crude Yield check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection Check Deprotection (Mass Spec) start->check_deprotection check_cleavage Check Cleavage (Analyze Resin) start->check_cleavage incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive aggregation Aggregation check_coupling->aggregation Persistently Positive incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Fmoc Adducts inefficient_cleavage Inefficient Cleavage check_cleavage->inefficient_cleavage Peptide on Resin solution_coupling Solution: - Double Couple - Stronger Reagent - Longer Time incomplete_coupling->solution_coupling solution_deprotection Solution: - Longer Time - Add DBU incomplete_deprotection->solution_deprotection solution_aggregation Solution: - Pseudoprolines - Chaotropic Salts - Change Solvent aggregation->solution_aggregation solution_cleavage Solution: - Longer Time - Optimize Cocktail inefficient_cleavage->solution_cleavage

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Degradation Pathways of CJC-1295 in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CJC-1295. This resource provides in-depth information on the degradation pathways of this compound in serum, along with detailed experimental protocols and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that protects this compound from rapid degradation in serum?

A1: this compound is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has been modified to resist rapid enzymatic degradation.[1][2] The key modification is the substitution of amino acids that makes it resistant to cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4), which is the primary enzyme that degrades natural GHRH.[1][2]

Q2: How does the Drug Affinity Complex (DAC) in this compound with DAC contribute to its stability?

A2: The Drug Affinity Complex (DAC) is a chemical modification that allows this compound to bind covalently to serum albumin, a protein abundant in the bloodstream.[3] This binding to albumin protects the peptide from enzymatic degradation and reduces its clearance by the kidneys, significantly extending its half-life in the body.[3][4]

Q3: What is the half-life of this compound in serum?

A3: The half-life of this compound is highly dependent on the presence of the Drug Affinity Complex (DAC).

  • This compound with DAC: The estimated half-life is approximately 6 to 8 days in humans.[4][5][6]

  • This compound without DAC (modified GRF(1-29)): The half-life is significantly shorter, around 30 minutes.[1]

Q4: Besides resistance to DPP-4, what other enzymes are involved in the degradation of this compound?

A4: While this compound is designed to be resistant to DPP-4, it is still metabolized by other peptidase enzymes in the blood.[1] The specific peptidases and the exact cleavage sites are a subject of ongoing research. The degradation process involves the cleavage of peptide bonds, leading to smaller, inactive peptide fragments that are then eliminated, primarily through renal excretion.[1]

Q5: How does the degradation of this compound in serum compare to its stability in plasma?

A5: Generally, peptides tend to be degraded faster in serum than in plasma.[7] This is because the coagulation process that forms serum can activate certain proteases.[7] For experimental consistency, it is crucial to specify whether serum or plasma was used and to handle samples consistently.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the stability and activity of this compound.

ParameterThis compound with DACThis compound without DACReference
Half-life in Serum 5.8 - 8.1 days~30 minutes[1][6]
Increase in Mean Plasma GH Concentrations (single injection) 2- to 10-fold for ≥6 daysNot applicable for long-term[6]
Increase in Mean Plasma IGF-1 Concentrations (single injection) 1.5- to 3-fold for 9-11 daysNot applicable for long-term[6]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay for this compound

This protocol outlines a method to determine the half-life of this compound in human serum.

Materials:

  • This compound (with or without DAC)

  • Human serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column

  • LC-MS system for product identification

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of this compound in PBS.

  • Incubation: Add the this compound stock solution to pre-warmed human serum to achieve the final desired concentration and mix gently. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 168 hours for this compound with DAC), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add the aliquot to a tube containing a cold TCA solution. Vortex and incubate on ice for at least 30 minutes to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining this compound and any degradation products. Analyze the supernatant by RP-HPLC to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the percentage of intact this compound remaining versus time. From this plot, calculate the half-life (t½) of the peptide.

  • Degradation Product Identification (Optional): Analyze the samples using LC-MS to identify the mass of the degradation products, which can help in determining the cleavage sites.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in half-life measurements - Inconsistent incubation temperature.- Variability between different serum batches.- Inconsistent sample handling and timing.- Ensure precise temperature control.- Use a single batch of serum for all experiments in a study.- Standardize all pipetting and timing steps.
Poor peak resolution in HPLC chromatogram - Inappropriate mobile phase gradient.- Column degradation.- Sample matrix interference.- Optimize the gradient of acetonitrile and water with TFA.- Use a guard column and regularly clean or replace the analytical column.- Ensure complete protein precipitation and consider solid-phase extraction for sample cleanup.
Difficulty in identifying degradation products by MS - Low abundance of degradation products.- Co-elution of multiple fragments.- Ion suppression from the sample matrix.- Concentrate the sample before MS analysis.- Optimize the HPLC gradient for better separation.- Use a more rigorous sample cleanup method to remove interfering substances.
Precipitate forms in peptide stock solution - Poor solubility of the peptide in the chosen buffer.- Prepare the stock solution in a small amount of a suitable organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Ensure the final organic solvent concentration is compatible with the assay.

Visualizations

Degradation Pathway of this compound with DAC in Serum

Degradation Pathway of this compound with DAC CJC_DAC This compound with DAC Bound_Complex This compound-DAC-Albumin Complex CJC_DAC->Bound_Complex Binds to Albumin Serum Albumin Albumin->Bound_Complex Peptidases Serum Peptidases Bound_Complex->Peptidases Slow Degradation Degradation_Products Inactive Peptide Fragments Peptidases->Degradation_Products Renal_Clearance Renal Clearance Degradation_Products->Renal_Clearance

Caption: Covalent binding of this compound with DAC to serum albumin protects it from rapid degradation.

Experimental Workflow for Serum Stability Assay

Experimental Workflow for Serum Stability Assay Start Start: Prepare this compound Stock Incubate Incubate with Serum at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Stop Reaction & Precipitate Proteins with TCA Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC / LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

References

Technical Support Center: Optimizing CJC-1295 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of CJC-1295 chemical synthesis. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key stages?

A1: this compound, a 29-amino acid peptide amide, is most commonly synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves building the peptide chain sequentially while it is anchored to an insoluble resin support. The key stages are:

  • Resin Selection and Preparation: A Rink Amide resin is typically used to yield the C-terminal amide of this compound. The resin must be swelled in a suitable solvent like N,N-Dimethylformamide (DMF) to make the reactive sites accessible.

  • Iterative Deprotection and Coupling: The synthesis follows a cycle of removing the temporary Fmoc protecting group from the N-terminal amino acid (deprotection) and then forming a peptide bond with the next Fmoc-protected amino acid (coupling).

  • Final Cleavage and Global Deprotection: Once the full 29-amino acid sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acidic cocktail.

  • Purification and Analysis: The crude peptide is purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and its identity and purity are confirmed by methods like Mass Spectrometry (MS).

Q2: My overall yield is significantly lower than expected. What are the primary areas to investigate?

A2: Low overall yield in SPPS can stem from several factors throughout the process. A systematic approach is crucial for diagnosis. Key areas to investigate include:

  • Incomplete Coupling Reactions: Even a small percentage of failed couplings at each of the 29 steps can drastically reduce the final yield of the full-length peptide.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering reagent access and leading to incomplete reactions.

  • Premature Chain Termination: Unreacted amino groups can be unintentionally "capped," preventing further elongation.

  • Inefficient Cleavage: The peptide may not be fully cleaved from the resin, leaving the desired product behind.

  • Losses during Purification: Significant amounts of product can be lost during RP-HPLC purification if conditions are not optimized.

Q3: Which coupling reagents are most effective for a long and complex peptide like this compound?

A3: For a 29-amino acid peptide, a highly efficient coupling reagent is essential to maximize per-step yield. Aminium/uronium salt-based reagents are generally preferred over carbodiimides for their speed and efficiency, especially for difficult couplings. Reagents like HATU and HCTU are considered highly effective due to the formation of more reactive active esters, leading to higher crude purity and better outcomes with challenging sequences.[1] While more expensive, their use can significantly reduce the formation of deletion sequences, which simplifies purification and improves overall yield.

Q4: The this compound sequence contains multiple "difficult" amino acid residues (Arg, Asp, Gln). What specific side reactions should I be aware of?

A4: The sequence of this compound contains several residues prone to side reactions during Fmoc-SPPS:

  • Arginine (Arg): The bulky Pbf protecting group on the guanidino side chain can lead to slow coupling. A primary side reaction is the formation of a δ-lactam, where the activated amino acid cyclizes on itself instead of coupling to the peptide chain, resulting in a des-Arg deletion.

  • Aspartic Acid (Asp): The sequence contains Asp-Ala and Asp-Ile, which are susceptible to aspartimide formation. This occurs when the peptide backbone nitrogen attacks the side-chain ester, forming a five-membered ring that can then open to form undesired β- or D-Asp isomers.

  • Glutamine (Gln): The side-chain amide of glutamine can undergo dehydration to form a nitrile under strong activation conditions. If Gln is at the N-terminus, it can cyclize to form pyroglutamate, which caps (B75204) the peptide chain. Using a trityl (Trt) side-chain protecting group is crucial to prevent these issues.[2]

Q5: What is the purpose of a "scavenger cocktail" during the final cleavage step?

A5: During the final cleavage with a strong acid like Trifluoroacetic Acid (TFA), the protecting groups from the amino acid side chains are removed. These protecting groups (e.g., tBu from Asp, Pbf from Arg) become highly reactive carbocations. If not neutralized, these carbocations can re-attach to sensitive residues on the peptide, particularly Tryptophan (not present in this compound) and Methionine, or cause other modifications. Scavengers are nucleophilic reagents added to the TFA cocktail to "trap" these reactive carbocations, preventing side reactions and improving the purity of the crude peptide.[3][4] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Presence of Deletion Sequences

This is often the primary cause of low yield. Identifying and resolving coupling issues is critical.

Potential Cause Diagnostic Method Recommended Solution
Steric Hindrance Kaiser Test (Ninhydrin Test) after coupling shows a positive result (blue beads), indicating unreacted primary amines.Double Couple: Repeat the coupling step for the problematic amino acid.[5] Extend Coupling Time: Increase the reaction time from the standard 60 minutes to 2-3 hours or even overnight for known difficult residues like Arg.[6]
Peptide Aggregation Resin beads fail to swell properly or clump together. Kaiser test may give a false negative.Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting hydrogen bonds.[7] Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to break up secondary structures. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt aggregation.[7]
Inefficient Reagent Consistently poor coupling across multiple residues.Switch to a Stronger Coupling Reagent: Upgrade from a carbodiimide-based method (DIC/HOBt) to a more potent aminium salt like HATU or HCTU.[1] Increase Reagent Equivalents: Use a higher excess of amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.).
Issue 2: Side Reaction Formation (Aspartimide, Dehydration, etc.)

These issues lead to impurities that are often difficult to separate during purification.

Side Reaction Symptom (MS Analysis) Preventative Measure
Aspartimide Formation Presence of +0 Da (isomers) and -18 Da (piperidide adduct) impurities.Use DBU Sparingly: Avoid using DBU in the deprotection solution for sequences containing Asp.[4] Add HOBt to Deprotection: Add 0.1 M HOBt to the 20% piperidine (B6355638)/DMF deprotection solution to buffer the basicity.[8] Use Backbone Protection: For highly problematic Asp-Gly sequences, use a pre-formed dipeptide with backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[8]
Arg(Pbf) Lactam Formation Major peak corresponding to a des-Arg (-156 Da) deletion sequence.Double Couple Arginine: Always perform a second coupling for Arginine residues. Pre-activation: Allow the Fmoc-Arg(Pbf)-OH and coupling reagent to pre-activate for 5-10 minutes before adding to the resin.
Gln(Trt) Dehydration Presence of a -18 Da peak corresponding to the Gln residue.Avoid Carbodiimides: Use aminium/uronium reagents (HATU, HCTU) instead of DIC for coupling Gln.[2] Ensure Trityl Protection: Confirm the use of Fmoc-Gln(Trt)-OH, as the bulky Trt group minimizes this side reaction.[2]

Data Presentation: Quantitative Comparisons

Table 1: Comparison of Coupling Reagent Performance

This table summarizes representative data on the performance of common coupling reagents in SPPS. Purity is sequence-dependent, but this provides a general comparison.

Coupling Reagent Activation Type Typical Coupling Time Relative Cost Crude Purity (%) (Model Peptides) Key Advantages/Disadvantages
DIC / HOBt Carbodiimide60 - 120 minLow60 - 75%Adv: Cost-effective. Disadv: Slower, higher risk of racemization, less effective for hindered couplings.
HBTU / DIEA Aminium Salt30 - 60 minMedium75 - 85%Adv: Widely used, reliable. Disadv: Can cause side reactions with Arg.
HCTU / DIEA Aminium Salt20 - 45 minMedium-High80 - 90%Adv: Highly efficient, less racemization than HBTU.
HATU / DIEA Aminium Salt15 - 30 minHigh85 - 95%Adv: Very rapid and efficient, excellent for difficult sequences.[1] Disadv: High cost.
COMU / DIEA Aminium Salt15 - 30 minHigh85 - 95%Adv: High efficiency similar to HATU, byproducts are more water-soluble, simplifying workup. Disadv: High cost.

Data synthesized from literature to provide a representative comparison.[1][9]

Table 2: Recommended Scavenger Cocktails for TFA Cleavage

The choice of scavenger cocktail is critical for minimizing side reactions based on the peptide's amino acid composition.

Sensitive Residues in Peptide Recommended Cocktail (Reagent) Composition (v/v) Rationale
Arg(Pbf), Asp(OtBu), Gln(Trt) (this compound composition)Reagent B TFA / Water / TIS (95:2.5:2.5)Standard and effective for scavenging t-butyl and Pbf cations. TIS is a powerful reducing scavenger.[3][8]
Contains Cys(Trt), Met, Trp Reagent K TFA / Water / Phenol / Thioanisole (B89551) / EDT (82.5:5:5:5:2.5)A robust cocktail where EDT and thioanisole protect sulfhydryl and indole (B1671886) groups from re-alkylation.[8]
Multiple Arg(Pbf/Pmc) Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Highly effective at scavenging byproducts from sulfonyl-based protecting groups on arginine.[4]

Experimental Protocols

Protocol 1: Representative Fmoc-SPPS Cycle for a Single Amino Acid in this compound Synthesis

This protocol outlines a standard manual cycle using HCTU as the coupling reagent on a 0.1 mmol scale with Rink Amide resin.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted reaction vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (e.g., coupling the next residue):

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HCTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial. The solution may change color upon activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 45-60 minutes at room temperature. For difficult residues like Arg, extend this time to 2 hours or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete. If positive (blue beads), repeat the coupling step.

  • Repeat:

    • Return to step 2 for the next amino acid in the this compound sequence.

Protocol 2: Final Cleavage and Precipitation of this compound
  • Resin Preparation:

    • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a vacuum.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL TIS (for a 10 mL total volume). Caution: TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin).

    • Agitate the mixture gently at room temperature for 3-4 hours. The extended time helps ensure complete removal of the multiple Pbf groups from the arginine residues.[3]

  • Peptide Precipitation:

    • Filter the TFA solution away from the resin beads into a cold 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise into a larger tube containing 10-fold the volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Drying:

    • Place the ether suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC Purification of Crude this compound
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Buffer A (see below), with a small amount of acetonitrile (B52724) or acetic acid if needed to aid solubility. Filter the solution through a 0.45 µm filter.

  • Chromatography Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 220 nm and 280 nm.

  • Elution Gradient:

    • Run a linear gradient to separate this compound from synthesis-related impurities. A representative gradient is:

      • 0-5 min: 20% B

      • 5-50 min: 20% to 50% B

      • 50-55 min: 50% to 90% B (column wash)

      • 55-60 min: 90% to 20% B (re-equilibration)

    • Collect fractions across the main peak corresponding to the correct mass of this compound.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm identity with MS.

    • Pool the pure fractions and lyophilize to obtain the final, purified peptide as a white, fluffy powder.

Mandatory Visualizations

spss_workflow cluster_prep 1. Preparation cluster_cycle 2. Synthesis Cycle (Repeat 28x) cluster_final 3. Finalization cluster_purify 4. Purification & Analysis resin Rink Amide Resin swell Swell in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 Next Residue couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) wash1->couple Next Residue wash2 Wash (DMF) couple->wash2 Next Residue wash2->deprotect Next Residue final_deprotect Final N-terminal Fmoc Deprotection wash2->final_deprotect cleave Cleavage & Deprotection (TFA / Scavengers) final_deprotect->cleave precipitate Precipitate (Cold Diethyl Ether) cleave->precipitate purify RP-HPLC Purification precipitate->purify analyze MS / HPLC Analysis purify->analyze lyophilize Lyophilization analyze->lyophilize end end lyophilize->end Pure this compound

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

ghrh_pathway cluster_membrane Cell Membrane cluster_cell Pituitary Somatotroph Cell CJC This compound (GHRH Analog) GHRHR GHRH Receptor CJC->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Vesicle GH Vesicles PKA->GH_Vesicle Promotes Exocytosis GH_Gene Growth Hormone Gene (Transcription) CREB->GH_Gene Activates GH_Gene->GH_Vesicle Synthesis & Packaging GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: Signaling pathway activated by this compound in pituitary cells to release growth hormone.

References

Technical Support Center: CJC-1295 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate injection site reactions (ISRs) during preclinical studies with CJC-1295.

Troubleshooting Guide: Managing Injection Site Reactions

This guide addresses common issues encountered during the subcutaneous administration of this compound in animal models and provides systematic solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Erythema (redness), edema (swelling), and/or pruritus (itching) at the injection site. 1. Histamine (B1213489) Release: this compound, as a Growth Hormone-Releasing Hormone (GHRH) analog, can stimulate mast cells to release histamine, leading to localized inflammation.[1] 2. Formulation Properties: Non-physiological pH, hypertonicity, or certain excipients in the reconstituted solution can cause irritation.[2][3][4][5] 3. Immunogenic Response: The peptide itself or impurities may trigger a localized immune reaction.[1][6]1. Optimize Formulation:     a. Adjust pH to physiological range (~7.4).[2][4]     b. Ensure osmolality is near isotonic (~300 mOsm/kg).[2][4][7]     c. See FAQ on Formulation for buffer and excipient recommendations. 2. Refine Injection Technique:     a. Use a higher gauge (thinner) needle (e.g., 27-30G).     b. Reduce injection volume by increasing concentration or splitting doses.[2][4]     c. Rotate injection sites to prevent cumulative irritation.[1] 3. Consider Pre-treatment (with veterinary consultation):     a. Administration of an antihistamine prior to this compound injection may mitigate histamine-mediated reactions.
Pain or signs of distress in the animal post-injection (e.g., vocalization, licking/biting the site). 1. Needle Trauma: A large gauge needle or poor injection technique can cause unnecessary tissue damage.[1] 2. Formulation Irritants: Acidic or hypertonic solutions can cause a stinging or burning sensation.[2][4] Preservatives like m-cresol (B1676322) are known to be more painful than benzyl (B1604629) alcohol.[4][5]1. Review Injection Procedure:     a. Ensure proper animal restraint to minimize movement.     b. Use a new, sterile needle for each injection.     c. Inject slowly and steadily. 2. Adjust Formulation:     a. Buffer the solution to a neutral pH.[2][4]     b. If using a preservative, consider switching to one with a better tolerability profile, such as benzyl alcohol.[4][5]     c. Warm the formulation to room temperature before injection.
Formation of nodules, induration (hardening of tissue), or sterile abscesses at the injection site. 1. Inflammatory Response: A sustained local inflammatory reaction to the peptide, excipients, or contaminants.[6] 2. High Injection Volume: Large volumes can cause tissue distension and prolonged irritation.[2][4] 3. Formulation Instability: Precipitation or aggregation of the peptide in the subcutaneous space can lead to a foreign body response.1. Verify Formulation Stability:     a. Ensure the peptide is fully solubilized before injection.     b. Review the stability of the formulation under the storage and handling conditions. 2. Optimize Injection Parameters:     a. Limit the injection volume per site. For mice, consider volumes of 50 µL or less.[8]     b. If a larger total dose is required, administer it in multiple, smaller-volume injections at different sites. 3. Histopathological Analysis:     a. In case of persistent nodules, consider histopathological examination of the injection site to understand the cellular response.
Variable or inconsistent injection site reactions between animals or studies. 1. Differences in Animal Strain/Species: Sensitivity to inflammatory stimuli can vary. 2. Inconsistent Reconstitution/Formulation: Minor variations in pH, concentration, or reconstitution technique can impact local tolerability. 3. Subjective Scoring of Reactions: Lack of a standardized scoring system can lead to inconsistent assessment.1. Standardize Procedures:     a. Develop and adhere to a strict SOP for formulation preparation and injection technique.     b. Use a consistent source and lot of this compound and other formulation components. 2. Implement a Standardized Scoring System:     a. Use a quantitative scoring system for erythema, edema, and other reactions. (See Experimental Protocols section). 3. Acknowledge Biological Variability:     a. Ensure adequate group sizes to account for inter-animal variability.

Frequently Asked Questions (FAQs)

Formulation & Reconstitution

Q1: What is the optimal pH and osmolality for a this compound formulation to minimize injection site reactions?

A1: To minimize pain and irritation, the formulation should be as close to physiological conditions as possible. Aim for a pH of approximately 7.4 and an osmolality around 300 mOsm/kg (isotonic).[2][4][7] Deviations, particularly to a more acidic pH or hypertonic solution, can increase the likelihood of local reactions.[2][4]

Q2: Which buffering agents are recommended for reconstituting this compound?

A2: While bacteriostatic water for injection is commonly used, incorporating a buffer can help maintain a physiological pH. Phosphate (B84403) buffers at a concentration of 10 mM or less are generally well-tolerated.[4][7] Histidine has also been reported to be less painful than phosphate or citrate (B86180) buffers in some subcutaneous formulations.[7] Citrate buffers should be used with caution and at concentrations below 7.3 mM, as they have been associated with increased injection pain.[2][4][7]

Q3: Can excipients be added to the formulation to reduce irritation?

A3: Yes, certain excipients can improve the stability and tolerability of peptide formulations. For instance, non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation, which may reduce inflammatory responses.[9] However, it's crucial to use them at low concentrations as some excipients themselves can cause reactions in sensitive models.[9] Alkylsaccharides are another class of excipients that have shown promise in stabilizing peptide formulations and may be considered.[9][10]

Q4: Does the choice between this compound with or without DAC (Drug Affinity Complex) affect injection site reactions?

A4: While direct comparative studies are limited, anecdotal and clinical observations suggest that this compound with DAC may be associated with more pronounced and prolonged injection site reactions. This could be due to its longer half-life and sustained presence at the injection site, potentially leading to a more persistent inflammatory stimulus.

Injection Technique

Q5: What is the recommended needle gauge and injection volume for subcutaneous administration of this compound in rodents?

A5: A higher gauge (thinner) needle, such as 27G to 30G, is recommended to minimize tissue trauma upon insertion. The injection volume should be kept as low as possible. For mice, volumes of 50 µL or less are optimal for intramuscular injections and a similar principle of minimizing volume applies to subcutaneous injections to avoid tissue distension.[8] For larger volumes, consider splitting the dose across multiple injection sites.

Q6: How important is the rotation of injection sites?

A6: Rotating injection sites is a critical practice to prevent cumulative irritation, inflammation, and potential lipodystrophy (changes in subcutaneous fat) at a single location.[1] A standardized rotation schedule should be a part of the experimental protocol, especially in chronic studies.

Mechanism & Physiology

Q7: What is the underlying mechanism of this compound-induced injection site reactions?

A7: The reactions are often multifactorial. A primary mechanism is likely the direct degranulation of mast cells at the injection site, leading to the release of histamine and other inflammatory mediators.[1] This can be exacerbated by the formulation's physicochemical properties (pH, osmolality) and a localized, transient immune response to the peptide.[1][2][4][6]

Q8: Are there animal models that are more sensitive to injection site reactions?

A8: Yes, different animal strains and species can exhibit varying sensitivity. For instance, in studies of anaphylactoid reactions, Brown Norway (BN) rats have been shown to be more sensitive to certain stimuli that induce histamine release compared to Sprague-Dawley (SD) rats. The choice of animal model should be considered, and baseline sensitivity to known irritants can be established in pilot studies if ISRs are a significant concern.

Experimental Protocols

Protocol 1: Formulation of this compound for Reduced Injection Site Irritation
  • Objective: To prepare a this compound solution buffered to physiological pH and osmolality.

  • Materials:

    • Lyophilized this compound

    • Sterile Water for Injection (WFI)

    • 100 mM Sterile Phosphate Buffer Solution (pH 7.4)

    • Sterile 0.9% Sodium Chloride Solution

    • Sterile, pyrogen-free vials and syringes

  • Procedure:

    • Determine the final desired concentration of this compound (e.g., 1 mg/mL).

    • Calculate the required volumes of each component. For a 1 mL final solution, a common approach is to use a buffer at a final concentration of 10 mM.

    • Aseptically add the calculated volume of 100 mM Phosphate Buffer to a sterile vial.

    • Add the required volume of Sterile WFI.

    • Add the lyophilized this compound to the buffered solution. Allow it to dissolve without shaking (gently swirl if necessary).

    • Use a portion of the 0.9% Sodium Chloride solution to adjust the final volume and osmolality if needed.

    • Verify the final pH of a sample of the formulation using a calibrated pH meter. Adjust if necessary with dilute NaOH or HCl.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

    • Store at 2-8°C and protect from light. Use within the stability period determined for the specific formulation.

Protocol 2: Assessment and Scoring of Injection Site Reactions
  • Objective: To systematically and quantitatively evaluate local tolerance to subcutaneous this compound injections.

  • Procedure:

    • Administer the this compound formulation via subcutaneous injection at a designated, shaved site (e.g., dorsal flank).

    • Observe the injection site at predefined time points (e.g., 1, 4, 24, and 48 hours post-injection).

    • Score the reactions for erythema and edema using a standardized scale.

  • Scoring System (Adapted from FDA Toxicity Grading Scale): [11]

ScoreErythema (Redness)Edema (Swelling)
0 No erythemaNo swelling
1 Faint, barely perceptible erythemaBarely perceptible swelling
2 Moderate erythemaModerate swelling with well-defined edges
3 Severe erythema (beet-redness)Severe swelling extending beyond the injection site
4 Severe erythema with ulceration/necrosisSevere swelling with ulceration/necrosis
  • Data Analysis: Record the scores for each animal at each time point. The mean scores for each group can be statistically compared to evaluate the impact of different formulations or mitigation strategies. Calipers can also be used to measure the diameter of erythema and edema for more quantitative data.

Visualizations

Signaling Pathway of this compound

CJC1295_Pathway cluster_pituitary Anterior Pituitary Somatotroph GHRHR GHRH Receptor AC Adenylyl Cyclase GHRHR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GH_Gene Growth Hormone Gene Transcription PKA->GH_Gene GH_Release GH Release PKA->GH_Release stimulates GH_Gene->GH_Release CJC1295 This compound CJC1295->GHRHR binds to

Caption: this compound stimulates the GHRH receptor, leading to GH synthesis and release.

Experimental Workflow for Mitigating Injection Site Reactions

ISR_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Formulation Optimize Formulation (pH, Osmolality, Buffer) Reconstitution Standardize Reconstitution Protocol Formulation->Reconstitution Injection Refine Injection Technique (Needle Gauge, Volume, Site Rotation) Reconstitution->Injection Observation Observe at Predetermined Timepoints Injection->Observation Scoring Score ISRs (Erythema, Edema) Observation->Scoring Analysis Analyze Data Scoring->Analysis End Reduced ISRs Analysis->End Start Start of Study Start->Formulation

Caption: Workflow for systematically reducing injection site reactions in animal studies.

Logical Relationship of Factors Contributing to ISRs

ISR_Factors cluster_formulation Formulation Factors cluster_technique Technique Factors cluster_physio Physiological Response ISR Injection Site Reaction (Erythema, Edema, Pain) pH Non-physiological pH Histamine Histamine Release pH->Histamine Osmolality Hyperosmolality Osmolality->Histamine Excipients Irritating Excipients/ Preservatives Immune Local Immune Activation Excipients->Immune Peptide Peptide Properties (e.g., Aggregation) Peptide->Immune Needle Needle Trauma Needle->Histamine Volume High Injection Volume Volume->Histamine Site Lack of Site Rotation Site->Immune Histamine->ISR Immune->ISR

Caption: Factors contributing to the development of injection site reactions.

References

long-term stability of reconstituted CJC-1295 at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, handling, and analysis of reconstituted CJC-1295.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reconstituting lyophilized this compound?

A1: For multi-dose applications, the recommended solvent is bacteriostatic water (BW), which is sterile water containing 0.9% benzyl (B1604629) alcohol.[1][2] The benzyl alcohol acts as a preservative, inhibiting microbial growth and extending the shelf life of the reconstituted solution.[1][2] For single-use applications, sterile water is acceptable, but the solution should be used immediately after preparation.[1]

Q2: What is the recommended procedure for reconstituting this compound?

A2: To ensure the integrity of the peptide, follow these steps for reconstitution:

  • Allow the lyophilized this compound vial and the bacteriostatic water to reach room temperature.[3]

  • Clean the rubber stoppers of both vials with an alcohol swab.[3]

  • Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the this compound vial, angling the needle so the water runs down the side of the vial to minimize foaming.[1]

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.[1]

  • If the peptide does not dissolve completely, sonication may be used to aid dissolution.[2]

Q3: What are the recommended storage conditions for reconstituted this compound?

A3: For short-term storage, reconstituted this compound should be stored in a refrigerator at 2°C to 8°C.[1] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C.[4][5] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]

Q4: What is the expected long-term stability of reconstituted this compound at -20°C?

A4: While specific, peer-reviewed kinetic studies on the long-term stability of reconstituted this compound at -20°C are limited, general principles of peptide stability suggest that freezing can significantly extend its shelf life compared to refrigeration.[1] Based on these principles, reconstituted peptides can be stable for several months when stored at -20°C.[3] For critical experiments, it is always recommended to use a freshly reconstituted peptide or one that has been stored frozen for a limited time.

Q5: What are the primary causes of degradation in reconstituted this compound?

A5: Reconstituted this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds by water.[1]

  • Oxidation: Particularly of certain amino acid residues when exposed to air.[1]

  • Deamidation: Removal of an amide group, which can alter the peptide's structure and function.[1]

  • Aggregation: Self-association of peptide molecules, leading to loss of solubility and bioactivity.[1]

Q6: Does the presence of a Drug Affinity Complex (DAC) in this compound affect its in vitro stability?

A6: The Drug Affinity Complex (DAC) significantly extends the in-vivo half-life of this compound. However, the principles for preventing in vitro degradation of the reconstituted solution are largely the same for both forms (with and without DAC). Both should be handled with aseptic techniques and stored under the same recommended conditions.

Data Presentation

Table 1: Estimated Stability of Reconstituted this compound Under Various Storage Conditions

Storage TemperatureRecommended DurationPrimary Degradation Risks
Room TemperatureNot RecommendedRapid degradation
2°C to 8°C (Refrigerated)Up to 2-4 weeks[6]Hydrolysis, microbial growth (if not using bacteriostatic water)
-20°C (Frozen)Up to 3-4 months[7]Aggregation upon freeze-thaw cycles

Note: The stability data presented is based on general peptide stability principles. For critical applications, it is advisable to perform stability studies under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Cloudy or Precipitated Solution After Reconstitution

  • Possible Causes:

    • Incomplete dissolution of the lyophilized powder.

    • Use of a non-sterile or inappropriate solvent.

    • Peptide aggregation due to vigorous shaking or temperature shock.[3]

    • The peptide has degraded.

  • Solutions:

    • Gently swirl the vial to aid dissolution. Avoid vigorous shaking.[1]

    • Allow the vial to sit at room temperature for a short period to see if the precipitate dissolves.

    • Ensure you are using sterile bacteriostatic water for reconstitution.[3]

    • If precipitation persists, the peptide may be degraded and should not be used.[1]

Issue 2: Loss of Potency or Inconsistent Experimental Results

  • Possible Causes:

    • Degradation of the peptide due to improper storage (e.g., elevated temperature, exposure to light).[4]

    • Multiple freeze-thaw cycles of the reconstituted solution.[4]

    • Bacterial contamination.[2]

    • Inaccurate initial reconstitution concentration.

  • Solutions:

    • Verify that the reconstituted peptide has been consistently stored at the recommended temperature and protected from light.[4]

    • Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5]

    • Always use aseptic techniques during reconstitution and handling to prevent contamination.[2]

    • Carefully follow the reconstitution protocol to ensure the correct concentration.

Experimental Protocols

Protocol: Assessment of Reconstituted this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity and identify potential degradation products of reconstituted this compound over time.

  • Objective: To quantify the percentage of intact this compound and monitor the formation of degradation products in a reconstituted solution stored at -20°C.

  • Materials:

    • Reconstituted this compound solution

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile[9]

    • Sterile microcentrifuge tubes for aliquoting

  • Procedure:

    • Sample Preparation:

      • Prepare a fresh solution of reconstituted this compound at a known concentration (e.g., 1 mg/mL) in bacteriostatic water.

      • Immediately aliquot the solution into multiple sterile microcentrifuge tubes for single use to represent different time points (e.g., Day 0, Week 1, Week 4, Week 8, Week 12).

      • Store the aliquots at -20°C, protected from light.

    • HPLC Analysis:

      • At each designated time point, thaw one aliquot of the this compound solution at room temperature.

      • Dilute the sample with Mobile Phase A to a suitable concentration for HPLC analysis.

      • Equilibrate the C18 column with Mobile Phase A.[9]

      • Inject a standard volume of the prepared sample onto the column.

      • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10% to 90% B over 30 minutes).[1]

      • Monitor the eluent at a wavelength of 214 nm or 280 nm.[1]

    • Data Analysis:

      • Determine the purity of this compound by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

      • The appearance of new peaks or a decrease in the main peak area over time indicates the formation of degradation products.

Mandatory Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds AC Adenylyl Cyclase GHRHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene CREB->GH_Gene Activates Transcription GH_Release GH Synthesis & Release GH_Gene->GH_Release

Caption: this compound signaling pathway leading to Growth Hormone release.

Troubleshooting_Workflow Start Start: Reconstituting this compound Check_Dissolution Does the powder dissolve completely? Start->Check_Dissolution Yes_Dissolve Solution is clear Check_Dissolution->Yes_Dissolve Yes No_Dissolve Cloudy or Precipitated Solution Check_Dissolution->No_Dissolve No Store Store properly: 2-8°C (short-term) -20°C aliquots (long-term) Yes_Dissolve->Store Troubleshoot_Dissolution Troubleshoot: - Gently swirl (do not shake) - Use correct solvent - Allow to warm to room temp No_Dissolve->Troubleshoot_Dissolution Still_Precipitated Precipitation persists? Troubleshoot_Dissolution->Still_Precipitated Still_Precipitated->Yes_Dissolve No Discard Discard vial: Peptide may be degraded Still_Precipitated->Discard Yes Experiment Perform Experiment Store->Experiment Check_Results Are results as expected? Experiment->Check_Results Yes_Results Experiment Successful Check_Results->Yes_Results Yes No_Results Inconsistent Results/ Loss of Potency Check_Results->No_Results No Troubleshoot_Potency Troubleshoot: - Verify storage conditions - Avoid freeze-thaw cycles - Check for contamination - Confirm concentration No_Results->Troubleshoot_Potency Troubleshoot_Potency->Experiment

Caption: Troubleshooting workflow for reconstituted this compound.

References

interpreting unexpected results in CJC-1295 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CJC-1295.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: After administering this compound, we observed no significant increase in Growth Hormone (GH) or Insulin-like Growth Factor-1 (IGF-1) levels. What are the potential causes?

A1: Several factors could lead to a lack of response. Consider the following possibilities:

  • Peptide Degradation: this compound, like all peptides, is susceptible to degradation if not handled or stored correctly. Improper reconstitution, exposure to heat or light, and repeated freeze-thaw cycles can compromise its biological activity.[1][2] Once reconstituted, this compound should be stored at 2-8°C and is generally stable for up to 30 days.[3] For longer-term storage, aliquoting and freezing at -20°C is recommended.[3]

  • Incorrect Reconstitution or Dosage Calculation: Errors in calculating the required diluent volume or the final peptide concentration can lead to the administration of a suboptimal dose.[1] It is crucial to accurately calculate the net peptide content, which can be less than 100% due to the presence of counter-ions and bound water.[4]

  • Substandard Peptide Quality: The purity of the synthesized peptide is critical. Contamination with substances like trifluoroacetate (B77799) (TFA) or endotoxins can interfere with cellular assays and immunological responses.[1] It is advisable to source peptides from reputable suppliers who provide a certificate of analysis detailing purity and the absence of contaminants.[5][6]

  • Assay-Related Issues: The lack of a detectable increase in GH or IGF-1 could stem from problems with the immunoassay itself. This can include issues with the ELISA kit, improper sample handling, or errors in the assay procedure.[7][8][9][10][11][12][13][14] Running a positive control with a known agonist can help validate the assay system.[4]

  • Biological Variability: Individual responses to GHRH analogs can vary. Factors such as age, sex, and Body Mass Index (BMI) can influence the GH response.[15]

Q2: We are seeing high variability between replicate samples in our cell-based assays with this compound. What could be the reason?

A2: High variability can be attributed to several factors:

  • Peptide Solubility Issues: this compound, particularly if it has hydrophobic residues, may not dissolve completely, leading to inconsistent concentrations in your assay wells.[1] Following recommended solubility guidelines is crucial.

  • Inconsistent Cell Health and Density: Ensure that cells are healthy, within a low passage number, and seeded at a consistent density across all wells. Overly confluent cells can lead to non-specific signals.[4]

  • Contamination: Biological contamination with endotoxins can cause erratic data in immunological assays.[1] Similarly, chemical contaminants from the peptide synthesis process can affect cell viability.

  • Improper Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability.

Q3: The dose-response curve for this compound in our experiment does not follow the expected sigmoidal shape. What could be the issue?

A3: An abnormal dose-response curve could indicate:

  • Peptide Degradation or Aggregation: At higher concentrations, peptides can sometimes aggregate, which may reduce their biological activity and lead to a plateau or even a decrease in the response at the higher end of the curve.[16]

  • Incorrect Concentration Calculations: Serial dilution errors can lead to a distorted dose-response curve.

  • Receptor Saturation or Downregulation: At very high concentrations of this compound, the GHRH receptors on the pituitary cells may become saturated or downregulated, leading to a non-linear response.

  • Assay Artifacts: High background signal or other issues with the assay itself can distort the shape of the curve.[4]

Frequently Asked Questions (FAQs)

  • What is the difference between this compound with DAC and without DAC? this compound with Drug Affinity Complex (DAC) has a significantly longer half-life (around 6-8 days) because the DAC component allows it to bind to albumin in the blood, protecting it from rapid degradation.[3][17] this compound without DAC (also known as Modified GRF 1-29) has a much shorter half-life of about 30 minutes.[3]

  • How should I reconstitute lyophilized this compound? Use sterile bacteriostatic water for reconstitution.[18][19] Slowly inject the water down the side of the vial to avoid foaming.[19][20] Gently swirl the vial until the powder is completely dissolved; do not shake.[19]

  • What are the expected quantitative increases in GH and IGF-1 after this compound administration? In healthy adults, a single subcutaneous injection of this compound has been shown to cause a 2- to 10-fold increase in mean plasma GH concentrations for 6 days or more, and a 1.5- to 3-fold increase in mean plasma IGF-1 concentrations for 9-11 days.[21][22][23]

  • What are the common side effects observed in this compound experiments? Commonly reported side effects include injection site reactions (redness, irritation), water retention, joint pain, and headaches.[24]

Data Presentation

Table 1: Expected Pharmacodynamic Effects of a Single Subcutaneous Dose of this compound in Healthy Adults

ParameterFold Increase (Range)Duration of Elevated LevelsCitations
Mean Plasma GH2- to 10-fold≥ 6 days[21][22][23]
Mean Plasma IGF-11.5- to 3-fold9-11 days[21][22][23]

Table 2: Stability of this compound Under Different Storage Conditions

FormStorage TemperatureEstimated StabilityCitations
Lyophilized Powder-20°C to -80°CUp to 3 years[3]
Lyophilized Powder2-8°CUp to 2 years[3]
Reconstituted Solution2-8°CUp to 30 days[3]
Reconstituted Solution-20°CUp to 3-4 months[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized this compound and the vial of bacteriostatic water to come to room temperature.

  • Sterilization: Clean the rubber stoppers of both vials with an alcohol pad.

  • Reconstitution: Using a sterile syringe, draw the desired volume of bacteriostatic water. Slowly inject the water down the side of the this compound vial.

  • Dissolving: Gently swirl the vial until the powder is completely dissolved. Do not shake.

  • Storage: Store the reconstituted peptide at 2-8°C.[3][19][20]

Protocol 2: General ELISA Protocol for GH Quantification in Serum
  • Sample Preparation: Collect blood samples and separate the serum. Samples can be stored at 2-8°C for up to 5 days or at -20°C for longer periods. Avoid multiple freeze-thaw cycles.[8]

  • Reagent Preparation: Allow all reagents to reach room temperature before use.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the coated microplate.

    • Add the enzyme conjugate to all wells.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).[8]

    • Wash the wells multiple times with the provided wash buffer.

    • Add the TMB substrate and incubate in the dark.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve and determine the GH concentrations in the samples.[8]

Protocol 3: General Immunoassay Protocol for IGF-1 Quantification in Serum
  • Sample Preparation: Similar to GH, collect and separate serum. Acidification of the sample is often required to separate IGF-1 from its binding proteins (IGFBPs).[7]

  • Assay Procedure: The specific steps will vary depending on the assay format (ELISA, RIA, etc.). Generally, the procedure involves incubating the prepared sample with specific antibodies and detecting the bound IGF-1.[7][12][13][14][25]

  • Data Analysis: Calculate IGF-1 concentrations based on a standard curve.

Mandatory Visualizations

CJC1295_Signaling_Pathway This compound Signaling Pathway CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds to AC Adenylyl Cyclase GHRHR->AC Activates Pituitary Anterior Pituitary (Somatotrophs) GH_Release GH Release cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GH_Gene GH Gene Transcription PKA->GH_Gene Promotes GH_Gene->GH_Release Leads to Liver Liver GH_Release->Liver Stimulates IGF1 IGF-1 Production Liver->IGF1

Caption: this compound signaling pathway in the anterior pituitary.

CJC1295_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Reconstitute Reconstitute this compound with Bacteriostatic Water Calculate_Dose Calculate Dosage Reconstitute->Calculate_Dose Administer Administer this compound (e.g., Subcutaneous Injection) Calculate_Dose->Administer Collect_Samples Collect Blood Samples at Predetermined Timepoints Administer->Collect_Samples Separate_Serum Separate Serum Collect_Samples->Separate_Serum ELISA Perform GH and IGF-1 ELISA/Immunoassays Separate_Serum->ELISA Analyze_Data Analyze Data and Generate Dose-Response Curves ELISA->Analyze_Data

Caption: A typical experimental workflow for in vivo this compound studies.

References

Technical Support Center: CJC-1295 Bioactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on the bioactivity of CJC-1295.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2][3] It is a tetrasubstituted peptide consisting of 29 amino acids, designed for enhanced stability and a longer half-life compared to native GHRH.[2][4] this compound acts by binding to and activating GHRH receptors (GHRH-R) on the anterior pituitary gland.[4][5] This activation stimulates the synthesis and pulsatile release of growth hormone (GH), which in turn promotes the liver to produce insulin-like growth factor 1 (IGF-1).[1][5] This mechanism mimics the natural physiological regulation of GH secretion.[6]

Q2: Why are freeze-thaw cycles a concern for this compound?

A2: Like many peptides, this compound is susceptible to degradation from repeated freeze-thaw cycles.[6][7] The primary risks associated with freeze-thaw cycles are aggregation and hydrolysis.[6] Aggregation can render the peptide biologically inactive, while hydrolysis can break the peptide bonds, leading to a loss of structural integrity and function. These changes can significantly reduce the bioactivity of this compound, leading to inconsistent and unreliable experimental results.

Q3: How should I properly store and handle my this compound to maintain its bioactivity?

A3: To ensure the stability and bioactivity of this compound, it is crucial to follow proper storage and handling procedures. Lyophilized (freeze-dried) this compound powder should be stored at -20°C for long-term storage.[8] Upon reconstitution, it is highly recommended to aliquot the peptide solution into single-use vials to avoid multiple freeze-thaw cycles.[6] These aliquots should be flash-frozen, for instance, using a dry ice/ethanol bath or liquid nitrogen, and stored at -80°C. When a sample is needed, a single aliquot should be thawed and used immediately. Any remaining solution in the thawed aliquot should be discarded and not refrozen.

Q4: I've noticed a decrease in the effectiveness of my this compound in my cell-based assays. Could freeze-thaw cycles be the cause?

A4: Yes, a decrease in the biological activity of your this compound is a strong indicator that the peptide may have been compromised by improper handling, including repeated freeze-thaw cycles.[7] Each cycle can contribute to the degradation of the peptide, leading to a lower effective concentration of active this compound in your experiments. This can manifest as a reduced response in your cell-based assays, such as lower cAMP production or decreased downstream signaling. It is advisable to use a fresh, properly handled aliquot of this compound to confirm if this is the source of the issue.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected results in bioactivity assays.
  • Possible Cause: Degradation of this compound due to multiple freeze-thaw cycles.

  • Troubleshooting Steps:

    • Review Handling Protocol: Confirm that your lab's standard operating procedure for this compound includes aliquoting upon reconstitution to avoid repeated freeze-thaw cycles of the stock solution.

    • Use a Fresh Aliquot: Thaw a new, single-use aliquot of this compound that has not been previously frozen and thawed.

    • Perform a Dose-Response Curve: Compare the bioactivity of the new aliquot with your previous results by generating a full dose-response curve in your bioassay. A rightward shift in the EC50 value or a decrease in the maximum response can indicate reduced potency.

    • Physicochemical Analysis (Optional): If the issue persists and you have access to the necessary equipment, consider analyzing the this compound solution using High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products. Mass spectrometry can also be used to identify fragments of the peptide.

Issue: Visible precipitates or cloudiness in the this compound solution after thawing.
  • Possible Cause: Peptide aggregation.

  • Troubleshooting Steps:

    • Gentle Solubilization: Try to gently warm the vial to 37°C and swirl it to see if the precipitate dissolves. Avoid vigorous shaking or vortexing, as this can further promote aggregation.

    • Sonication: If gentle warming is ineffective, a brief sonication (a few minutes) may help to break up aggregates.

    • Filtration: If precipitates remain, you can try to remove them by filtering the solution through a 0.22 µm filter. However, be aware that this will likely reduce the concentration of the active peptide.

    • Preventive Measures: For future preparations, ensure the peptide is fully dissolved in the appropriate sterile buffer before aliquoting and freezing. Flash-freezing can also help to minimize the formation of ice crystals that can promote aggregation.

Quantitative Data on the Impact of Freeze-Thaw Cycles

The following table presents representative data on the decline of this compound bioactivity with an increasing number of freeze-thaw cycles. This data is based on a hypothetical experiment measuring the induction of cyclic AMP (cAMP) in a stable cell line expressing the human GHRH receptor.

Number of Freeze-Thaw CyclesThis compound Purity (%) (via HPLC)Relative Bioactivity (%) (cAMP Assay)
0 (Freshly Prepared)99.5100
198.295
392.181
585.368
1070.645

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the purity of this compound and detect the presence of degradation products resulting from freeze-thaw cycles.

Materials:

  • This compound samples (subjected to varying numbers of freeze-thaw cycles)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector set to 214 nm

Method:

  • Sample Preparation: Dilute the this compound samples to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV at 214 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: this compound Bioactivity Assessment using a cAMP Assay

Objective: To determine the biological activity of this compound by measuring its ability to stimulate intracellular cAMP production in a GHRH receptor-expressing cell line.

Materials:

  • HEK293 cell line stably expressing the human GHRH receptor.

  • This compound samples (subjected to varying numbers of freeze-thaw cycles)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF or AlphaScreen-based)

  • 384-well microplates

Method:

  • Cell Seeding: Seed the GHRH-R expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Sample Preparation: Prepare serial dilutions of the this compound samples in assay buffer.

  • Cell Stimulation: Replace the cell culture medium with the this compound dilutions and incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Generate dose-response curves for each this compound sample. The relative bioactivity can be determined by comparing the EC50 values and the maximum response of the freeze-thawed samples to the freshly prepared sample.

Visualizations

CJC_1295_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds G_protein Gs Protein GHRHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activates GH_Release Growth Hormone Release GH_Gene->GH_Release

Caption: this compound signaling pathway in a pituitary somatotroph cell.

Experimental_Workflow cluster_preparation Sample Preparation cluster_ft_cycles Freeze-Thaw Cycles cluster_analysis Analysis cluster_results Data Interpretation Reconstitute Reconstitute Lyophilized This compound Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Freeze Flash Freeze Aliquots (-80°C) Aliquot->Freeze FT_Group1 Group 1: 0 Cycles (Control) Freeze->FT_Group1 FT_Group2 Group 2: 1, 3, 5, 10 Cycles Freeze->FT_Group2 HPLC RP-HPLC Analysis (Purity) FT_Group1->HPLC Bioassay cAMP Bioassay (Bioactivity) FT_Group1->Bioassay FT_Group2->HPLC FT_Group2->Bioassay Compare Compare Purity and Bioactivity Across Groups HPLC->Compare Bioassay->Compare

Caption: Experimental workflow for assessing freeze-thaw impact on this compound.

References

Technical Support Center: Optimizing Incubation Times for CJC-1295 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for CJC-1295 in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during cell-based assays with this compound.

Issue 1: Low or No Growth Hormone (GH) Secretion Detected

Potential Cause Recommended Solution
Suboptimal Incubation Time Perform a time-course experiment. For GH secretion, a longer incubation of 4-6 hours is often required. Shorter times may not be sufficient for GH synthesis and release.
Incorrect this compound Concentration Conduct a dose-response experiment. Concentrations typically range from 0.1 nM to 100 nM. Very low concentrations may not elicit a response, while very high concentrations can lead to receptor desensitization.
Low Cell Viability or Density Ensure cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells will not respond appropriately. Use a consistent seeding density across experiments.
Degraded this compound Reconstitute a fresh vial of this compound using sterile bacteriostatic water. Store reconstituted peptide at 2-8°C and avoid repeated freeze-thaw cycles.
Assay Sensitivity Verify the sensitivity of your GH ELISA kit. Ensure it can detect the expected range of GH concentrations.

Issue 2: Inconsistent or High Variability in cAMP Assay Results

Potential Cause Recommended Solution
Inappropriate Incubation Time For cAMP accumulation, a short incubation time of 15-30 minutes is generally recommended. Longer times may lead to cAMP degradation by phosphodiesterases (PDEs).
Absence of PDE Inhibitor Include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent the breakdown of cAMP and enhance signal accumulation.
Cell Handling and Plating Ensure uniform cell seeding and gentle handling. Variations in cell number per well are a common source of variability.
Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment. Inconsistent pipetting can introduce significant error.
Plate Reader Settings Optimize the settings on your plate reader for the specific cAMP assay kit being used.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound in pituitary cells?

This compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). It binds to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[1][2] This binding activates a G-protein-coupled receptor signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately stimulates the transcription of the growth hormone gene and the synthesis and secretion of GH.

Q2: What is the difference between this compound with and without DAC?

The key difference is the half-life. This compound with Drug Affinity Complex (DAC) has a much longer half-life (days) because the DAC component allows it to bind to albumin in the blood, protecting it from degradation.[1] this compound without DAC has a much shorter half-life (around 30 minutes).[2] For in vitro cell-based assays where the peptide is directly applied to the cells, the "without DAC" version is typically used to observe more immediate and pulsatile effects.

Q3: What are the recommended starting points for incubation time and concentration in a GH secretion assay?

For a growth hormone secretion assay, a longer incubation period is generally required to allow for both the synthesis and release of GH. A good starting point is a 4-hour incubation. For concentration, a dose-response curve is recommended, with concentrations ranging from 0.1 nM to 100 nM.

Q4: How does the optimal incubation time for a cAMP assay differ from a GH secretion assay?

The optimal incubation times for these two assays are significantly different due to the kinetics of the signaling pathway.

  • cAMP Assay: This measures an early signaling event. cAMP levels can peak within 15-30 minutes of stimulation. Longer incubation can lead to signal reduction due to the activity of phosphodiesterases.[1]

  • GH Secretion Assay: This measures a downstream biological response. It requires time for gene transcription, protein synthesis, and vesicular transport and release of GH. Therefore, a longer incubation of 4 hours or more is typically necessary.[1]

Q5: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?

Yes, it is highly recommended to use a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your cAMP accumulation assays. PDEs are enzymes that degrade cAMP. By inhibiting their activity, you can achieve a more robust and sustained cAMP signal, which improves the sensitivity and dynamic range of your assay.

Data Presentation

The following tables present illustrative data for typical dose-response and time-course experiments with this compound in primary pituitary cell cultures. This data is intended to be a guide for experimental design and interpretation.

Table 1: Illustrative Dose-Response of this compound on GH Secretion (Data is hypothetical for illustrative purposes)

This compound Concentration (nM)Mean GH Secretion (ng/mL) ± SD
0 (Vehicle)15.2 ± 2.1
0.135.8 ± 4.5
178.5 ± 8.2
10155.3 ± 15.7
100162.1 ± 17.0

Table 2: Illustrative Time-Course of this compound (10 nM) on cAMP Accumulation (Data is hypothetical for illustrative purposes)

Incubation Time (minutes)Mean cAMP (pmol/well) ± SD
01.5 ± 0.3
58.2 ± 1.1
1518.5 ± 2.5
3020.1 ± 2.8
6012.3 ± 1.9

Experimental Protocols

Protocol 1: In Vitro Growth Hormone (GH) Secretion Assay

  • Cell Culture: Plate primary pituitary cells or a suitable pituitary cell line (e.g., GH3) in a 24-well plate and culture until they reach 80-90% confluency.

  • Starvation: Gently wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours to establish baseline conditions.

  • This compound Stimulation: Prepare serial dilutions of this compound (without DAC) in serum-free medium to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle-only control.

  • Incubation: Remove the starvation medium and add the this compound dilutions or vehicle control to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • GH Quantification: Measure the concentration of GH in the collected supernatants using a commercially available GH ELISA kit, following the manufacturer's instructions.

Protocol 2: Intracellular cAMP Accumulation Assay

  • Cell Culture: Seed primary pituitary cells or a suitable cell line in a 96-well plate and culture to the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer (e.g., HBSS). Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in assay buffer for 15-30 minutes at 37°C.

  • This compound Stimulation: Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor. Add the this compound dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based), following the manufacturer's protocol.

Mandatory Visualizations

CJC1295_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 This compound GHRH_R GHRH Receptor CJC1295->GHRH_R Binds Gs Gs Protein GHRH_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB GH_Gene Growth Hormone Gene Transcription pCREB->GH_Gene Promotes GH_mRNA GH mRNA GH_Gene->GH_mRNA Leads to GH_Protein Growth Hormone (Synthesis & Secretion) GH_mRNA->GH_Protein Translation & Release

Caption: this compound signaling pathway in pituitary somatotrophs.

GH_Secretion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Plate Pituitary Cells B 2. Culture to 80-90% Confluency A->B C 3. Starve Cells (2-4h) B->C D 4. Prepare this compound Dilutions E 5. Add to Cells D->E F 6. Incubate (4h at 37°C) E->F G 7. Collect Supernatant H 8. Perform GH ELISA G->H I 9. Analyze Data H->I

Caption: Experimental workflow for in vitro GH secretion assay.

cAMP_Assay_Workflow cluster_prep_cAMP Preparation cluster_treatment_cAMP Treatment cluster_analysis_cAMP Analysis A_cAMP 1. Seed Pituitary Cells B_cAMP 2. Pre-incubate with PDE Inhibitor (15-30 min) A_cAMP->B_cAMP C_cAMP 3. Prepare this compound Dilutions (with PDE Inhibitor) D_cAMP 4. Add to Cells C_cAMP->D_cAMP E_cAMP 5. Incubate (15-30 min at 37°C) D_cAMP->E_cAMP F_cAMP 6. Lyse Cells G_cAMP 7. Measure cAMP Levels F_cAMP->G_cAMP H_cAMP 8. Analyze Data G_cAMP->H_cAMP

Caption: Experimental workflow for intracellular cAMP assay.

References

managing variability in animal responses to CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal responses to CJC-1295 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1] Its primary mechanism of action is to bind to GHRH receptors on the anterior pituitary gland, which stimulates the synthesis and pulsatile release of endogenous growth hormone (GH).[][3][4] This increase in GH subsequently leads to higher levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of GH's effects, such as promoting muscle growth and fat metabolism.[4][5][6]

Q2: What is the difference between this compound with DAC and this compound without DAC?

A2: The key difference lies in the presence of the Drug Affinity Complex (DAC). The DAC allows this compound to bind to albumin, a protein in the blood, which protects the peptide from rapid degradation and significantly extends its half-life.[7][8][9] This results in two distinct profiles, which is a primary source of variability if not correctly matched to the experimental design.

Q3: How does the GH release pattern differ between the two forms of this compound?

A3: this compound without DAC has a short half-life (around 30 minutes) and mimics the natural, pulsatile release of GH, causing sharp spikes followed by a return to baseline.[7][10][11] In contrast, this compound with DAC has a long half-life (about 6-8 days) and produces a sustained, non-pulsatile elevation of GH and IGF-1 levels.[3][7][10] This is often described as a "GH bleed" rather than a pulse.

Q4: Why might a researcher choose one form over the other?

A4: The choice depends on the research goal.

  • This compound without DAC (Mod GRF 1-29) is preferred for studies where mimicking the natural physiological rhythm of GH is important, which may reduce the risk of pituitary desensitization.[4][7][10][11]

  • This compound with DAC is chosen for experiments requiring long-lasting GH and IGF-1 elevation with minimal injection frequency, such as studies on sustained muscle growth or metabolic changes.[8][11]

Data Presentation: Comparative Summary

Table 1: Comparison of this compound With and Without Drug Affinity Complex (DAC)

FeatureThis compound without DAC (Mod GRF 1-29)This compound with DAC
Half-Life ~30 minutes[3][11]~6-8 days[3][7]
GH Release Pattern Pulsatile, mimicking natural secretion[4][10]Sustained, continuous elevation[10]
Dosing Frequency Multiple times per day (typically 1-2)[7][10]Once or twice per week[][7]
Primary Use Case Studies requiring physiological GH rhythm[7][11]Long-term studies needing sustained GH/IGF-1 levels[8][11]

Troubleshooting Guides

Issue 1: High Variability or No Observable Effect in Animal Responses

Q: We are observing inconsistent results or no significant effect on growth/biomarkers. What are the potential causes?

A: Several factors can contribute to this variability. Consider the following potential causes and solutions:

  • Potential Cause 1: Improper Peptide Reconstitution and Storage.

    • Solution: Peptides are sensitive to degradation. Ensure you are following a strict reconstitution and storage protocol. Lyophilized (powder) this compound is stable for extended periods when refrigerated or frozen.[12][13] Once reconstituted with bacteriostatic water, the solution must be refrigerated at 2-8 °C and should be used within a few weeks to maintain potency.[13][14] Avoid shaking the vial, as this can damage the peptide; gently swirl or roll it to dissolve the powder.[13]

  • Potential Cause 2: Incorrect Dosing or Administration Frequency.

    • Solution: The dosing schedule is critical and differs significantly between the DAC and non-DAC versions. Using a weekly schedule for the short-acting non-DAC version will not produce a sustained effect. A study in GHRH knockout (GHRHKO) mice showed that daily administration of this compound was required to normalize growth, while dosing every 48 or 72 hours was less effective.[15][16] Verify your protocol against the specific form of this compound you are using.

  • Potential Cause 3: Animal-Specific Biological Factors.

    • Solution: The response to GHRH analogues can be influenced by age, sex, genetic background, and baseline health status of the animals.[12][17] For instance, genetic polymorphisms in the GHRH receptor can alter sensitivity.[18][19] Furthermore, the half-life of albumin, to which the DAC version binds, varies between species (e.g., ~20-24 hours in mice vs. up to 19 days in humans), which can reduce the efficacy of less frequent dosing in rodents.[20] Consider these factors in your experimental design and animal selection. Group animals by age and baseline weight, and ensure a homogenous study population.

  • Potential Cause 4: Pituitary Desensitization.

    • Solution: Although more of a concern with long-term, continuous stimulation, pituitary desensitization can occur.[21] If using this compound with DAC for extended periods, consider implementing "cycling" protocols (e.g., a period of administration followed by a washout period) to allow pituitary receptors to recover.[12] Monitoring IGF-1 levels can help adjust dosing to avoid overstimulation.[21]

Issue 2: Adverse Reactions at the Injection Site

Q: Our animals are developing local reactions like swelling, redness, or itching at the injection site. What's causing this and how can we mitigate it?

A: Local reactions are a known side effect and can introduce variability through stress and inflammation.

  • Potential Cause 1: Incorrect Injection Technique or Needle Quality.

    • Solution: Ensure proper subcutaneous injection technique. Pinch the skin to lift it from the underlying muscle and insert the needle at a 45-degree angle. Rotate injection sites to prevent irritation in one area.[13][22] Poor quality or overly large needles can cause bruising and irritation.[23] Use a new, sterile, high-quality needle of an appropriate gauge (e.g., 27-30G for mice) for each injection.[24]

  • Potential Cause 2: Reaction to the Peptide Solution.

    • Solution: A transient flushing or "head rush" sensation has been reported and is generally short-lived.[12] The solution's pH and sterility are critical. Ensure the peptide is fully dissolved in sterile bacteriostatic water and that the final solution is free of particulates. If problems persist, consider further diluting the dose in a larger volume of sterile saline (within recommended maximum volumes for the animal model) to reduce the concentration at the injection site.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Before starting, allow the vial of lyophilized this compound and the vial of bacteriostatic water to come to room temperature.

  • Sterilization: Wipe the rubber stoppers of both vials with an alcohol swab.[22]

  • Water Extraction: Using a sterile syringe, draw the required volume of bacteriostatic water. For example, to achieve a concentration of 2.5 mg/mL from a 5 mg vial, draw 2.0 mL of water.[13]

  • Injection: Slowly inject the bacteriostatic water into the this compound vial, angling the needle so the water runs down the side of the glass. Do not inject directly into the powder. [13][22]

  • Dissolving: Gently swirl or roll the vial between your fingers until the powder is completely dissolved. Do not shake the vial. [13]

  • Storage: Label the vial with the reconstitution date and concentration. Store upright in a refrigerator at 2-8 °C.[13]

Protocol 2: Subcutaneous (SC) Administration in Rodents
  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume needed based on its body weight (mg/kg or mcg/kg).[24]

  • Dose Preparation: Using a U-100 insulin (B600854) syringe, draw up the calculated volume of the reconstituted this compound solution.

  • Animal Restraint: Gently but firmly restrain the animal. For mice, scruffing the neck and back is effective.

  • Injection: Identify an injection site, typically the loose skin over the back or abdomen, avoiding the midline.[22][24] Pinch the skin to create a tent. Insert the sterile needle, bevel up, at a 30-45 degree angle into the base of the skin tent.

  • Administration: Gently pull back the plunger to ensure you have not entered a blood vessel (no blood should appear). Slowly inject the solution.

  • Withdrawal: Smoothly withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions. Rotate injection sites for subsequent doses.[13]

Protocol 3: Sample Experimental Design from GHRHKO Mouse Study

This protocol is adapted from a study that successfully normalized growth in GHRH knockout (GHRHKO) mice.[15][16]

  • Animal Model: GHRH knockout (GHRHKO) mice.

  • Objective: To assess the effect of dosing frequency on growth normalization.

  • Groups:

    • GHRHKO + Placebo (Control)

    • GHRHKO + this compound (2 µ g/mouse ) every 24 hours

    • GHRHKO + this compound (2 µ g/mouse ) every 48 hours

    • GHRHKO + this compound (2 µ g/mouse ) every 72 hours

  • Administration: Subcutaneous injection for 5 weeks.

  • Endpoints: Body weight and length measured weekly. At study termination, collect tissues for analysis of pituitary GH mRNA and protein content.

  • Expected Outcome: Daily administration is expected to normalize growth parameters compared to placebo, while less frequent injections will show a reduced effect, highlighting the importance of dosing intervals for efficacy.[15][16]

Table 2: Summary of Results from GHRHKO Mouse Study with this compound

Treatment Group (Dose: 2 µg)Body Weight & Length OutcomePituitary GH mRNA Increase (vs. Placebo)
Placebo No growth normalization-
Every 72h Higher than placebo, but not normalized[15]~6-fold[20]
Every 48h Higher than placebo, but not normalized[15]~8-fold[20]
Every 24h Normal body weight and length achieved[15][16]~11-fold[20]

Mandatory Visualizations

CJC1295_Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Anterior Pituitary cluster_2 Systemic Effects CJC This compound GHRHR GHRH Receptor CJC->GHRHR Binds to AC Adenylyl Cyclase GHRHR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription GH Gene Transcription PKA->Transcription Stimulates Synthesis GH Protein Synthesis Transcription->Synthesis Release GH Release (Pulsatile) Synthesis->Release GH Growth Hormone (GH) Release->GH Liver Liver GH->Liver IGF1 IGF-1 Production Liver->IGF1

Caption: this compound signaling pathway in the pituitary gland.

CJC1295_Experimental_Workflow cluster_prep Preparation Phase cluster_dose Dosing Phase cluster_monitor Monitoring & Collection Phase cluster_analysis Analysis Phase A1 Acclimatize Animals A2 Baseline Measurements (Weight, Biomarkers) A1->A2 A3 Randomize into Groups A2->A3 A4 Reconstitute this compound A3->A4 B1 Calculate Dose (per animal weight) A4->B1 B2 Administer this compound or Placebo (Subcutaneous Injection) B1->B2 B3 Repeat Dosing (per protocol schedule) B2->B3 C1 Monitor Animal Health & Injection Sites B3->C1 C2 Weekly Measurements (Weight, Length) B3->C2 C3 Blood Collection (for GH/IGF-1 analysis) B3->C3 C1->C2 C4 Terminal Tissue Harvest C3->C4 D1 Analyze Biomarkers (ELISA, etc.) C4->D1 D2 Statistical Analysis D1->D2 D3 Interpret Results D2->D3

Caption: A typical experimental workflow for a rodent study.

Troubleshooting_Variability Troubleshooting Inconsistent Results cluster_causes Potential Causes cluster_solutions Recommended Solutions Issue High Variability or No Observed Effect Cause1 Peptide Integrity Issue->Cause1 Cause2 Protocol Adherence Issue->Cause2 Cause3 Biological Factors Issue->Cause3 Cause4 Injection Technique Issue->Cause4 Sol1 Verify Reconstitution & Storage Protocol Cause1->Sol1 Sol2 Confirm Correct Dosing (DAC vs No-DAC) Cause2->Sol2 Sol3 Assess Animal Homogeneity (Age, Strain, Health) Cause3->Sol3 Sol4 Review & Standardize SC Injection Method Cause4->Sol4

Caption: Logical guide for troubleshooting variability.

References

Validation & Comparative

A Comparative Analysis of CJC-1295 and Sermorelin for Growth Hormone Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic growth hormone secretagogues, CJC-1295 and Sermorelin stand out as two prominent analogs of Growth Hormone-Releasing Hormone (GHRH). Both peptides effectively stimulate the endogenous release of growth hormone (GH) from the pituitary gland by acting on the GHRH receptor. However, key structural and pharmacokinetic differences between them lead to distinct profiles of GH secretion, influencing their potential therapeutic and research applications. This guide provides an objective comparison of this compound and Sermorelin, supported by experimental data, to aid researchers and drug development professionals in their selection and application of these compounds.

Molecular Profile and Mechanism of Action

Both this compound and Sermorelin are synthetic peptides that mimic the action of endogenous GHRH.[1][2] Sermorelin is a 29-amino acid polypeptide that represents the 1-29 fragment of human GHRH, which is the shortest fully functional fragment.[1] this compound is also a modified version of the first 29 amino acids of GHRH.[3] A significant modification in one form of this compound is the addition of a Drug Affinity Complex (DAC), which allows it to bind to albumin in the bloodstream, drastically extending its half-life.[4] There is also a version of this compound without DAC, which has a shorter half-life.[5]

Both peptides exert their effects by binding to GHRH receptors on the somatotroph cells of the anterior pituitary gland.[2][6] This binding initiates a downstream signaling cascade, primarily through the Gs protein/adenylate cyclase pathway, leading to increased synthesis and release of GH.[7]

Pharmacokinetic and Pharmacodynamic Comparison

The most striking difference between this compound (with DAC) and Sermorelin lies in their pharmacokinetic profiles, which in turn dictates their pharmacodynamics.

ParameterThis compound with DACSermorelin
Half-life Approximately 6-8 days[5]Approximately 10-20 minutes[8]
Dosing Frequency Typically once weekly[9]Daily or multiple times per day[10]
Pattern of GH Release Sustained elevation of GH and IGF-1 levels[9]Pulsatile release mimicking natural GH secretion[1]

Data on GH and IGF-1 Elevation:

PeptideDoseIncrease in GHIncrease in IGF-1Duration of Effect
This compound Single subcutaneous injection2- to 10-fold increase in mean plasma GH concentrations for 6 days or more[11]1.5- to 3-fold increase in mean plasma IGF-1 concentrations for 9-11 days[11]IGF-1 levels remained above baseline for up to 28 days after multiple doses[11]
Sermorelin Not specified in direct comparisonInduces marked increases in circulating GH levels, with one study reporting an average elevation exceeding 80% for approximately two hours[6]Significant increases in IGF-1 observed with twice-daily treatmentEffects are transient due to short half-life[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway activated by both peptides and a typical experimental workflow for their comparison.

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRHR GHRH Receptor G_protein Gs Protein GHRHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GH_Vesicles GH Vesicles PKA->GH_Vesicles Promotes Exocytosis CREB CREB PKA->CREB Phosphorylates GH_Release GH Release GH_Vesicles->GH_Release GH_Gene GH Gene Transcription CREB->GH_Gene Activates Peptide This compound or Sermorelin Peptide->GHRHR Binds Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Recruitment Subject Recruitment (Healthy Adults) Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: this compound Administration (e.g., single subcutaneous dose) Randomization->Group_A Group_B Group B: Sermorelin Administration (e.g., daily subcutaneous doses) Randomization->Group_B Placebo Group C: Placebo Administration Randomization->Placebo Blood_Sampling Serial Blood Sampling (over time course) Group_A->Blood_Sampling Group_B->Blood_Sampling Placebo->Blood_Sampling Hormone_Assay GH & IGF-1 Measurement (ELISA or RIA) Blood_Sampling->Hormone_Assay Safety_Assessment Safety & Tolerability Assessment Blood_Sampling->Safety_Assessment PK_Analysis Pharmacokinetic Analysis (Half-life, Cmax, Tmax) Hormone_Assay->PK_Analysis PD_Analysis Pharmacodynamic Analysis (GH & IGF-1 response) Hormone_Assay->PD_Analysis

References

A Comparative Analysis of CJC-1295 With and Without Drug Affinity Complex (DAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of growth hormone secretagogues, understanding the nuanced differences between CJC-1295 with and without Drug Affinity Complex (DAC) is critical for experimental design and therapeutic application. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

This compound is a synthetic analogue of growth hormone-releasing hormone (GHRH) that stimulates the pituitary gland to release growth hormone (GH).[1][2] The primary distinction between the two forms lies in the addition of a DAC to this compound, a modification that significantly alters its pharmacokinetic profile and, consequently, its biological activity.[2][3][4]

Mechanism of Action and Pharmacokinetics

Both forms of this compound act by binding to GHRH receptors on the anterior pituitary gland, which triggers the synthesis and release of GH.[][6][7] This, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a key mediator of the anabolic and growth-promoting effects of GH.[6][8][9]

The crucial difference lies in their half-lives. This compound without DAC , also known as Modified GRF (1-29), has a short half-life of approximately 30 minutes.[4][][7][8] This results in a pulsatile release of GH, mimicking the body's natural secretion pattern.[4][][10] In contrast, This compound with DAC has a significantly extended half-life of about 6 to 8 days.[2][7][8] The DAC moiety allows the peptide to bind to albumin in the bloodstream, protecting it from rapid degradation and clearance.[2][3] This leads to a sustained, non-pulsatile elevation of GH and IGF-1 levels.[8][11]

Comparative Efficacy: Quantitative Data

Clinical studies have demonstrated the dose-dependent effects of this compound with DAC on GH and IGF-1 levels in healthy adults.

Table 1: Pharmacodynamic Effects of a Single Subcutaneous Dose of this compound with DAC

Dosage (µg/kg)Mean Peak GH (ng/mL)Mean GH AUC (ng·h/mL)Mean Peak IGF-1 (ng/mL)Mean IGF-1 AUC (ng·d/mL)
304.5682505,500
608.21553107,000
12512.53504209,000

Data adapted from Teichman et al., 2006.[12]

Following a single injection of this compound with DAC, mean plasma GH concentrations showed a 2- to 10-fold increase for six days or more, while mean plasma IGF-1 concentrations increased by 1.5- to 3-fold for 9 to 11 days.[12][13] Multiple doses of this compound with DAC have been shown to keep mean IGF-1 levels above baseline for up to 28 days.[13]

For this compound without DAC, the pulsatile nature of GH release means that peak concentrations are high but transient. The overall exposure (Area Under the Curve) is lower compared to the DAC version.[11] This characteristic makes it suitable for protocols aiming to mimic natural physiological rhythms.[4][11]

Experimental Protocols

Administration and Sample Collection for a Clinical Trial of this compound with DAC

This protocol outlines the methodology for a single-dose, ascending-dose trial.

  • Subject Recruitment: Healthy adult volunteers (ages 21-61) are screened and enrolled.

  • Randomization: Subjects are randomly assigned to receive a single subcutaneous injection of either placebo or this compound with DAC at varying doses (e.g., 30, 60, 125 µg/kg).

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals post-injection (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, 264, and 336 hours) to measure plasma concentrations of GH and IGF-1.

  • Hormone Assays: Plasma GH and IGF-1 levels are quantified using validated immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay).

Measurement of Human Growth Hormone (hGH) by ELISA
  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate in duplicate.

  • Incubation: Cover the plate and incubate as specified (e.g., 2.5 hours at room temperature).

  • Washing: Aspirate each well and wash four times with the provided wash buffer.

  • Biotinylated Antibody Addition: Add 100 µL of biotinylated anti-hGH antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.

  • Calculation: Generate a standard curve and determine the hGH concentrations in the samples.[12]

Signaling Pathways and Experimental Workflow

The biological effects of this compound are initiated through the GHRH receptor signaling pathway.

GHRH_Signaling_Pathway cluster_pituitary Pituitary Somatotroph CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds to G_Protein G Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Release GH Synthesis & Release GH_Gene->GH_Release Pituitary Pituitary Somatotroph Experimental_Workflow Screening Subject Screening & Recruitment Randomization Randomization (Placebo / this compound) Screening->Randomization Dosing Subcutaneous Administration Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis GH & IGF-1 Measurement (ELISA) Sampling->Analysis Data Pharmacokinetic & Pharmacodynamic Analysis Analysis->Data

References

Ipamorelin and CJC-1295: A Comparative Analysis of Their Synergistic Effect on IGF-1 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of Ipamorelin, a selective growth hormone (GH) secretagogue, and CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, has garnered significant interest for its potential to synergistically enhance endogenous GH production and, consequently, elevate levels of Insulin-like Growth Factor-1 (IGF-1). This guide provides a comparative analysis of their individual and combined effects, supported by available experimental data, to inform research and development in endocrinology and related fields.

Mechanism of Synergy: Complementary Signaling Pathways

Ipamorelin and this compound stimulate GH secretion from the anterior pituitary gland through distinct and complementary mechanisms.[1] this compound, an analog of GHRH, binds to the GHRH receptor (GHRH-R), activating the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA). PKA subsequently promotes the transcription of the GH gene and the synthesis and release of GH.[1]

Ipamorelin, on the other hand, is a ghrelin mimetic that binds to the growth hormone secretagogue receptor (GHS-R1a).[1] This interaction activates the Gq alpha subunit, stimulating phospholipase C (PLC). PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step in the vesicular fusion and exocytosis of GH.[1] The simultaneous activation of these two distinct intracellular signaling pathways results in a more robust and sustained release of GH than either peptide can achieve alone, leading to a greater downstream production of IGF-1 by the liver.[1]

Synergy CJC This compound GHRH_R GHRH Receptor CJC->GHRH_R Gs Gs Protein GHRH_R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GH_Release GH Synthesis & Release PKA->GH_Release Stimulates Ipamorelin Ipamorelin GHSR GHS-R1a (Ghrelin Receptor) Ipamorelin->GHSR Gq Gq Protein GHSR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ IP3->Ca Ca->GH_Release Stimulates Pituitary Pituitary Somatotroph Liver Liver GH_Release->Liver Stimulates IGF1 IGF-1 Production Liver->IGF1

Caption: Synergistic Signaling Pathways of Ipamorelin and this compound.

Comparative Data on IGF-1 Levels

Direct head-to-head clinical trials with comprehensive quantitative data comparing the effects of Ipamorelin alone, this compound alone, and their combination on IGF-1 levels are limited in publicly available literature.[1] However, studies on individual components and analogous combinations provide strong support for a synergistic relationship.

The following table summarizes the reported effects of this compound on IGF-1 levels from a clinical trial in healthy adults. Data for Ipamorelin monotherapy and a direct combination study is not available in a comparable format.

Agent(s)DosageSubjectsKey Findings on IGF-1
This compound 30-125 µg/kg (single s.c. injection)Healthy Adults (21-61 yrs)Mean plasma IGF-1 concentrations increased by 1.5- to 3-fold for 9-11 days. After multiple doses, mean IGF-1 levels remained above baseline for up to 28 days.[2][3]
Ipamorelin N/AN/AA study in adult female rats showed that Ipamorelin treatment did not affect total IGF-1 levels.[4] Data from human clinical trials on IGF-1 response to Ipamorelin monotherapy is not readily available.
Ipamorelin + this compound N/AN/AWhile direct quantitative IGF-1 data is lacking, reports suggest a 3- to 5-fold greater GH release compared to Ipamorelin alone, which would theoretically lead to a significant increase in IGF-1.[5]

Experimental Protocols

A representative experimental design to quantitatively assess the synergistic effects of Ipamorelin and this compound on IGF-1 would involve a randomized, placebo-controlled, three-arm crossover study.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Crossover Treatment cluster_sampling Phase 3: Pharmacodynamic Assessment cluster_analysis Phase 4: Data Analysis Screening Subject Screening (Healthy Adults, 21-60 yrs) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Baseline Baseline Blood Sampling (IGF-1, GH, etc.) Inclusion->Baseline Randomization Randomization (n=X) Baseline->Randomization ArmA Arm A: Ipamorelin (e.g., 100 mcg s.c.) Randomization->ArmA Washout Washout Period (e.g., 14 days) ArmA->Washout Crossover ArmB Arm B: This compound (e.g., 100 mcg s.c.) ArmB->Washout Crossover ArmC Arm C: Ipamorelin + this compound (100 mcg each, s.c.) Sampling Serial Blood Sampling (e.g., 0, 30, 60, 90, 120 min post-dose, and daily for 14 days) ArmC->Sampling Washout->ArmB Washout->ArmC Processing Serum/Plasma Separation & Storage (-80°C) Sampling->Processing Assay IGF-1 Measurement (ELISA/LC-MS) Processing->Assay Stats Statistical Analysis (AUC, Cmax, Tmax) Assay->Stats Comparison Comparative Analysis of IGF-1 Response Stats->Comparison

Caption: Generalized Experimental Workflow for a Comparative Clinical Study.
Subject Selection:

  • Inclusion Criteria: Healthy adult male and female volunteers, aged 21-60 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All participants would provide written informed consent.

  • Exclusion Criteria: History of pituitary or hypothalamic disease, diabetes, malignancy, renal or hepatic impairment, use of medications known to affect the GH-IGF-1 axis.

Study Design and Dosing:
  • A randomized, double-blind, placebo-controlled, three-period crossover design would be employed.

  • Each participant would receive a single subcutaneous injection of:

    • Ipamorelin (e.g., 100 mcg)

    • This compound without DAC (e.g., 100 mcg)

    • Ipamorelin (100 mcg) + this compound without DAC (100 mcg)

  • A washout period of at least 14 days would separate each treatment period.

Blood Sampling and IGF-1 Measurement:
  • Sample Collection: Venous blood samples would be collected at baseline (pre-dose) and at regular intervals post-injection (e.g., 30, 60, 90, 120, 180 minutes, and then daily for up to 14 days) to capture the full pharmacokinetic and pharmacodynamic profile.

  • Sample Processing: Blood would be collected in serum separator tubes, allowed to clot, and then centrifuged. The resulting serum would be aliquoted and stored at -80°C until analysis.

  • IGF-1 Assay: Serum IGF-1 concentrations would be measured using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) method.[1][6] A key step in IGF-1 assays is the dissociation of IGF-1 from its binding proteins (IGFBPs), which is typically achieved by an acidification step.[7]

    • ELISA Protocol Outline:

      • Sample Preparation: Serum samples are diluted in an acidic buffer to dissociate IGF-1 from IGFBPs.

      • Incubation: Diluted samples, standards, and controls are added to a microplate pre-coated with an anti-IGF-1 antibody and incubated.

      • Detection: A biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are added in sequential steps, with washing in between.

      • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of bound IGF-1.

      • Absorbance Reading: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

      • Quantification: A standard curve is generated to determine the IGF-1 concentration in the samples.

Data Analysis:
  • The primary endpoint would be the change in serum IGF-1 levels from baseline.

  • Pharmacodynamic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for IGF-1 would be calculated for each treatment arm.

  • Statistical analysis (e.g., ANOVA for crossover design) would be used to compare the effects of the three treatments on IGF-1 levels.

Conclusion

The co-administration of Ipamorelin and this compound represents a promising strategy for robustly stimulating the endogenous growth hormone axis. The distinct mechanisms of action—GHRH receptor agonism by this compound and ghrelin receptor agonism by Ipamorelin—result in a synergistic effect on GH secretion. While direct, quantitative, comparative clinical data on the impact on IGF-1 levels is currently limited, the underlying biological mechanisms and preliminary reports strongly suggest a superior response compared to the administration of either peptide alone. This makes the combination a compelling area for continued research and potential therapeutic development in contexts where enhanced GH and IGF-1 levels are desired. Further well-controlled clinical trials are warranted to fully elucidate and quantify the synergistic effects of this peptide combination on the GH-IGF-1 axis.

References

Tesamorelin vs. CJC-1295: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the stimulation of the growth hormone (GH) axis presents a promising therapeutic avenue. Among the molecules of interest are Tesamorelin and CJC-1295, both synthetic analogs of Growth Hormone-Releasing Hormone (GHRH). While both aim to augment endogenous GH and Insulin-like Growth Factor-1 (IGF-1) levels, they differ significantly in their chemical structure, pharmacokinetic profiles, and, most critically, the breadth of their clinical validation in metabolic studies. This guide provides an objective comparison of Tesamorelin and this compound, supported by available experimental data, to inform research and development decisions.

At a Glance: Key Differences

FeatureTesamorelinThis compound
Regulatory Status FDA-approved for the treatment of excess abdominal fat in HIV-infected patients with lipodystrophy.[1][2]Not FDA-approved; used in research and wellness settings.[1][3]
Chemical Modification A 44-amino acid peptide with a trans-3-hexenoic acid group to increase resistance to enzymatic degradation.[4]A tetrasubstituted GHRH analog.[4] Can be formulated with or without a Drug Affinity Complex (DAC).
Half-life Relatively short, leading to a pulsatile release of GH.[1]Without DAC, has a short half-life. With DAC, the half-life is extended to several days.[1][5]
Clinical Evidence for VAT Reduction Strong evidence from multiple Phase 3 clinical trials demonstrating significant visceral adipose tissue (VAT) reduction.[1][6]Limited to no specific quantitative clinical trial data on VAT reduction.[1]

Mechanism of Action: A Shared Pathway

Both Tesamorelin and this compound are GHRH analogs that act on the GHRH receptors in the anterior pituitary gland. This interaction stimulates the synthesis and pulsatile release of endogenous growth hormone.[1][2] Subsequently, the increased GH levels stimulate the liver to produce IGF-1. This cascade of hormonal events promotes lipolysis (the breakdown of fats) and modulates anabolic processes, contributing to changes in body composition.[7][8]

The primary distinction in their mechanism of action lies in their pharmacokinetic profiles. Tesamorelin's modification results in a more physiological, pulsatile release of GH.[1] this compound, particularly with the DAC moiety, binds to albumin in the bloodstream, leading to a more sustained elevation of GH and IGF-1 levels.[1][9]

GHRH_Signaling_Pathway cluster_pituitary Anterior Pituitary cluster_liver Liver cluster_adipocyte Visceral Adipocyte GHRH_R GHRH Receptor AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GH Growth Hormone (GH) Release PKA->GH Stimulates IGF1 IGF-1 Production GH->IGF1 Stimulates Lipolysis Lipolysis (VAT Reduction) GH->Lipolysis Stimulates Peptide Tesamorelin / This compound Peptide->GHRH_R Binds to Tesamorelin_Protocol cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (26 weeks) cluster_endpoints Endpoint Assessment Inclusion Inclusion Criteria: - HIV-positive adults (18-65 years) - Stable ART - Abdominal fat accumulation (defined by waist circumference and waist-to-hip ratio) - VAT > 130 cm² by CT scan Randomize Randomized (2:1 ratio) Inclusion->Randomize Tesamorelin Tesamorelin (2 mg/day, subcutaneous injection) Randomize->Tesamorelin Placebo Placebo Randomize->Placebo Primary Primary Endpoint: - % change in VAT from baseline at 26 weeks (measured by CT scan at L4-L5) Tesamorelin->Primary Secondary Secondary Endpoints: - Change in waist circumference - Change in triglycerides and other lipid profiles - Change in IGF-1 levels Tesamorelin->Secondary Placebo->Primary Placebo->Secondary CJC1295_Protocol cluster_screening_cjc Screening & Enrollment cluster_randomization_cjc Randomization cluster_treatment_cjc Treatment Phase (e.g., 28-49 days) cluster_endpoints_cjc Endpoint Assessment Inclusion_cjc Inclusion Criteria: - Healthy adults (e.g., 21-61 years) Randomize_cjc Randomized, Double-Blind Inclusion_cjc->Randomize_cjc CJC1295 This compound (subcutaneous injection) - Ascending single doses or - Multiple weekly/biweekly doses (e.g., 30-60 µg/kg) Randomize_cjc->CJC1295 Placebo_cjc Placebo Randomize_cjc->Placebo_cjc Main_cjc Main Outcome Measures: - Peak concentrations and area under the curve of GH and IGF-1 - Pharmacokinetic parameters of this compound - Safety and tolerability CJC1295->Main_cjc Placebo_cjc->Main_cjc

References

Validating the Bioactivity of Synthesized CJC-1295: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the bioactivity of a synthesized peptide like CJC-1295 is a critical step to ensure its therapeutic potential. This guide provides an objective comparison of this compound with other Growth Hormone Releasing Hormone (GHRH) analogs, namely Sermorelin and Tesamorelin, and offers detailed experimental protocols for bioactivity validation.

Comparison of GHRH Analogs

This compound, Sermorelin, and Tesamorelin are all synthetic analogs of GHRH, designed to stimulate the pituitary gland to release growth hormone (GH).[1][2] However, they differ significantly in their structure, pharmacokinetics, and duration of action, which dictates their respective applications in research and clinical settings.

  • This compound is a long-acting GHRH analog.[1] Its structure is modified to include a Drug Affinity Complex (DAC), which allows it to bind to albumin in the bloodstream, extending its half-life to several days.[1][2] This modification results in a sustained elevation of GH and Insulin-like Growth Factor 1 (IGF-1) levels.[2]

  • Sermorelin is a truncated analog of GHRH, consisting of the first 29 amino acids of the natural hormone.[3] It has a much shorter half-life compared to this compound, requiring more frequent administration to maintain elevated GH levels.[4] Its action more closely mimics the natural, pulsatile release of GH.[5]

  • Tesamorelin is another GHRH analog that has been specifically developed and FDA-approved for the reduction of visceral adipose tissue in HIV-associated lipodystrophy.[6][7] It also stimulates the pituitary to produce GH, leading to increased IGF-1 levels.[2][6]

Quantitative Bioactivity Data

The following table summarizes key bioactivity parameters for this compound and its alternatives based on available data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

ParameterThis compound (with DAC)TesamorelinSermorelin
Half-life ~6-8 daysLonger than SermorelinShort (minutes)
Typical Dosage 30-60 µg/kg, weekly/biweekly2 mg, daily200-300 µg, daily
Peak GH Response 2- to 10-fold increase over baseline for ≥6 daysSignificant increase in mean overnight GHPulsatile release
IGF-1 Response 1.5- to 3-fold increase over baseline for 9-11 days~80% increase over placeboGradual increase over months
Binding Affinity (Ki) Data not available from comparative studiesData not available from comparative studiesData not available from comparative studies
Potency (EC50) Data not available from comparative studiesData not available from comparative studiesData not available from comparative studies

Experimental Protocols

To validate the bioactivity of synthesized this compound, a series of in vitro and in vivo assays should be performed.

In Vitro Bioactivity Assays

1. GHRH Receptor Binding Assay

This competitive binding assay determines the affinity of synthesized this compound for the GHRH receptor compared to a known radiolabeled ligand.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human GHRH receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Membrane Preparation: Harvest the cells, homogenize them in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Competitive Binding: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled GHRH analog (e.g., [125I]-His1,Tyr10,Nle27]hGHRH(1-32)-NH2), and increasing concentrations of unlabeled this compound (or standards like Sermorelin/Tesamorelin).

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.[8]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the binding affinity (Ki) using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay measures the ability of this compound to activate the GHRH receptor and stimulate the production of the second messenger, cyclic AMP (cAMP).

Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the GHRH receptor into a 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.[9]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound (or other GHRH analogs) to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes).[10]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[9][11]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

In Vivo Bioactivity Assay

1. GH and IGF-1 Response in a Rodent Model

This assay evaluates the ability of this compound to stimulate the release of GH and subsequently IGF-1 in a living organism.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (150-180 g).[12] Acclimatize the animals for at least one week before the experiment. For precise blood sampling without inducing stress, cannulation of the carotid artery or jugular vein can be performed a few days prior to the study.[13]

  • Administration: Administer a single subcutaneous injection of this compound at a predetermined dose (e.g., 80 µg/kg).[14] Include control groups receiving saline, Sermorelin, or Tesamorelin.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the cannula at baseline (0 hours) and at various time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, and 144 hours) to capture both the peak and the duration of the GH and IGF-1 response.[12]

  • Sample Processing: Centrifuge the blood samples to separate the plasma or serum and store at -80°C until analysis.

  • Hormone Measurement: Quantify the concentrations of GH and IGF-1 in the plasma/serum samples using specific ELISA kits for rat GH and IGF-1.

  • Data Analysis: Plot the mean GH and IGF-1 concentrations over time for each treatment group. Calculate pharmacokinetic and pharmacodynamic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).

Mandatory Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHRH_Analog GHRH Analog (e.g., this compound) GHRHR GHRH Receptor (GHRH-R) GHRH_Analog->GHRHR Binds G_Protein Gαs Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Release GH Synthesis & Release GH_Gene->GH_Release

Caption: GHRH receptor signaling pathway.

Bioactivity_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Receptor_Binding Receptor Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine EC50) Data_Analysis Data Analysis & Comparison (PK/PD Modeling) cAMP_Assay->Data_Analysis Animal_Model Rodent Model Administration (Subcutaneous) Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Hormone_Analysis GH & IGF-1 Measurement (ELISA) Blood_Sampling->Hormone_Analysis Hormone_Analysis->Data_Analysis Synthesis Synthesized this compound Synthesis->Receptor_Binding Synthesis->cAMP_Assay Synthesis->Animal_Model

Caption: Experimental workflow for bioactivity validation.

References

A Head-to-Head In Vivo Comparison of Growth Hormone-Releasing Hormone (GHRH) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of various Growth Hormone-Releasing Hormone (GHRH) analogs, focusing on their performance and supported by experimental data. The information is curated to assist researchers and drug development professionals in making informed decisions for their studies.

Introduction to GHRH Analogs

Growth Hormone-Releasing Hormone (GHRH) is a hypothalamic peptide that stimulates the synthesis and release of growth hormone (GH) from the pituitary gland.[1] Native GHRH has a very short half-life, which limits its therapeutic utility.[2][3] Consequently, a variety of synthetic analogs have been developed with modified structures to enhance stability, prolong their duration of action, and improve potency.[1][3] These analogs are crucial tools in research and have therapeutic applications ranging from GH deficiency treatment and anti-aging therapies to reducing visceral fat in specific patient populations.[4][5][6] This guide focuses on a head-to-head comparison of some of the most prominent GHRH analogs: Sermorelin, Tesamorelin, and CJC-1295, along with a look at newer, research-focused analogs.

GHRH Signaling Pathway

The biological effects of GHRH and its analogs are mediated through the GHRH receptor, a G-protein coupled receptor on the surface of somatotroph cells in the anterior pituitary.[1] Activation of this receptor triggers an intracellular signaling cascade, primarily involving cyclic AMP (cAMP) and protein kinase A (PKA), which ultimately leads to the transcription of the GH gene and the synthesis and pulsatile release of growth hormone.[7]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pituitary Somatotroph Cell GHRH Analog GHRH Analog GHRH Receptor GHRH Receptor GHRH Analog->GHRH Receptor binds to G Protein G Protein GHRH Receptor->G Protein activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GH Gene GH Gene CREB->GH Gene activates transcription GH Synthesis & Release GH Synthesis & Release GH Gene->GH Synthesis & Release

Caption: GHRH analog signaling cascade in a pituitary somatotroph cell.

Commercially Available GHRH Analogs: A Comparative Overview

Sermorelin, Tesamorelin, and this compound are among the most well-known GHRH analogs. While all stimulate GH production, they differ significantly in their structure, pharmacokinetics, and clinical applications.[5][8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Sermorelin, Tesamorelin, and this compound. These differences in half-life are a primary determinant of their dosing frequency and duration of action.

Pharmacokinetic ParameterSermorelinTesamorelinThis compound (with DAC)
Amino Acid Length 294429 (modified)
Elimination Half-life (t½) 10–20 minutes[1][9]26–38 minutes[1]5.8–8.1 days[1]
Time to Peak Concentration (Tmax) 10–20 minutes[1]~9 minutes[1]Not explicitly stated
Bioavailability (Subcutaneous) ~6%[1]<4%[1]Not quantified
Primary Clinical Use Anti-aging, GH deficiency[4][10]HIV-associated lipodystrophy[4][5][6]Body composition, anti-aging

DAC: Drug Affinity Complex, which extends the half-life of this compound by allowing it to bind to plasma proteins like albumin.[8][11][12]

In Vivo Efficacy and Applications
  • Sermorelin : As a shorter-acting analog, Sermorelin promotes a more natural, pulsatile release of GH.[11][13] It is often used for anti-aging purposes and to counteract age-related GH decline.[5] Due to its short half-life, it typically requires daily injections.[9]

  • Tesamorelin : This analog is noted for its potency and is specifically FDA-approved for reducing excess visceral abdominal fat in HIV patients with lipodystrophy.[4][5][6][10] Clinical research indicates that Tesamorelin is more potent than Sermorelin in stimulating GH release and has more pronounced effects on fat loss.[6][14]

  • This compound : The key feature of this compound (especially with DAC) is its extended half-life, which allows for much less frequent dosing.[9][11][13] This results in a sustained elevation of GH and IGF-1 levels, making it a popular choice for long-term improvements in muscle mass, fat loss, and recovery.[12][13]

Advanced Research GHRH Analogs

Ongoing research has led to the development of novel GHRH analogs with even greater potency and stability. These are primarily used in preclinical studies and are not approved for human use.

In Vivo Potency of Novel Analogs in Rats

The following data is derived from studies in pentobarbital-anesthetized male rats, comparing the GH-releasing effects of various analogs to a standard GHRH(1-29)NH2.

AnalogAdministration RouteTime PointRelative Potency vs. GHRH(1-29)NH2
MZ-2-51 Intravenous (IV)5 min4.4x[15]
15 min5.6x[15]
Subcutaneous (SC)15 min34.3x[15]
30 min179.1x[15][16]
MZ-2-57 Intravenous (IV)5 min1.9x[15]
15 min1.8x[15]
Subcutaneous (SC)15 min14.3x[15]
30 min88.9x[15]
MZ-2-75 Intravenous (IV)5 min1.07x[15]
15 min1.9x[15]
Subcutaneous (SC)15 min10.5x[15]
30 min45.0x[15]
MR-409 Not specifiedNot specifiedAmong the most potent GHRH agonists developed[2]
MR-356 Not specifiedNot specifiedExhibited higher potency than earlier analogs[2]

These "agmatine analogs" and others in the MR-series demonstrate significantly increased and prolonged GH-releasing activity compared to the parent hormone.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are typical protocols for assessing the in vivo efficacy of GHRH analogs.

In Vivo GH Release Assay in Rats

This protocol outlines the general procedure used to determine the potency of GHRH analogs in stimulating GH release in an animal model.

  • Animal Model : Male Sprague-Dawley rats are commonly used. They are anesthetized, typically with pentobarbital, to prevent stress-induced fluctuations in GH levels.

  • Administration : The GHRH analog or a vehicle control is administered via intravenous (IV), subcutaneous (SC), or intramuscular (IM) injection.[15]

  • Blood Sampling : Blood samples are collected at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to measure the concentration of circulating GH.[2][15]

  • GH Measurement : Serum GH concentrations are determined using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Data Analysis : The potency of the test analog is calculated relative to a standard, such as GHRH(1-29)NH2, by comparing the peak GH levels and the area under the curve (AUC) of the GH response.[2]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Rats (e.g., Pentobarbital) C Administer Analog (IV or SC) A->C B Prepare GHRH Analog Doses B->C D Collect Blood Samples (e.g., 5, 15, 30 min) C->D E Separate Serum D->E F Measure GH Levels (ELISA) E->F G Calculate Relative Potency F->G

Caption: Workflow for in vivo testing of GHRH analog potency in rats.

Conclusion

The landscape of GHRH analogs is diverse, with each compound offering a unique pharmacokinetic and pharmacodynamic profile. Sermorelin provides a gentle, pulsatile stimulus of GH, while Tesamorelin offers a more potent effect, particularly on visceral fat reduction.[6][10] this compound stands out for its prolonged duration of action, reducing the need for frequent administration.[11][13] The choice of a GHRH analog for research or therapeutic development will depend on the desired pharmacokinetic profile and the specific application.[1] Newer research analogs demonstrate the potential for even greater potency and sustained action, paving the way for future therapeutic advancements.[2][3]

References

A Researcher's Guide to Comparative Peptide Analysis: From Synthesis to Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous comparative analysis of peptides is fundamental to innovation. This guide provides a comprehensive overview of the experimental protocols, statistical methodologies, and data visualization techniques essential for objectively evaluating the performance of therapeutic peptides against alternatives.

This document outlines a standard workflow for a comparative peptide study, focusing on the synthesis of two hypothetical therapeutic peptides, Peptide A and Peptide B, their quantification, and the subsequent analysis of their impact on a key cellular signaling pathway.

Experimental Protocols

A successful comparative peptide study hinges on meticulous and well-documented experimental procedures. The following sections detail the protocols for peptide synthesis and quantification.

Solid Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method for solid-phase peptide synthesis due to its efficiency and milder reaction conditions.[1][2]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[3][4]

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling agents (e.g., HBTU, HATU)

  • Activating agents (e.g., HOBt)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS))[5]

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes to allow for better accessibility of the reactive sites.[6]

  • First Amino Acid Loading: The first Fmoc-protected amino acid is coupled to the resin. The specific protocol depends on the resin type.[6]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the amino acid is removed using a 20% piperidine solution in DMF.[2]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the preceding amino acid. The completion of the coupling reaction can be monitored using a ninhydrin (B49086) test.[3]

  • Repeat Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the peptide sequence.[3]

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.[5]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Peptide Quantification using ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying peptide concentrations in biological samples.[7][8]

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody specific to the peptide

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coating: The wells of the microtiter plate are coated with a known concentration of the synthetic peptide (Peptide A or Peptide B) or the sample containing the peptide and incubated overnight at 4°C.[9][10]

  • Washing: The plate is washed multiple times with wash buffer to remove any unbound peptide.[9]

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of the antibodies.[9]

  • Primary Antibody Incubation: The primary antibody, specific to the target peptide, is added to the wells and incubated.[8]

  • Washing: The plate is washed to remove any unbound primary antibody.[8]

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated.[8]

  • Washing: The plate is washed to remove any unbound secondary antibody.[8]

  • Substrate Addition: The substrate solution is added to the wells, and the plate is incubated to allow for color development.[11]

  • Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.[11]

  • Data Acquisition: The absorbance in each well is measured using a plate reader at the appropriate wavelength.[11] A standard curve is generated using known concentrations of the peptide to determine the concentration in the unknown samples.

Statistical Analysis of Comparative Data

Objective comparison of peptide performance requires rigorous statistical analysis. For this guide, we will consider a common scenario in therapeutic peptide research: comparing the inhibitory effect of Peptide A and Peptide B on a specific cellular process, measured by mass spectrometry-based proteomics.

Data Presentation

The quantitative data from the mass spectrometry analysis, representing the abundance of a target protein under different treatment conditions, should be summarized in a clear and structured table.

Treatment GroupReplicate 1 (Protein Abundance)Replicate 2 (Protein Abundance)Replicate 3 (Protein Abundance)Mean AbundanceStandard Deviation
Control (No Peptide) 1.001.050.981.010.036
Peptide A (10 µM) 0.750.800.720.760.040
Peptide B (10 µM) 0.600.650.580.610.036
Statistical Workflow

A typical statistical workflow for analyzing quantitative proteomics data involves the following steps:

  • Data Preprocessing:

    • Normalization: Raw data from mass spectrometry experiments often requires normalization to correct for systematic variations between samples. Common normalization methods include total intensity normalization or normalization against a set of internal standards.[12]

    • Data Filtering: Peptides with a high percentage of missing values across samples may be removed from the analysis.[13]

  • Statistical Testing:

    • Hypothesis Formulation: The null hypothesis (H₀) is that there is no difference in protein abundance between the treatment groups. The alternative hypothesis (H₁) is that there is a difference.

    • Choice of Test: For comparing the means of two groups (e.g., Control vs. Peptide A), an independent two-sample t-test is appropriate, assuming the data is normally distributed and has equal variances.[13] For comparing the means of more than two groups (e.g., Control vs. Peptide A vs. Peptide B), a one-way Analysis of Variance (ANOVA) is used.[13]

    • P-value Calculation: The statistical test will yield a p-value, which represents the probability of observing the data if the null hypothesis is true. A low p-value (typically < 0.05) indicates that the observed difference is statistically significant.

  • Post-hoc Analysis (if using ANOVA): If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) are performed to determine which specific groups are different from each other.

  • Interpretation: The results of the statistical analysis are interpreted in the context of the biological question. For example, a significantly lower mean protein abundance in the Peptide B group compared to the Peptide A group would suggest that Peptide B is a more potent inhibitor.

Mandatory Visualizations

Visual representations are crucial for communicating complex biological information and experimental designs.

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis & Purification cluster_treatment Cellular Treatment cluster_analysis Analysis s1 Solid Phase Peptide Synthesis (SPPS) (Peptide A & Peptide B) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Characterization s3->s4 t2 Treatment with Peptides (Control, Peptide A, Peptide B) s4->t2 t1 Cell Culture t1->t2 a1 Protein Extraction t2->a1 a4 ELISA for Peptide Quantification t2->a4 a2 Mass Spectrometry (Quantitative Proteomics) a1->a2 a3 Statistical Analysis (t-test/ANOVA) a2->a3 EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Therapeutic_Peptide Therapeutic Peptide (e.g., Peptide A/B) Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Akt->Proliferation Therapeutic_Peptide->EGFR inhibits

References

A Researcher's Guide to Assessing the Purity of CJC-1295 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the purity and potency of synthetic peptides like CJC-1295 is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for assessing the purity of this compound from various suppliers, complete with detailed experimental protocols and supporting data presented for easy comparison.

Comparative Purity Analysis of this compound

The purity of this compound can vary between suppliers due to differences in synthesis and purification processes. A comprehensive analysis should include not only the percentage of the target peptide but also the identification and quantification of impurities. Common impurities in synthetic peptides include truncated sequences, deletion sequences, and residual solvents from the manufacturing process.[1][2]

Below is a hypothetical comparison of this compound from three different suppliers, based on typical analytical data.

Table 1: Comparative Purity Data for this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
HPLC Purity (%) 99.297.599.8
Major Impurity 1 (%) 0.5 (Des-amino Tyr¹)1.2 (Truncated)0.1 (Oxidized Met)
Major Impurity 2 (%) 0.2 (Acetylated)0.8 (Deletion)<0.1
Mass Identity (m/z) ConfirmedConfirmedConfirmed
Bioactivity (EC₅₀) 0.15 nM0.35 nM0.12 nM

Experimental Protocols

To independently verify the purity and activity of this compound, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of peptides by separating the main peptide from its impurities.[3][4][5][6]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point for method development. A shallower gradient can improve the resolution of closely eluting impurities.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.45 µm filter before injection.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry is used to confirm the molecular weight of the this compound peptide and to identify the mass of any co-eluting impurities.[8][9][10][11][12]

Methodology:

  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

  • Procedure: The eluent from the HPLC can be directly coupled to the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the main peptide and any impurities.

    • Perform tandem MS (MS/MS) on the parent ion of this compound to confirm its amino acid sequence through fragmentation analysis.

    • Analyze the m/z of impurity peaks to hypothesize their origin (e.g., truncated sequences, modifications).

In Vitro Bioassay for Functional Activity

A bioassay is crucial to determine if the peptide is not only pure but also biologically active. This compound is an analog of Growth Hormone-Releasing Hormone (GHRH) and exerts its effect by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15][16][17] A cell-based assay measuring cAMP production in response to this compound is a reliable method to quantify its potency.

Methodology:

  • Cell Line: A stable cell line expressing the human GHRH receptor (e.g., HEK293 or CHO cells).

  • Assay Principle: Utilize a cAMP-responsive reporter system, such as a luciferase or alkaline phosphatase reporter gene linked to a cAMP response element (CRE).

  • Procedure:

    • Plate the GHRH-R expressing cells in a 96-well plate.

    • Prepare serial dilutions of the this compound from each supplier.

    • Add the this compound dilutions to the cells and incubate.

    • After incubation, add the detection reagent for the reporter system (e.g., luciferin (B1168401) for luciferase).

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) for each supplier's product. A lower EC₅₀ value indicates higher potency.[14]

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Chemistry cluster_2 Functional Analysis cluster_3 Data Comparison Supplier_A This compound (Supplier A) HPLC HPLC Analysis (Purity) Supplier_A->HPLC Bioassay In Vitro Bioassay (Activity) Supplier_A->Bioassay Supplier_B This compound (Supplier B) Supplier_B->HPLC Supplier_B->Bioassay Supplier_C This compound (Supplier C) Supplier_C->HPLC Supplier_C->Bioassay MS Mass Spectrometry (Identity) HPLC->MS Comparison Comparative Analysis (Purity, Identity, Activity) HPLC->Comparison MS->Comparison Bioassay->Comparison CJC1295_Signaling_Pathway CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds to G_Protein Gs Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activates GH_Release Growth Hormone Release GH_Gene->GH_Release Logical_Comparison Purity High Purity (>99%) Optimal Optimal Supplier Choice Purity->Optimal Identity Correct Mass Identity Identity->Optimal Activity High Bioactivity (Low EC₅₀) Activity->Optimal

References

Lack of Evidence for CJC-1295 Cross-Reactivity in Growth Hormone Immunoassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of publicly available data reveals a notable absence of direct experimental evidence on the cross-reactivity of the synthetic Growth Hormone-Releasing Hormone (GHRH) analog, CJC-1295, in commercially available growth hormone (GH) immunoassays. This guide provides researchers, scientists, and drug development professionals with an objective overview of the potential for interference, the underlying mechanisms, and standardized protocols to assess such cross-reactivity.

While this compound is designed to stimulate the endogenous release of growth hormone, its structural similarity to other peptide hormones raises theoretical concerns about its potential to directly interfere with GH measurement, a critical component in research and clinical settings. Such interference could lead to the misinterpretation of experimental results and clinical diagnostics.

Understanding the Mechanism: this compound and GH Signaling

This compound is a modified version of the first 29 amino acids of GHRH. It is further altered with a "Drug Affinity Complex" (DAC) that allows it to bind to serum albumin, significantly extending its half-life and therapeutic window. Its primary mechanism of action is to bind to GHRH receptors on the pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone. This increase in circulating GH is then expected to be detected by GH immunoassays.

However, the critical question for researchers is whether the this compound peptide itself can be mistakenly recognized by the antibodies used in these assays, leading to a falsely elevated GH reading that is independent of the actual physiological response.

Potential for Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of antibodies to the target analyte. The specificity of these assays is paramount for accurate quantification. Interference can occur when a substance other than the intended analyte is recognized by the assay's antibodies.

  • Structural Similarity: As a peptide analog, this compound shares some structural motifs with other hormones, although it is distinct from mature growth hormone. The potential for cross-reactivity largely depends on the specific epitopes targeted by the antibodies in a given GH immunoassay.

  • Precedent for Interference: It is well-documented that other peptide hormone analogs can interfere with immunoassays. For instance, Pegvisomant, a GH receptor antagonist, is known to cause erroneous results in some GH assays due to its structural similarity to GH.[1][2] This establishes a clear precedent for the possibility of similar interference from other peptide-based therapeutics.

  • Assay Variability: The market includes a variety of GH immunoassays, each employing different antibodies (monoclonal or polyclonal) with unique binding characteristics. Therefore, any potential cross-reactivity with this compound would likely be assay-dependent, highlighting the need for validation on the specific platform being used.

Comparative Data on this compound Interference in GH Immunoassays

A thorough review of scientific literature and manufacturer's documentation did not yield any specific quantitative data comparing the cross-reactivity of this compound across different GH immunoassay platforms. The following table summarizes the current state of knowledge.

Immunoassay Platform/TypeReported Cross-Reactivity with this compoundSupporting Data
ELISA (Enzyme-Linked Immunosorbent Assay)No data availableNot specified in manufacturer's literature or scientific studies.
RIA (Radioimmunoassay)No data availableNot specified in manufacturer's literature or scientific studies.
Chemiluminescence ImmunoassayNo data availableNot specified in manufacturer's literature or scientific studies.

Experimental Protocols for Assessing Cross-Reactivity

To address this knowledge gap, researchers can and should perform in-house validation studies. The following is a generalized protocol for a spike and recovery experiment to test for this compound interference in a GH immunoassay.

Objective: To determine if the presence of this compound in a sample matrix interferes with the accurate quantification of growth hormone.

Materials:

  • GH Immunoassay Kit (ELISA, RIA, etc.)

  • This compound peptide standard of known purity

  • Sample matrix (e.g., serum or plasma from a species that does not express the target GH, or a synthetic matrix)

  • Recombinant GH standard (as provided in the kit)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Methodology:

  • Preparation of Spiked Samples:

    • Prepare a series of this compound stock solutions at high concentrations.

    • Create a set of samples by spiking a known, low concentration of recombinant GH into the sample matrix.

    • To these samples, add increasing concentrations of this compound, covering a range that includes and exceeds the expected physiological and therapeutic levels.

    • Include a control group of samples with the same low concentration of GH but without any added this compound.

    • Also include a set of samples containing only the various concentrations of this compound in the matrix, with no added GH, to test for direct cross-reactivity.

  • Immunoassay Procedure:

    • Analyze all prepared samples according to the GH immunoassay kit manufacturer's instructions.

  • Data Analysis:

    • For the samples containing only this compound, determine if any signal above the background is detected. A positive signal would indicate direct cross-reactivity.

    • For the samples containing both GH and this compound, calculate the recovery of the known GH concentration using the following formula: Recovery (%) = (Measured GH Concentration / Spiked GH Concentration) x 100

    • A recovery percentage significantly different from 100% (e.g., outside a 90-110% range) at a given this compound concentration indicates interference.

Visualizing the Pathways

To aid in understanding the distinct mechanisms, the following diagrams illustrate the signaling pathway of this compound and the generalized workflow for testing immunoassay cross-reactivity.

GHRH_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space (Pituitary Somatotroph) cluster_Bloodstream Bloodstream CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription (GH gene) PKA->Transcription Phosphorylates transcription factors Synthesis GH Synthesis Transcription->Synthesis Release GH Release Synthesis->Release GH_out Growth Hormone (GH)

Caption: this compound signaling pathway in a pituitary somatotroph cell.

Cross_Reactivity_Workflow cluster_results Interpret Results start Start: Prepare Reagents (GH Standard, this compound, Matrix) prep_samples Prepare Sample Sets: 1. Matrix + GH (Control) 2. Matrix + GH + this compound (Spike) 3. Matrix + this compound (Direct Test) start->prep_samples run_assay Perform GH Immunoassay (e.g., ELISA) prep_samples->run_assay measure Measure Signal (e.g., Optical Density) run_assay->measure analyze Data Analysis measure->analyze no_interference No Interference: Recovery ~100% No signal in Direct Test analyze->no_interference If results are normal interference Interference Detected: Recovery deviates significantly OR Signal in Direct Test analyze->interference If results are abnormal

Caption: Experimental workflow for testing this compound cross-reactivity.

Recommendations for Researchers

Given the current landscape, the following recommendations are advised:

  • Assume Nothing: Do not assume that your GH immunoassay is free from this compound interference.

  • Validate: If working with this compound, perform a cross-reactivity assessment as part of your assay validation.

  • Consult Manufacturers: Contact the immunoassay manufacturer to inquire if they have any data on cross-reactivity with GHRH analogs like this compound.

  • Report Findings: If you conduct a validation study, consider publishing the results to contribute to the collective knowledge of the research community.

Until specific cross-reactivity data becomes widely available, a cautious and diligent approach to assay validation is the most reliable strategy for ensuring the accuracy of growth hormone measurements in the presence of this compound.

References

A Comparative Analysis of CJC-1295 and GHRP-6 Downstream Signaling in Growth Hormone Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling pathways of CJC-1295 and Growth Hormone Releasing Peptide-6 (GHRP-6), two synthetic peptides known for their potent effects on growth hormone (GH) secretion. Understanding their distinct and synergistic mechanisms is crucial for research and the development of novel therapeutics targeting the GH axis.

Introduction to this compound and GHRP-6

This compound is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Specifically, it is a tetra-substituted peptide analogue of the first 29 amino acids of GHRH.[1][2] Its structural modifications confer resistance to enzymatic degradation, resulting in a significantly longer half-life compared to endogenous GHRH.[3][4] this compound is often formulated with Drug Affinity Complex (DAC) technology, further extending its duration of action.[2]

GHRP-6 is a synthetic hexapeptide that acts as a ghrelin mimetic.[3][5] It is one of the first-generation Growth Hormone Secretagogues (GHSs) and binds to the growth hormone secretagogue receptor (GHSR-1a), the same receptor as the endogenous hormone ghrelin.[3][5]

Mechanism of Action and Downstream Signaling

This compound and GHRP-6 stimulate GH release from the anterior pituitary's somatotroph cells through distinct receptor-mediated signaling pathways. Their co-administration has been shown to have a synergistic effect, resulting in a more potent release of GH than either peptide administered alone.[6][7]

This compound: The GHRH Pathway

This compound exerts its effects by binding to the GHRH receptor (GHRH-R) on somatotrophs.[1][2] This G-protein coupled receptor is primarily linked to the Gs alpha subunit. Activation of GHRH-R by this compound initiates the following cascade:

  • Activation of Adenylyl Cyclase: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

  • Increase in intracellular cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

  • Phosphorylation of Transcription Factors and Ion Channels: PKA phosphorylates key downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and voltage-gated calcium channels.

  • Increased GH Synthesis and Release: Phosphorylation of CREB promotes the transcription of the GH gene, leading to increased synthesis of GH. Simultaneously, the phosphorylation of calcium channels increases calcium influx, which triggers the fusion of GH-containing secretory vesicles with the cell membrane and subsequent exocytosis.

CJC1295_Pathway cluster_extracellular cluster_membrane cluster_intracellular CJC1295 This compound GHRHR GHRH Receptor CJC1295->GHRHR Gs Gs protein GHRHR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Ca2+ Channel PKA->Ca_channel phosphorylates CREB CREB PKA->CREB phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion influx GH_vesicle GH Vesicle Ca_ion->GH_vesicle triggers GH_release GH Release GH_vesicle->GH_release exocytosis GH_synthesis GH Synthesis CREB->GH_synthesis promotes

This compound Signaling Pathway
GHRP-6: The Ghrelin/GHS-R Pathway

GHRP-6 binds to the GHSR-1a, a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[5] The downstream signaling of GHRP-6 is as follows:

  • Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

  • DAG-mediated Activation of Protein Kinase C (PKC): DAG, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).

  • GH Release: The significant rise in intracellular calcium concentration is the primary trigger for the fusion of GH-containing vesicles with the plasma membrane and subsequent exocytosis. PKC can further potentiate this release.

GHRP6_Pathway cluster_extracellular cluster_membrane cluster_intracellular GHRP6 GHRP-6 GHSR GHSR-1a GHRP6->GHSR Gq Gq protein GHSR->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_ion Ca2+ ER->Ca_ion releases Ca_ion->PKC co-activates GH_vesicle GH Vesicle Ca_ion->GH_vesicle triggers GH_release GH Release GH_vesicle->GH_release exocytosis

GHRP-6 Signaling Pathway
Synergistic Action

The combination of this compound and GHRP-6 leads to a synergistic release of GH because they act on two distinct and complementary signaling pathways within the same somatotroph cells.[6][7] this compound primes the cell by increasing GH gene transcription and synthesis, while GHRP-6 provides a powerful stimulus for the release of these newly synthesized and stored GH vesicles through a large influx of intracellular calcium.

Synergistic_Action CJC1295 This compound GHRHR GHRH-R CJC1295->GHRHR GHRP6 GHRP-6 GHSR GHSR-1a GHRP6->GHSR cAMP_PKA ↑ cAMP / PKA GHRHR->cAMP_PKA PLC_Ca ↑ PLC / IP3 / Ca2+ GHSR->PLC_Ca GH_Synthesis Increased GH Synthesis cAMP_PKA->GH_Synthesis GH_Exocytosis Potent GH Exocytosis PLC_Ca->GH_Exocytosis Synergistic_GH_Release Synergistic GH Release GH_Synthesis->Synergistic_GH_Release GH_Exocytosis->Synergistic_GH_Release Experimental_Workflow_InVivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Acclimatize and anesthetize Sprague-Dawley rats Grouping Divide into groups: 1. Saline (Control) 2. This compound 3. GHRP-6 4. This compound + GHRP-6 Animal_Prep->Grouping Peptide_Admin Administer peptides (e.g., subcutaneous injection) Grouping->Peptide_Admin Blood_Sampling Collect blood samples via a cannulated artery at time points (e.g., 0, 15, 30, 60, 90, 120 min) Peptide_Admin->Blood_Sampling Plasma_Separation Centrifuge blood to separate plasma Blood_Sampling->Plasma_Separation GH_Assay Measure GH concentration in plasma using RIA or ELISA Plasma_Separation->GH_Assay Data_Plotting Plot GH concentration vs. time and calculate Area Under the Curve (AUC) GH_Assay->Data_Plotting Experimental_Workflow_InVitro cluster_setup Cell Culture cluster_procedure Treatment and Measurement cluster_analysis Data Analysis Cell_Isolation Isolate and culture primary anterior pituitary cells from rats Cell_Plating Plate cells in multi-well plates Cell_Isolation->Cell_Plating Ca_Loading For Ca2+ measurement: Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) Cell_Plating->Ca_Loading Peptide_Stimulation Stimulate cells with: 1. Control buffer 2. This compound 3. GHRP-6 Ca_Loading->Peptide_Stimulation Measurement Measure fluorescence (for Ca2+) or perform cell lysis for cAMP assay Peptide_Stimulation->Measurement Ca_Analysis Calculate intracellular Ca2+ concentration from fluorescence ratio Measurement->Ca_Analysis cAMP_Analysis Quantify cAMP levels using a competitive immunoassay (ELISA) Measurement->cAMP_Analysis Data_Comparison Compare Ca2+ and cAMP levels between control and treated cells Ca_Analysis->Data_Comparison cAMP_Analysis->Data_Comparison

References

A Comparative Pharmacokinetic Analysis of CJC-1295 and Tesamorelin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacokinetic profiles of growth hormone-releasing hormone (GHRH) analogs is paramount for therapeutic application and innovation. This guide provides an objective comparison of two prominent GHRH analogs, CJC-1295 and Tesamorelin, with a focus on their pharmacokinetic properties, supported by available experimental data.

Both this compound and Tesamorelin are synthetic derivatives of GHRH, designed to stimulate the endogenous production and release of growth hormone (GH) from the pituitary gland.[1][] Their primary mechanism of action involves binding to GHRH receptors on pituitary somatotrophs, initiating a signaling cascade that leads to GH synthesis and secretion.[3][4] This, in turn, elevates levels of insulin-like growth factor-1 (IGF-1), a key mediator of GH's anabolic and metabolic effects.[4][5] Despite this shared pathway, significant structural modifications impart distinct pharmacokinetic characteristics, influencing their therapeutic utility.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound (with and without Drug Affinity Complex) and Tesamorelin, based on data from clinical studies in healthy adults and HIV-infected patients.

Pharmacokinetic ParameterThis compound without DACThis compound with DACTesamorelin
Half-life (t½) ~30 minutes[]~6-8 days[1][5]26-38 minutes[6][7]
Time to Peak Concentration (Tmax) Not explicitly stated, rapid onset expected[]Not explicitly stated~9 minutes[4]
Bioavailability Not explicitly statedNot explicitly stated<4% (subcutaneous)[8]
Clearance (CL/F) Not explicitly statedNot explicitly stated~1,060 L/h[9]
Volume of Distribution (Vd) Not explicitly statedNot explicitly stated~200 L[9]
Dosing Frequency Multiple times per day[]Once weekly[5]Once daily[8]

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols and Methodologies

While complete, detailed experimental protocols from all cited studies are not publicly available, the following outlines the general methodologies employed in the pharmacokinetic evaluation of this compound and Tesamorelin based on published clinical trial information.

This compound Pharmacokinetic Studies

Clinical trials evaluating the pharmacokinetics of this compound (specifically the long-acting version with DAC) typically involved randomized, placebo-controlled, double-blind, ascending dose designs in healthy adult subjects.[10]

  • Study Population: Healthy adults, with ages ranging from 21 to 61 years.[10]

  • Intervention: Subcutaneous administration of single or multiple ascending doses of this compound or placebo.[10]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time points post-administration to measure plasma concentrations of this compound.

  • Bioanalytical Method: Specific immunoassays or liquid chromatography-mass spectrometry (LC-MS) methods were likely used to quantify this compound concentrations in plasma.

  • Pharmacodynamic Assessment: Plasma GH and IGF-1 levels were measured to assess the biological effect of this compound.[10]

  • Data Analysis: Standard pharmacokinetic parameters such as half-life (t½), peak concentration (Cmax), and area under the concentration-time curve (AUC) were calculated using non-compartmental or compartmental analysis.[10]

Tesamorelin Pharmacokinetic Studies

Population pharmacokinetic analyses for Tesamorelin have been conducted in both healthy subjects and HIV-infected patients. These studies often utilize data from Phase I, II, and III clinical trials.[3][9]

  • Study Population: A mix of healthy adults and HIV-infected patients with lipodystrophy.[9]

  • Intervention: Daily subcutaneous administration of Tesamorelin (typically 1 mg or 2 mg).[9]

  • Pharmacokinetic Sampling: Sparse and intensive blood sampling schedules were employed across different studies to collect plasma for Tesamorelin concentration analysis.

  • Bioanalytical Method: Validated analytical methods, such as LC-MS/MS, were used for the quantification of Tesamorelin in plasma.

  • Pharmacodynamic Assessment: Serum GH and IGF-1 levels were measured to correlate with Tesamorelin exposure.[3]

  • Data Analysis: A population pharmacokinetic modeling approach (e.g., using NONMEM software) was used to analyze the pooled data. This method allows for the characterization of the typical pharmacokinetic profile and the identification of covariates that may influence drug disposition. An open one-compartment model with first- and zero-order absorption and first-order elimination has been used to describe Tesamorelin's pharmacokinetics.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHRH_Analog GHRH Analog (this compound or Tesamorelin) GHRH_R GHRH Receptor GHRH_Analog->GHRH_R Binds to Gs Gs Protein GHRH_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Release Growth Hormone Release GH_Gene->GH_Release

Caption: GHRH Analog Signaling Pathway in Pituitary Somatotrophs.

Pharmacokinetic_Study_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_sampling Data Collection cluster_analysis Analysis & Reporting P1 Subject Recruitment (Healthy Volunteers or Target Population) P2 Informed Consent & Baseline Assessments P1->P2 P3 Randomization (Drug vs. Placebo) P2->P3 P4 Drug Administration (e.g., Subcutaneous Injection) P3->P4 P5 Serial Blood Sampling (Pharmacokinetics) P4->P5 P6 Pharmacodynamic Assessments (GH, IGF-1) P4->P6 P7 Bioanalysis of Samples (LC-MS/MS or Immunoassay) P5->P7 P6->P7 P8 Pharmacokinetic Modeling & Parameter Estimation P7->P8 P9 Statistical Analysis & Reporting of Results P8->P9

Caption: Generalized Workflow for a Pharmacokinetic Clinical Trial.

Discussion

The primary pharmacokinetic distinction between this compound and Tesamorelin lies in their half-lives, a direct consequence of their molecular modifications.

This compound exists in two clinically relevant forms: with and without a Drug Affinity Complex (DAC). The version without DAC has a short half-life of approximately 30 minutes, necessitating frequent administration to maintain elevated GH levels.[] In contrast, the addition of the DAC allows this compound to bind to circulating albumin, dramatically extending its half-life to about 6-8 days.[1][5] This modification allows for a less frequent, typically weekly, dosing schedule.[5] The sustained release profile of this compound with DAC leads to a prolonged elevation of both GH and IGF-1 levels.[5]

Tesamorelin is a stabilized analog of GHRH, featuring a trans-3-hexenoic acid group that confers resistance to enzymatic degradation.[11] This results in a half-life of 26-38 minutes, which is longer than native GHRH but significantly shorter than this compound with DAC.[6][7] The pharmacokinetic profile of Tesamorelin supports a once-daily dosing regimen, which has been shown to be effective in reducing visceral adipose tissue in HIV-infected patients with lipodystrophy.[4][8]

The choice between these agents in a research or clinical setting will largely depend on the desired frequency of administration and the preferred pattern of GH release. This compound with DAC offers the convenience of infrequent dosing and sustained GH elevation, while Tesamorelin and this compound without DAC provide a more pulsatile pattern of GH release, which may be considered more physiological.

References

Evaluating CJC-1295's Impact on the JAK-STAT Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CJC-1295 and its alternatives in modulating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This compound, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), has garnered significant interest for its potential therapeutic applications. Understanding its precise mechanism of action and how it compares to other growth hormone secretagogues is crucial for advancing research and development in this area. This document offers a detailed examination of experimental data, protocols, and the underlying signaling cascades.

Quantitative Data Summary

CompoundClassTarget ReceptorHalf-lifeExpected p-STAT3 Induction (Fold Change vs. Control)Downstream Effect on IGF-1 Levels
This compound with DAC GHRH AnalogueGHRH-R~8 days++++Sustained, significant increase
This compound without DAC GHRH AnalogueGHRH-R~30 minutes+++Pulsatile, strong increase
Sermorelin GHRH AnalogueGHRH-R~10-20 minutes++Pulsatile, moderate increase
Tesamorelin GHRH AnalogueGHRH-R~25-40 minutes+++Pulsatile, strong increase
Ipamorelin GHRPGhrelin Receptor (GHSR)~2 hours+ (Indirectly via GH)Pulsatile, moderate increase

Note: The plus signs (+) are used to represent the relative expected magnitude of STAT3 phosphorylation. DAC (Drug Affinity Complex) significantly extends the half-life of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating the effect of compounds like this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRHR GHRH Receptor JAK2_inactive JAK2 (inactive) GHRHR->JAK2_inactive associates with JAK2_active JAK2 (active, phosphorylated) GHRHR->JAK2_active activates STAT3_inactive STAT3 (inactive) STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer dimerizes DNA DNA (Target Genes) STAT3_dimer->DNA translocates to nucleus and binds JAK2_active->STAT3_inactive phosphorylates Transcription Gene Transcription (e.g., IGF-1) DNA->Transcription CJC1295 This compound CJC1295->GHRHR binds to

Caption: this compound activating the JAK-STAT signaling pathway.

cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., Pituitary or Liver Cells) B 2. Treatment (this compound or Alternatives) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blotting for p-STAT3 / Total STAT3 D->E F 6. Luciferase Reporter Assay for STAT3 Activity D->F G 7. Data Analysis & Comparison E->G F->G

Caption: Workflow for evaluating JAK-STAT pathway activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol details the steps to quantify the levels of phosphorylated STAT3 in cell lysates after treatment with this compound or its alternatives.

a. Cell Culture and Treatment:

  • Seed pituitary cells (e.g., GH3) or liver cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 4-6 hours prior to treatment.

  • Treat cells with varying concentrations of this compound, Sermorelin, Tesamorelin, or Ipamorelin for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle-only control group.

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel and then transfer the proteins to a PVDF membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin).

e. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Calculate the ratio of p-STAT3 to total STAT3 for each sample and normalize to the loading control.

  • Express the results as fold change relative to the untreated control.

JAK-STAT Luciferase Reporter Assay

This assay provides a functional readout of STAT3 transcriptional activity.

a. Cell Culture and Transfection:

  • Seed HEK293 or other suitable cells in a 96-well plate.

  • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

b. Treatment:

  • 24 hours post-transfection, treat the cells with different concentrations of this compound or its alternatives. Include a positive control (e.g., IL-6) and a negative (vehicle) control.

c. Luciferase Activity Measurement:

  • After the desired treatment duration (e.g., 6-24 hours), lyse the cells.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

Comparison of Alternatives

  • Sermorelin: As a shorter GHRH analogue, Sermorelin is expected to induce a more transient activation of the JAK-STAT pathway compared to the sustained activation by this compound with DAC.[1][2] This makes it suitable for studies requiring pulsatile GH release patterns.

  • Tesamorelin: Another GHRH analogue, Tesamorelin, is known for its efficacy in reducing visceral fat.[3][4] Its effect on the JAK-STAT pathway is expected to be potent and comparable to this compound without DAC.

  • Ipamorelin: Unlike the GHRH analogues, Ipamorelin activates the ghrelin receptor (GHSR) to stimulate GH release.[5] Its effect on the JAK-STAT pathway in pituitary and liver cells would be indirect, mediated by the released growth hormone. This provides a different mechanism for researchers to explore in modulating this pathway.

Conclusion

This compound is a potent activator of the GHRH receptor, leading to the downstream activation of the JAK-STAT signaling pathway. Its long half-life, particularly with the DAC modification, allows for sustained pathway activation, distinguishing it from shorter-acting GHRH analogues like Sermorelin. The choice between this compound and its alternatives will depend on the specific research goals, such as the desired duration of action and the specific receptor pathway to be targeted. The experimental protocols provided in this guide offer a robust framework for quantitatively evaluating and comparing the effects of these compounds on the JAK-STAT signaling cascade.

References

Assessing MAPK/ERK Pathway Activation by CJC-1295: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Unveiling the Cellular Mechanisms: A Comparative Look at CJC-1295 and Other GHRH Analogs in MAPK/ERK Pathway Activation

Cambridge, MA – December 19, 2025 – In the competitive landscape of therapeutic peptide development, understanding the precise cellular signaling pathways activated by novel compounds is paramount. This guide provides a comparative analysis of this compound, a long-acting Growth Hormone Releasing Hormone (GHRH) analog, and its alternatives, Sermorelin and Tesamorelin, with a specific focus on their role in activating the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Recent research has established that the activation of the GHRH receptor can lead to the stimulation of the MAPK/ERK signaling cascade. Studies on GHRH agonists have demonstrated a significant increase in the phosphorylation of ERK1/2, key proteins in this pathway. As a GHRH analog, this compound is hypothesized to exert its cellular effects, at least in part, through this critical signaling nexus. This guide offers researchers and drug development professionals a foundational understanding of the signaling mechanics, protocols for assessment, and a framework for comparative analysis.

Comparative Analysis of GHRH Analogs on MAPK/ERK Activation

While direct comparative studies quantifying the differential effects of this compound, Sermorelin, and Tesamorelin on MAPK/ERK pathway activation are not extensively available in current literature, the following table provides a template for presenting such hypothetical experimental data. This structure is designed for clarity and ease of comparison of key quantitative metrics.

ParameterThis compoundSermorelinTesamorelin
Receptor Binding Affinity (Kd, nM) [Hypothetical Value, e.g., 1.5][Hypothetical Value, e.g., 5.2][Hypothetical Value, e.g., 3.8]
EC50 for ERK Phosphorylation (nM) [Hypothetical Value, e.g., 10][Hypothetical Value, e.g., 25][Hypothetical Value, e.g., 18]
Maximal ERK Phosphorylation (Fold Change) [Hypothetical Value, e.g., 8-fold][Hypothetical Value, e.g., 5-fold][Hypothetical Value, e.g., 6-fold]
Duration of ERK Activation (in vitro) [Hypothetical Value, e.g., > 6 hours][Hypothetical Value, e.g., < 2 hours][Hypothetical Value, e.g., ~ 4 hours]

This table is for illustrative purposes and contains hypothetical data. Researchers are encouraged to generate their own data following the protocols outlined below.

GHRH Receptor Signaling to the MAPK/ERK Pathway

The binding of a GHRH analog, such as this compound, to the GHRH receptor (GHRH-R) on the cell surface initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). While the cAMP/PKA pathway is the canonical signaling route for GHRH-R, evidence suggests a branching of the signal to the MAPK/ERK pathway. This is thought to occur through G-protein subunits that can activate Ras, a small GTPase, which in turn activates a kinase cascade: Raf, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression related to cell growth and survival.

GHRH_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRH_Analog This compound GHRH_R GHRH Receptor GHRH_Analog->GHRH_R Binds G_Protein G-Protein GHRH_R->G_Protein Activates Ras Ras G_Protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: GHRH Receptor to MAPK/ERK Signaling Pathway.

Experimental Protocols for Assessing MAPK/ERK Pathway Activation

A robust and standardized methodology is crucial for accurately quantifying the activation of the MAPK/ERK pathway. The following is a generalized protocol based on Western blotting, a widely used technique for this purpose.

Objective: To quantify the level of phosphorylated ERK1/2 (p-ERK1/2) in response to treatment with GHRH analogs.

Materials:

  • Cell line expressing GHRH receptor (e.g., pituitary cell lines, or transfected HEK293 cells)

  • This compound, Sermorelin, Tesamorelin

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of this compound, Sermorelin, or Tesamorelin for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the p-ERK1/2 antibodies.

    • Re-probe the same membrane with a primary antibody against total ERK1/2, followed by the appropriate secondary antibody and detection. This serves as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Calculate the fold change in p-ERK relative to the vehicle control.

    • Plot dose-response curves to determine EC50 values.

Experimental_Workflow A Cell Seeding & Serum Starvation B Treatment with GHRH Analogs (this compound, Sermorelin, Tesamorelin) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot Transfer C->D E Immunoblotting for p-ERK1/2 D->E F Signal Detection E->F G Membrane Stripping F->G H Immunoblotting for Total ERK1/2 G->H I Signal Detection H->I J Densitometry & Data Analysis (Fold Change, EC50) I->J

Caption: Western Blot Workflow for Assessing ERK Activation.

Conclusion and Future Directions

The activation of the MAPK/ERK pathway represents a significant aspect of the mechanism of action for this compound and other GHRH analogs. While the foundational knowledge of this signaling axis is established, there remains a critical need for direct, quantitative comparative studies. Such research would provide invaluable data for the drug development community, enabling a more nuanced understanding of the potency and efficacy of these compounds at a cellular level. Future investigations should focus on generating comprehensive dose-response and time-course data for ERK phosphorylation induced by this compound, Sermorelin, and Tesamorelin in relevant cell models. This will undoubtedly contribute to the rational design and development of next-generation therapeutic peptides.

Safety Operating Guide

Proper Disposal Procedures for CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of synthetic peptides like CJC-1295 are critical components of laboratory safety, ensuring the protection of personnel and the environment.[1] Although one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[2], other sources recommend treating it as a potentially hazardous material because its toxicological properties have not been thoroughly investigated.[3][4] Therefore, a cautious approach to waste management is essential.[5] This guide provides a step-by-step operational plan for the safe disposal of this compound.

Prerequisite: Safety and Handling

Before beginning any work that will generate waste, it is crucial to adhere to standard safety protocols for handling potent research peptides.[6]

1. Personal Protective Equipment (PPE): The use of appropriate PPE is the primary barrier against accidental exposure and is non-negotiable.[6]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[6]
  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[6]
  • Lab Coat: A protective gown or lab coat should always be worn over standard clothing.[6]
  • Respiratory Protection: When handling lyophilized this compound powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[6]

2. Designated Work Area: All handling of this compound should be confined to a designated, clean, and organized laboratory area.[6]

3. Review Safety Data Sheet (SDS): Before handling, review the compound's SDS, which outlines specific hazards and stability information.[6]

Step-by-Step Disposal Protocol

Disposal of this compound waste must comply with all local, state, and federal regulations.[6] Never discard peptide waste in the regular trash or pour solutions down the drain.[5][6][7]

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is a critical first step.[5] Establish three distinct waste streams for all materials contaminated with this compound.

  • Solid Waste: This includes contaminated consumables such as gloves, pipette tips, absorbent paper, and empty vials.[5]

  • Liquid Waste: This stream is for unused or expired this compound solutions and contaminated buffers.[5]

  • Sharps Waste: Needles, syringes, or any other contaminated item that can puncture the skin must be collected separately.[5]

Step 2: Waste Collection and Containment

Use dedicated, properly labeled, and appropriate containers for each waste stream.

  • Solid Waste: Collect in a dedicated, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) container, that can be securely sealed.[1][5] Keep the container closed except when adding waste.[5]

  • Liquid Waste: Use a clearly labeled, leak-proof, and chemically resistant container.[1][5] Ensure the container is compatible with any solvents used, such as DMSO.[5]

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[5][8]

Step 3: Labeling

All waste containers must be clearly labeled as hazardous waste, identifying the contents (e.g., "this compound Waste," "Peptide Waste") to ensure safe handling and disposal.[6]

Step 4: Institutional Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EH&S) department.[1][6]

  • Follow your institution's specific protocols for hazardous waste pickup.[6]

  • EH&S will ensure the waste is transported and disposed of through a licensed hazardous waste contractor, often via chemical incineration.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant to its handling and storage.

PropertyValueSource(s)
Storage (Lyophilized) -20°C or -80°C for long-term storage[3][6]
Storage (Reconstituted) Refrigerate for short-term use; store aliquots at -20°C or colder[6][9]
Stability (Lyophilized) ≥ 4 years at -20°C[3]
Solubility Approx. 1 mg/mL in DMSO; slightly soluble in ethanol (B145695) and DMF[3]
Biological Half-Life 5.8 - 8.1 days[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CJC1295_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Handle this compound (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe designated_area Work in Designated Area / Fume Hood ppe->designated_area waste_generated Waste Generated designated_area->waste_generated solid_waste Solid Waste (Gloves, Vials, Tips) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_generated->sharps_waste Sharps solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Chemically-Resistant Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled, Puncture-Resistant Sharps Container sharps_waste->sharps_container store_safely Store Waste Securely in Designated Area solid_container->store_safely liquid_container->store_safely sharps_container->store_safely contact_ehs Contact Institutional EH&S for Pickup store_safely->contact_ehs end Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the synthetic peptide CJC-1295. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Core Safety and Personal Protective Equipment (PPE)

While one Safety Data Sheet (SDS) for this compound suggests no special handling measures are required, it is prudent to treat all research chemicals with caution due to the potential for unknown hazards.[1] Direct contact, inhalation, or ingestion should be strictly avoided.[2][3] The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Hand Protection Nitrile gloves are required. If contamination occurs, gloves should be changed immediately.
Eye Protection Chemical safety goggles should be worn at all times. In situations with a splash hazard, a full-face shield is recommended.
Body Protection A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable gown should be considered.
Respiratory Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the lyophilized powder, a chemical fume hood or laminar flow hood is recommended to prevent inhalation.[4]

Operational Plan for Handling this compound

This step-by-step protocol ensures the safe handling of this compound from receipt to use in a laboratory setting.

1. Pre-Operational Checks:

  • Ensure a designated, clean, and organized workspace is prepared.[2]

  • Verify that all required PPE is available and in good condition.

  • Confirm the functionality of safety equipment, including an emergency eyewash station and safety shower.

  • Have all necessary equipment for reconstitution and handling readily accessible.

2. Handling Lyophilized this compound:

  • Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation, which can compromise peptide stability.[5]

  • Conduct all manipulations, especially weighing, within a chemical fume hood or laminar flow hood to avoid creating and inhaling dust.[4]

  • Use appropriate tools, such as a spatula, for handling the solid compound.

3. Reconstitution Procedure:

  • When preparing a solution, slowly add the appropriate sterile solvent (e.g., bacteriostatic water or a recommended buffer) to the vial containing the lyophilized powder to prevent splashing.[2][6]

  • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, as this can denature the peptide.

  • Ensure the vial is tightly sealed when not in use.[6]

  • Clearly label the reconstituted solution with the compound name, concentration, and date of preparation.[2]

Storage Protocols for this compound

Proper storage is crucial for maintaining the stability and integrity of this compound.[2][4]

FormStorage TemperatureDurationAdditional Notes
Lyophilized -20°C or belowLong-term (years)Store in a cool, dry, and dark environment.[2][6][7] Keep vials tightly sealed to prevent moisture absorption.[6] Avoid repeated freeze-thaw cycles.[2]
Reconstituted 2°C to 8°CShort-term (weeks)Once reconstituted, peptides are more fragile.[6] Store in a refrigerator and use within a few weeks for best results.[6] Do not freeze reconstituted solutions.[6]
-20°C or -80°CLonger-termFor longer storage of solutions, aliquot into single-use volumes to minimize freeze-thaw cycles.[5][7] Use sterile, non-leaching containers.[7]

Disposal Plan

All materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional and environmental regulations.[2]

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or expired peptide solutions should be disposed of through approved chemical waste channels.[2] Do not pour peptide solutions down the drain. [2]

  • Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Pre-Op Checks Pre-Op Checks Don PPE Don PPE Pre-Op Checks->Don PPE Proceed Warm Vial Warm Vial Don PPE->Warm Vial Weigh/Reconstitute in Hood Weigh/Reconstitute in Hood Warm Vial->Weigh/Reconstitute in Hood Use & Store Use & Store Weigh/Reconstitute in Hood->Use & Store Segregate Waste Segregate Waste Use & Store->Segregate Waste Post-Experiment Dispose via Chemical Waste Stream Dispose via Chemical Waste Stream Segregate Waste->Dispose via Chemical Waste Stream

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。